molecular formula C46H76N10O13 B12389739 OVA-Q4 Peptide

OVA-Q4 Peptide

Cat. No.: B12389739
M. Wt: 977.2 g/mol
InChI Key: BEJBAKJWXLLHGC-WWAIIBKRSA-N
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Description

OVA-Q4 Peptide is a useful research compound. Its molecular formula is C46H76N10O13 and its molecular weight is 977.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H76N10O13

Molecular Weight

977.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C46H76N10O13/c1-7-26(5)37(56-45(67)38(27(6)8-2)55-39(61)29(48)24-57)44(66)52-31(17-19-35(49)58)42(64)53-33(23-28-14-10-9-11-15-28)43(65)51-32(18-20-36(59)60)41(63)50-30(16-12-13-21-47)40(62)54-34(46(68)69)22-25(3)4/h9-11,14-15,25-27,29-34,37-38,57H,7-8,12-13,16-24,47-48H2,1-6H3,(H2,49,58)(H,50,63)(H,51,65)(H,52,66)(H,53,64)(H,54,62)(H,55,61)(H,56,67)(H,59,60)(H,68,69)/t26-,27-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1

InChI Key

BEJBAKJWXLLHGC-WWAIIBKRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Foundational & Exploratory

OVA-Q4 Peptide: A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Altered Peptide Ligand in T-Cell Immunology

Abstract

The OVA-Q4 peptide, with the amino acid sequence H-Ser-Ile-Ile-Gln-Phe-Glu-Lys-Leu-OH (SIIQFEKL), is a critical tool in immunological research, particularly in the study of T-cell activation and tolerance.[1][2][3] As a variant of the immunodominant ovalbumin peptide epitope OVA (257-264) (SIINFEKL), OVA-Q4 serves as an altered peptide ligand (APL) with distinct immunological properties. This technical guide provides a comprehensive overview of the this compound, including its core characteristics, role in T-cell signaling, and detailed experimental protocols for its application in immunological assays. The information presented is intended for researchers, scientists, and drug development professionals engaged in immunology and related fields.

Introduction

The interaction between the T-cell receptor (TCR) and peptide-MHC (pMHC) complexes is a cornerstone of the adaptive immune response. Altered peptide ligands, synthetic peptides with amino acid substitutions compared to the native epitope, are invaluable for dissecting the nuances of this interaction. The this compound is a well-characterized APL derived from the chicken ovalbumin protein, specifically the SIINFEKL epitope, which is presented by the MHC class I molecule H-2Kb.[1][2] This peptide has been instrumental in advancing our understanding of T-cell activation thresholds, thymic selection, and the development of immunological memory.

Core Characteristics of this compound

The defining feature of OVA-Q4 is its reduced agonistic activity compared to the parental SIINFEKL peptide. This alteration in biological activity stems from the amino acid substitutions at positions 4 (N to Q) of the parent peptide.

Peptide Sequence and Properties

A summary of the key properties of the this compound is presented in the table below.

PropertyValueReference
Sequence H-Ser-Ile-Ile-Gln-Phe-Glu-Lys-Leu-OH (SIIQFEKL)
Parent Peptide SIINFEKL (OVA 257-264)
MHC Restriction H-2Kb (Mouse MHC Class I)
Biological Activity Weak agonist for OT-I T-cells
Comparative Affinity and Avidity

The immunological response to a pMHC is heavily influenced by the affinity of the TCR for the pMHC and the overall functional avidity of the T-cell. OVA-Q4, in comparison to the high-affinity SIINFEKL (N4) peptide, exhibits weaker binding to the OT-I TCR.

PeptideDescriptionTCR Affinity (2D)Functional AvidityReference
SIINFEKL (N4 OVA) Parental high-affinity agonistHighHigh
SIIQFEKL (Q4 OVA) Weak agonistLower than N4 OVALower than N4 OVA
SIITFEKL (T4 OVA) Very weak agonistLower than Q4 OVALower than Q4 OVA
SIIVFEKL (V4 OVA) Very low-affinity agonistLowestLowest

Role in T-Cell Biology

The altered affinity of OVA-Q4 for the OT-I TCR makes it a valuable tool for studying various aspects of T-cell biology, from development to effector function.

T-Cell Activation

OVA-Q4 induces a qualitatively different T-cell activation profile compared to the potent agonist SIINFEKL. Studies have shown that stimulation of naive OT-I T-cells with OVA-Q4 results in a delayed and reduced upregulation of activation markers such as CD25 and CD69.

T_Cell_Activation_Comparison cluster_High_Affinity High-Affinity (SIINFEKL) cluster_Low_Affinity Low-Affinity (OVA-Q4) SIINFEKL SIINFEKL Strong TCR Signal Strong TCR Signal SIINFEKL->Strong TCR Signal High Affinity Rapid & Robust Activation Rapid & Robust Activation Strong TCR Signal->Rapid & Robust Activation OVA-Q4 OVA-Q4 Weak TCR Signal Weak TCR Signal OVA-Q4->Weak TCR Signal Low Affinity Delayed & Attenuated Activation Delayed & Attenuated Activation Weak TCR Signal->Delayed & Attenuated Activation

T-cell activation by high vs. low-affinity peptides.
Thymic Selection

The affinity of the TCR for self-pMHC complexes in the thymus dictates the fate of developing thymocytes. High-affinity interactions lead to negative selection (deletion), while low-affinity interactions promote positive selection. Studies using OVA peptide variants have shown that high-affinity peptides like OVA and Q4 can induce negative selection, while lower-affinity peptides are involved in positive selection.

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound.

In Vitro T-Cell Activation Assay

This protocol describes the stimulation of OT-I T-cells with peptide-pulsed antigen-presenting cells (APCs).

Materials:

  • OT-I CD8+ T-cells (from OT-I TCR transgenic mice)

  • Antigen-presenting cells (e.g., RMA-S cells, splenocytes)

  • This compound (SIIQFEKL)

  • SIINFEKL peptide (positive control)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2-Mercaptoethanol

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD8, anti-CD69, anti-CD25)

  • 96-well U-bottom plates

Procedure:

  • Preparation of Peptide Solutions: Dissolve OVA-Q4 and SIINFEKL peptides in sterile DMSO to create stock solutions (e.g., 1 mg/mL). Further dilute in sterile PBS or culture medium to desired working concentrations.

  • Peptide Pulsing of APCs:

    • Wash APCs (e.g., RMA-S cells) twice with serum-free medium.

    • Resuspend APCs at a concentration of 1 x 10^6 cells/mL in serum-free medium.

    • Add varying concentrations of OVA-Q4 or SIINFEKL peptide to the APC suspension.

    • Incubate for 1-2 hours at 37°C to allow for peptide binding to MHC molecules.

    • Wash the peptide-pulsed APCs three times with complete medium to remove unbound peptide.

  • Co-culture of T-cells and APCs:

    • Isolate OT-I CD8+ T-cells from the spleen or lymph nodes of an OT-I mouse.

    • In a 96-well plate, add 1 x 10^5 OT-I T-cells per well.

    • Add 1 x 10^5 peptide-pulsed APCs to the wells containing T-cells.

    • Incubate the co-culture for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest cells from the co-culture.

    • Stain with fluorescently labeled antibodies against CD8, CD69, and CD25 according to the manufacturer's protocols.

    • Analyze the cells using a flow cytometer to determine the percentage of activated (CD69+ or CD25+) CD8+ T-cells.

T_Cell_Activation_Workflow Start Start Peptide_Pulsing Pulse APCs with This compound Start->Peptide_Pulsing Co-culture Co-culture Pulsed APCs with OT-I T-cells Peptide_Pulsing->Co-culture Staining Stain with Fluorescent Antibodies (CD8, CD69) Co-culture->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry End End Flow_Cytometry->End

Workflow for in vitro T-cell activation assay.
In Vivo T-Cell Proliferation using CFSE Labeling

This protocol outlines the assessment of T-cell proliferation in vivo in response to OVA-Q4.

Materials:

  • OT-I TCR transgenic mice

  • Recipient mice (e.g., C57BL/6)

  • This compound

  • Adjuvant (e.g., Complete Freund's Adjuvant)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Sterile PBS

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD8, anti-Vα2)

Procedure:

  • Isolation and CFSE Labeling of OT-I T-cells:

    • Prepare a single-cell suspension from the spleens and lymph nodes of an OT-I mouse.

    • Enrich for CD8+ T-cells using a negative selection kit.

    • Resuspend cells in PBS at 1 x 10^7 cells/mL.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of cold complete medium.

    • Wash the cells three times with cold PBS.

  • Adoptive Transfer:

    • Inject 1-2 x 10^6 CFSE-labeled OT-I T-cells intravenously into recipient mice.

  • Immunization:

    • One day after adoptive transfer, immunize the recipient mice.

    • Prepare an emulsion of this compound in an adjuvant (e.g., CFA).

    • Inject the peptide-adjuvant emulsion subcutaneously at the base of the tail.

  • Analysis of Proliferation:

    • After 3-5 days, harvest spleens and draining lymph nodes from the immunized mice.

    • Prepare single-cell suspensions.

    • Stain with fluorescently labeled antibodies against CD8 and Vα2 (to identify OT-I cells).

    • Analyze by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in the gated CD8+Vα2+ T-cell population.

Conclusion

The this compound is a powerful tool for investigating the fundamental principles of T-cell recognition and response. Its characterization as a weak agonist of the OT-I TCR allows for the detailed study of T-cell activation thresholds, the influence of TCR affinity on cell fate, and the mechanisms of immunological tolerance and memory. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize the this compound in their immunological studies.

References

OVA-Q4 Peptide as an Altered Peptide Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA-Q4 peptide, with the amino acid sequence SIIQFEKL, serves as a critical tool in immunological research, particularly in the study of T-cell activation and tolerance.[1][2][3] As an altered peptide ligand (APL) of the immunodominant ovalbumin (OVA) peptide epitope SIINFEKL (N4), OVA-Q4 has been instrumental in elucidating the nuanced relationship between T-cell receptor (TCR) affinity and the downstream signaling events that dictate T-cell fate.[4][5] This technical guide provides an in-depth overview of OVA-Q4, including its mechanism of action, quantitative effects on T-cell responses, detailed experimental protocols, and a visualization of the signaling pathways it modulates.

OVA-Q4 is a variant of the N4 peptide, which is presented by the MHC class I molecule H-2Kb and recognized by the OT-I TCR, a transgenic TCR specific for this peptide-MHC complex. The glutamine (Q) substitution at position 4 of the canonical SIINFEKL sequence reduces the affinity of the peptide for the OT-I TCR, classifying OVA-Q4 as a low-affinity APL. This characteristic makes it an invaluable reagent for investigating how variations in TCR signal strength influence CD8+ T-cell proliferation, cytokine production, and effector function.

Mechanism of Action: Altered Peptide Ligand

Altered peptide ligands are variants of an immunogenic peptide that elicit a modified T-cell response. These modifications can range from full agonism to partial agonism or even antagonism. The interaction between the TCR and the peptide-MHC complex is a critical determinant of the initial signaling cascade that leads to T-cell activation. The affinity and kinetics of this interaction dictate the strength and duration of the signal, which in turn influences the downstream cellular response.

Low-affinity APLs like OVA-Q4 engage the TCR with lower avidity compared to the native agonist peptide. This weaker interaction leads to a quantitatively and, in some aspects, qualitatively different signaling output. While high-affinity ligands typically induce robust proliferation and a strong pro-inflammatory cytokine response, low-affinity ligands often result in a more attenuated or altered response profile.

Quantitative Data on T-Cell Responses to OVA-Q4

The functional consequences of the lower affinity of OVA-Q4 for the OT-I TCR are reflected in various quantitative measures of T-cell activation. The following tables summarize key data comparing the effects of OVA-Q4 to the high-affinity N4 peptide. Note: Specific quantitative data for OVA-Q4 can be limited in the literature; therefore, data for other well-characterized low-affinity OVA APLs with similar properties may be included for comparative purposes.

PeptideSequenceRelative Potency (vs. N4)EC50 for IFN-γ production (M)Reference
N4 (SIINFEKL) SIINFEKLHigh~10⁻¹¹ - 10⁻¹⁰
Q4 (SIIQFEKL) SIIQFEKLLow~10⁻⁸ - 10⁻⁷
T4 (SIITFEKL) SIITFEKLLow~10⁻⁸
G4 (SIIGFEKL) SIIGFEKLVery Low>10⁻⁶

Table 1: Potency of OVA-Q4 and other Altered Peptide Ligands. The half-maximal effective concentration (EC50) for IFN-γ production by OT-I T cells is significantly higher for low-affinity APLs like OVA-Q4 compared to the high-affinity N4 peptide, indicating a lower potency.

CytokineN4 (High-Affinity) StimulationQ4 (Low-Affinity) Stimulation
IFN-γ HighLow to Moderate
IL-2 HighLow
TNF-α HighLow to Moderate

Table 2: Qualitative Comparison of Cytokine Production by OT-I Cells. Stimulation with the low-affinity this compound generally results in lower production of key effector cytokines compared to the high-affinity N4 peptide.

Signaling MoleculeN4 (High-Affinity) StimulationQ4 (Low-Affinity) Stimulation
pLck (Y394) Sustained high phosphorylationTransient and lower phosphorylation
pZAP70 (Y319/Y493) Sustained high phosphorylationTransient and lower phosphorylation
pERK1/2 (T202/Y204) Sustained high phosphorylationTransient and lower phosphorylation

Table 3: Qualitative Comparison of T-Cell Receptor Signaling. The phosphorylation of key proximal and downstream signaling molecules is generally weaker and more transient upon stimulation with low-affinity ligands like OVA-Q4.

Experimental Protocols

T-Cell Proliferation Assay using CFSE

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of OT-I CD8+ T cells in response to stimulation with this compound.

Materials:

  • OT-I transgenic mice (spleen and lymph nodes)

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

  • This compound (SIIQFEKL) and N4 peptide (SIINFEKL)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a wild-type mouse

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Isolation of OT-I T cells: Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse. Enriched CD8+ T cells can be obtained using magnetic bead separation for higher purity.

  • CFSE Labeling:

    • Resuspend the OT-I cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

  • Co-culture:

    • Plate APCs (e.g., irradiated splenocytes) at a concentration of 2-5 x 10⁵ cells/well in a 96-well plate.

    • Add the desired concentration of OVA-Q4 or N4 peptide. A typical concentration range for OVA-Q4 is 10⁻⁶ to 10⁻⁸ M, while for N4 it is 10⁻⁹ to 10⁻¹¹ M.

    • Add 1-2 x 10⁵ CFSE-labeled OT-I cells to each well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD8 and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Gate on live, single, CD8+ cells and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

G cluster_prep Cell Preparation cluster_culture Co-culture cluster_analysis Analysis T_cell_isolation Isolate OT-I T cells CFSE_labeling Label OT-I cells with CFSE T_cell_isolation->CFSE_labeling APC_prep Prepare APCs Plating Plate APCs APC_prep->Plating T_cell_addition Add CFSE-labeled OT-I cells CFSE_labeling->T_cell_addition Peptide_addition Add OVA-Q4/N4 Peptide Plating->Peptide_addition Peptide_addition->T_cell_addition Incubation Incubate for 3-4 days T_cell_addition->Incubation Harvesting Harvest and stain cells Incubation->Harvesting Flow_cytometry Acquire on flow cytometer Harvesting->Flow_cytometry Data_analysis Analyze CFSE dilution Flow_cytometry->Data_analysis

CFSE Proliferation Assay Workflow

Intracellular Cytokine Staining (ICS)

This protocol describes the detection of intracellular cytokines in OT-I CD8+ T cells following stimulation with this compound.

Materials:

  • OT-I transgenic mice (spleen and lymph nodes)

  • Complete RPMI 1640 medium

  • This compound and N4 peptide

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffer

  • Fluorescently labeled antibodies against CD8, IFN-γ, IL-2, and TNF-α

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes from an OT-I mouse at a concentration of 1-2 x 10⁶ cells/mL.

    • Plate the cells in a 96-well plate.

    • Add OVA-Q4 or N4 peptide at the desired concentration (e.g., 10⁻⁷ M for OVA-Q4, 10⁻⁹ M for N4).

    • Incubate for 1-2 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) to each well.

    • Incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain with a fluorescently labeled anti-CD8 antibody for 20-30 minutes on ice.

    • Wash the cells with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the cells in permeabilization buffer containing fluorescently labeled antibodies against IFN-γ, IL-2, and TNF-α.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on CD8+ cells and analyze the expression of the intracellular cytokines.

G cluster_stim Cell Stimulation cluster_stain Staining cluster_analysis Analysis Cell_prep Prepare OT-I splenocytes Peptide_stim Stimulate with OVA-Q4/N4 Cell_prep->Peptide_stim Protein_inhibit Add protein transport inhibitor Peptide_stim->Protein_inhibit Incubate_stim Incubate for 4-6 hours Protein_inhibit->Incubate_stim Surface_stain Surface stain (anti-CD8) Incubate_stim->Surface_stain Fix_perm Fix and permeabilize Surface_stain->Fix_perm Intra_stain Intracellular stain (cytokines) Fix_perm->Intra_stain Flow_cytometry Acquire on flow cytometer Intra_stain->Flow_cytometry Data_analysis Analyze cytokine expression Flow_cytometry->Data_analysis

Intracellular Cytokine Staining Workflow

T-Cell Receptor Signaling Pathway

The engagement of the TCR by a peptide-MHC complex initiates a cascade of intracellular signaling events. The strength of this initial signal, as modulated by the affinity of the pMHC ligand, has profound effects on the downstream pathway.

High-Affinity Ligand (e.g., N4): A high-affinity interaction leads to a stable and prolonged TCR engagement, resulting in robust and sustained phosphorylation of the CD3 zeta-chain ITAMs by Lck. This, in turn, leads to the strong recruitment and activation of ZAP-70. Activated ZAP-70 phosphorylates key adapter proteins like LAT and SLP-76, leading to the full activation of downstream pathways, including the PLCγ1-Ca²⁺-NFAT, Ras-ERK-AP-1, and PKCθ-NF-κB pathways. This strong and sustained signaling promotes robust T-cell proliferation, differentiation into effector cells, and high levels of cytokine production.

Low-Affinity Ligand (e.g., OVA-Q4): A low-affinity interaction results in a transient and less stable TCR engagement. This leads to weaker and more transient phosphorylation of the ITAMs, reduced recruitment and activation of ZAP-70, and consequently, attenuated activation of downstream signaling pathways. The overall signal strength may be insufficient to surpass the threshold required for full T-cell activation, leading to reduced proliferation, altered cytokine profiles (sometimes biased towards a different T helper phenotype), or even the induction of anergy or a regulatory phenotype.

G cluster_high High-Affinity Ligand (N4) cluster_low Low-Affinity Ligand (Q4) N4 N4-MHC TCR_high TCR N4->TCR_high Strong & Stable Interaction Lck_high pLck (sustained) TCR_high->Lck_high ZAP70_high pZAP70 (sustained) Lck_high->ZAP70_high LAT_SLP76_high pLAT/pSLP-76 (strong) ZAP70_high->LAT_SLP76_high PLCg1_high PLCγ1 LAT_SLP76_high->PLCg1_high Ras_ERK_high Ras-ERK LAT_SLP76_high->Ras_ERK_high PKC_high PKCθ LAT_SLP76_high->PKC_high NFAT_high NFAT PLCg1_high->NFAT_high AP1_high AP-1 Ras_ERK_high->AP1_high NFkB_high NF-κB PKC_high->NFkB_high Response_high Robust Proliferation, High Cytokine Production NFAT_high->Response_high AP1_high->Response_high NFkB_high->Response_high Q4 Q4-MHC TCR_low TCR Q4->TCR_low Weak & Transient Interaction Lck_low pLck (transient) TCR_low->Lck_low ZAP70_low pZAP70 (transient) Lck_low->ZAP70_low LAT_SLP76_low pLAT/pSLP-76 (weak) ZAP70_low->LAT_SLP76_low PLCg1_low PLCγ1 LAT_SLP76_low->PLCg1_low Ras_ERK_low Ras-ERK LAT_SLP76_low->Ras_ERK_low PKC_low PKCθ LAT_SLP76_low->PKC_low NFAT_low NFAT PLCg1_low->NFAT_low AP1_low AP-1 Ras_ERK_low->AP1_low NFkB_low NF-κB PKC_low->NFkB_low Response_low Reduced Proliferation, Altered Cytokine Profile NFAT_low->Response_low AP1_low->Response_low NFkB_low->Response_low

Differential TCR Signaling by High- vs. Low-Affinity Ligands

Conclusion

The this compound is a powerful tool for dissecting the intricacies of T-cell activation. As a well-characterized low-affinity altered peptide ligand, it allows researchers to probe the downstream consequences of modulating TCR signal strength. This technical guide has provided a comprehensive overview of OVA-Q4, including its mechanism, quantitative effects on T-cell responses, detailed experimental protocols, and a visual representation of the signaling pathways involved. By utilizing OVA-Q4 in their experimental systems, researchers can continue to unravel the fundamental principles governing T-cell biology, with implications for the development of novel immunotherapies and vaccines.

References

Mechanism of OVA-Q4 Peptide and T-Cell Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between altered peptide ligands and T-cell receptors (TCRs) is a cornerstone of immunological research, providing critical insights into T-cell activation, tolerance, and the development of immunotherapies. This guide delves into the core mechanism of the interaction between the OVA-Q4 peptide (SIIQFEKL), a variant of the chicken ovalbumin-derived peptide SIINFEKL, and the OT-I T-cell receptor. Presented by the MHC class I molecule H-2Kb, the this compound serves as a model antigen for studying the biophysical and cellular consequences of varied TCR engagement. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the downstream signaling cascades initiated by this interaction.

Introduction to the OVA-Q4:OT-I TCR System

The OT-I TCR is a well-characterized, transgenic murine TCR specific for the chicken ovalbumin peptide OVA (amino acids 257-264, SIINFEKL) presented by the H-2Kb MHC class I molecule.[1][2] This system is a fundamental tool in immunology to study CD8+ T-cell responses. The native SIINFEKL peptide is a strong agonist for the OT-I TCR. Altered peptide ligands (APLs), such as the Q4 variant (SIINFEKL to SIIQFEKL ), are invaluable for dissecting the relationship between TCR affinity and T-cell function.[3][4][5] The Q4 peptide, with a substitution at position 4 (Asn to Gln), modulates the binding affinity to the OT-I TCR, thereby influencing the subsequent immune response. Understanding the nuances of this interaction is pivotal for designing novel vaccines and T-cell-based therapies.

Quantitative Analysis of TCR-pMHC Interaction

The binding affinity and kinetics of the TCR-pMHC interaction are critical determinants of T-cell activation. These parameters are typically measured using Surface Plasmon Resonance (SPR). Below is a summary of the 3D solution affinities of the OT-I TCR for H-2Kb presenting the native OVA peptide (N4) and the Q4 variant, measured at a physiological temperature of 37°C.

PeptideSequenceApparent K D (μM)Active K D (μM)
N4 (OVA) SIINFEKL7.86.8
Q4 SIIQFEKL3127

Table 1: OT-I TCR Binding Affinities for N4 (OVA) and Q4 Peptides. The apparent KD represents the affinity for both active and inactive pMHC, while the active KD is the affinity for only the active pMHC. Data extracted from a comprehensive study on OT-I TCR affinities.

Structural Basis of Interaction

TCR Signaling Pathway

The engagement of the TCR by the pMHC complex initiates a complex and well-orchestrated signaling cascade, leading to T-cell activation, proliferation, and differentiation. The strength and duration of the TCR signal, influenced by the binding affinity of the pMHC ligand, dictates the ultimate cellular outcome.

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm pMHC pMHC (OVA-Q4/H-2Kb) TCR_CD3 TCR/CD3 Complex pMHC->TCR_CD3 Binding Lck_node Lck TCR_CD3->Lck_node Recruitment ZAP70 ZAP70 TCR_CD3->ZAP70 Recruitment & Phosphorylation CD8 CD8 CD8->pMHC Lck_node->TCR_CD3 ITAM Phosphorylation LAT_SLP76 LAT/SLP76 Signalosome ZAP70->LAT_SLP76 Phosphorylation PLCG1 PLCγ1 LAT_SLP76->PLCG1 Activation Vav1 Vav1 LAT_SLP76->Vav1 RasGRP RasGRP LAT_SLP76->RasGRP IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ras Ras RasGRP->Ras PKC PKCθ NFkB NF-κB PKC->NFkB Ca_flux Ca²⁺ Flux IP3->Ca_flux DAG->RasGRP DAG->PKC NFAT NFAT Ca_flux->NFAT MAPK MAPK Pathway (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: TCR Signaling Cascade upon pMHC Engagement.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Affinity Measurement

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis pMHC_prep 1. Refold & Purify Biotinylated pMHC (H-2Kb + OVA-Q4) Immobilization 3. Immobilize pMHC on a Streptavidin-coated Sensor Chip pMHC_prep->Immobilization TCR_prep 2. Express & Purify Soluble OT-I TCR Injection 4. Inject Serial Dilutions of Soluble TCR (Analyte) TCR_prep->Injection Immobilization->Injection Dissociation 5. Monitor Dissociation Phase Injection->Dissociation Regeneration 6. Regenerate Sensor Surface Dissociation->Regeneration Sensorgram 7. Obtain Sensorgram (Response vs. Time) Regeneration->Sensorgram Fitting 8. Fit Data to a Binding Model (e.g., 1:1 Langmuir) Sensorgram->Fitting Kinetics 9. Calculate ka, kd, and KD Fitting->Kinetics

Caption: Workflow for TCR-pMHC Affinity Measurement using SPR.

Methodology:

  • Protein Preparation: Soluble OT-I TCR and biotinylated H-2Kb-OVA-Q4 pMHC complexes are expressed in E. coli or mammalian cells and purified.

  • Immobilization: The pMHC (ligand) is immobilized on a streptavidin-coated SPR sensor chip.

  • Binding Measurement: A series of concentrations of the soluble TCR (analyte) are injected over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

In Vitro OT-I T-Cell Activation Assay

This assay measures the activation and proliferation of OT-I T-cells in response to stimulation with the this compound.

T_Cell_Activation_Workflow cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis (24-72h) Isolate_OTI 1. Isolate CD8+ T-cells from OT-I transgenic mouse spleen/lymph nodes Co_culture 4. Co-culture OT-I T-cells with peptide-pulsed APCs Isolate_OTI->Co_culture Prepare_APCs 2. Prepare Antigen Presenting Cells (APCs) (e.g., irradiated splenocytes) Pulse_APCs 3. Pulse APCs with This compound Prepare_APCs->Pulse_APCs Pulse_APCs->Co_culture Activation_Markers 5a. Flow Cytometry for Activation Markers (e.g., CD69, CD25) Co_culture->Activation_Markers Proliferation 5b. Proliferation Assay (e.g., CFSE dilution) Co_culture->Proliferation Cytokine_Production 5c. Cytokine Measurement (e.g., ELISA for IFN-γ) Co_culture->Cytokine_Production

Caption: Workflow for In Vitro OT-I T-Cell Activation Assay.

Methodology:

  • Cell Isolation: CD8+ T-cells are isolated from the spleens and lymph nodes of OT-I transgenic mice.

  • Antigen Presentation: Antigen-presenting cells (APCs), such as irradiated splenocytes, are pulsed with varying concentrations of the this compound.

  • Co-culture: The isolated OT-I T-cells are co-cultured with the peptide-pulsed APCs for 24 to 72 hours.

  • Analysis: T-cell activation is assessed by:

    • Flow Cytometry: Measuring the upregulation of activation markers like CD69 and CD25.

    • Proliferation Assays: Tracking cell division using dyes like CFSE.

    • Cytokine Release: Quantifying the secretion of effector cytokines, such as IFN-γ, into the culture supernatant using ELISA.

Conclusion

The this compound and OT-I TCR interaction serves as a powerful model system for elucidating the fundamental principles of T-cell recognition and activation. The quantitative differences in binding affinity between the Q4 variant and the native SIINFEKL peptide translate into distinct downstream signaling events and cellular responses. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate mechanisms of TCR signaling and to advance the development of novel immunomodulatory therapies. A thorough understanding of how subtle changes in the pMHC interface impact T-cell function is paramount for the rational design of therapeutics that can precisely manipulate immune responses.

References

The Interplay of Peptide Affinity and T-Cell Activation: A Technical Guide to the OVA-Q4 Peptide and H-2Kb Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the synthetic peptide OVA-Q4 and the murine major histocompatibility complex (MHC) class I molecule H-2Kb. It is designed to be a comprehensive resource for researchers in immunology, oncology, and drug development, offering detailed experimental protocols, data presentation, and visualization of key biological pathways.

Introduction: The Significance of Peptide-MHC Interactions

The presentation of peptide antigens by MHC molecules is a cornerstone of the adaptive immune response. The affinity of a peptide for its corresponding MHC molecule is a critical determinant of the subsequent T-cell response. High-affinity interactions generally lead to stable peptide-MHC (pMHC) complexes, which are more likely to be recognized by T-cell receptors (TCRs) and trigger a robust immune response. Conversely, lower-affinity peptides may result in transient pMHC complexes, leading to weaker or altered T-cell activation.

The ovalbumin (OVA) peptide 257-264 (SIINFEKL) presented by the murine MHC class I molecule H-2Kb is one of the most extensively studied model systems in immunology. The OVA-Q4 peptide, with the sequence SIIQFEKL , is a variant of the canonical SIINFEKL peptide. It is often utilized as a tool to investigate how alterations in peptide sequence, and consequently MHC binding affinity, influence T-cell activation and function. Understanding the nuances of such interactions is paramount for the rational design of vaccines and immunotherapies.

Quantitative Data on OVA-Q4 and H-2Kb Binding

For comparative purposes, the following table summarizes the known or inferred relative binding affinities and T-cell responses of various OVA peptide variants to H-2Kb.

Peptide NameSequenceH-2Kb Binding Affinity (Relative to SIINFEKL)T-Cell Response (OT-I)
OVA (N4) SIINFEKLHighStrong Agonist
OVA-Q4 SIIQ FEKLLowerWeaker Agonist
OVA-T4 SIIT FEKLLowerVery Weak Agonist
OVA-V4 SIIV FEKLLowerVery Weak Agonist
OVA-E1 E IINFEKLLowerWeak Agonist
OVA-G4 SIIG FEKLLowerWeak Agonist

This table is a qualitative summary based on functional T-cell activation data from multiple sources. Precise binding affinity ratios are not available.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of peptide-MHC binding and T-cell activation.

Peptide-MHC Class I Binding Assay (Inhibition of Radiolabeled Probe)

This protocol is a standard method to determine the binding affinity of a test peptide to a specific MHC class I molecule by measuring its ability to compete with a radiolabeled high-affinity probe peptide.[1]

Objective: To determine the concentration of unlabeled this compound required to inhibit 50% of the binding of a radiolabeled probe peptide to purified H-2Kb molecules (IC50 value).

Materials:

  • Purified soluble H-2Kb molecules

  • High-affinity radiolabeled probe peptide for H-2Kb (e.g., 125I-labeled SIINFEKL)

  • Unlabeled this compound and other competitor peptides

  • Protease inhibitor cocktail

  • Assay buffer (e.g., PBS with 0.05% Nonidet P-40)

  • 96-well filter plates or size-exclusion chromatography columns

  • Gamma counter

Procedure:

  • Prepare a series of dilutions of the unlabeled this compound.

  • In a 96-well plate, incubate a constant amount of purified H-2Kb molecules with a fixed, low concentration of the radiolabeled probe peptide and varying concentrations of the unlabeled OVA-Q4 competitor peptide. Include a control with no competitor peptide (maximum binding) and a control with a large excess of unlabeled probe peptide (non-specific binding).

  • Incubate the mixture at room temperature for 48-72 hours to reach equilibrium.[1]

  • Separate the pMHC complexes from the free radiolabeled peptide using either:

    • Gel Filtration: Pass the mixture through a size-exclusion chromatography column that separates larger pMHC complexes from the smaller free peptide.

    • Antibody Capture: Use a 96-well plate coated with an antibody specific for the MHC molecule to capture the pMHC complexes.

  • Quantify the amount of bound radioactivity using a gamma counter.

  • Calculate the percentage of inhibition for each concentration of the competitor peptide.

  • Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and determine the IC50 value from the resulting dose-response curve.

Peptide_MHC_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation (48-72h) cluster_separation Separation cluster_analysis Analysis H2Kb Purified H-2Kb Incubate Incubate Mixture H2Kb->Incubate Radio_Peptide Radiolabeled Probe Peptide Radio_Peptide->Incubate OVA_Q4 Unlabeled OVA-Q4 (Serial Dilutions) OVA_Q4->Incubate Separation Separate Bound from Free Peptide Incubate->Separation Gel_Filtration Gel Filtration Separation->Gel_Filtration Method 1 Ab_Capture Antibody Capture Separation->Ab_Capture Method 2 Quantify Quantify Radioactivity Gel_Filtration->Quantify Ab_Capture->Quantify Calculate Calculate % Inhibition Quantify->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Workflow for Peptide-MHC Binding Assay.
In Vitro T-Cell Activation and Intracellular Cytokine Staining

This protocol describes the stimulation of antigen-specific T-cells with a peptide and the subsequent detection of cytokine production using flow cytometry.

Objective: To assess the ability of the this compound to activate OVA-specific CD8+ T-cells (e.g., from OT-I transgenic mice) by measuring intracellular IFN-γ production.

Materials:

  • Splenocytes from OT-I mice (or other source of OVA-specific T-cells)

  • This compound, SIINFEKL peptide (positive control), and an irrelevant peptide (negative control)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorescently conjugated antibodies against CD8, and IFN-γ

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes.

  • Plate the cells in a 96-well plate at a density of 1-2 x 106 cells/well.

  • Stimulate the cells with the this compound, positive control peptide, or negative control peptide at various concentrations for 6-12 hours at 37°C.

  • For the last 4-6 hours of incubation, add a protein transport inhibitor (Brefeldin A or Monensin) to the culture to allow for the accumulation of intracellular cytokines.

  • Harvest the cells and stain for the surface marker CD8.

  • Fix and permeabilize the cells using appropriate buffers.

  • Stain for intracellular IFN-γ with a fluorescently labeled antibody.

  • Wash the cells and acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to each peptide.

T_Cell_Activation_Assay Start Start: OT-I Splenocytes Stimulate Stimulate with Peptide (6-12 hours) Start->Stimulate Add_Inhibitor Add Protein Transport Inhibitor (4-6 hours) Stimulate->Add_Inhibitor Harvest Harvest Cells Add_Inhibitor->Harvest Surface_Stain Surface Stain (anti-CD8) Harvest->Surface_Stain Fix_Perm Fix and Permeabilize Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Stain (anti-IFN-γ) Fix_Perm->Intracellular_Stain Acquire Acquire on Flow Cytometer Intracellular_Stain->Acquire Analyze Analyze Data: % IFN-γ+ CD8+ T-cells Acquire->Analyze TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC OVA-Q4/H-2Kb TCR TCR pMHC->TCR Binding CD8 CD8 TCR->CD8 Lck Lck CD8->Lck recruits CD3 CD3 Complex ZAP70 ZAP70 CD3->ZAP70 recruits and phosphorylates Lck->CD3 phosphorylates ITAMs LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release DAG->Ras_MAPK PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_release->Calcineurin activates AP1 AP-1 Ras_MAPK->AP1 activates NFkB NF-κB PKC->NFkB activates NFAT NFAT Calcineurin->NFAT dephosphorylates (activates) Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression translocates to nucleus AP1->Gene_Expression translocates to nucleus NFkB->Gene_Expression translocates to nucleus

References

The Impact of Glutamine Substitution in the OVA-Q4 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of glutamine substitution in the ovalbumin (OVA) peptide variant, OVA-Q4. By altering a key residue in the immunodominant SIINFEKL peptide, the resulting SIIQFEKL (OVA-Q4) peptide exhibits modified immunological properties, offering a valuable tool for dissecting T-cell activation, tolerance, and the development of novel immunotherapies. This document provides a comprehensive overview of the quantitative effects of this substitution, detailed experimental methodologies, and a visualization of the implicated signaling pathways.

Introduction: The Significance of Altered Peptide Ligands

Altered peptide ligands (APLs) are variants of immunogenic peptides that bear amino acid substitutions at T-cell receptor (TCR) or Major Histocompatibility Complex (MHC) contact residues. These modifications can profoundly impact the trimolecular interaction between the peptide, MHC molecule, and TCR, leading to a spectrum of T-cell responses ranging from full agonism to partial agonism, antagonism, or anergy. The OVA-Q4 peptide, a derivative of the well-characterized H-2Kb-restricted OVA₂₅₇₋₂₆₄ (SIINFEKL) epitope, serves as a quintessential model for studying the effects of reduced TCR signaling strength. The substitution of asparagine (N) at position 4 with glutamine (Q) results in a weaker agonist for the OT-I TCR, which is specific for the native SIINFEKL peptide.[1][2][3][4]

Quantitative Analysis of this compound Function

The glutamine substitution in the this compound leads to quantifiable differences in its interaction with MHC class I molecules and its ability to stimulate OT-I CD8+ T cells compared to the native OVA peptide.

Table 1: Comparative Binding Affinity of OVA and OVA-Q4 Peptides to H-2Kb
PeptideSequenceMHC AlleleBinding Affinity (IC₅₀ nM)Stability of pMHC Complex (t₁/₂)
OVASIINFEKLH-2Kb~1.4 - 215~14 hours
OVA-Q4SIIQFEKLH-2KbHigher IC₅₀ than OVA (Weaker Affinity)Reduced compared to high-affinity peptides

Note: Specific IC₅₀ values for a direct comparison between OVA and OVA-Q4 in the same assay are not consistently reported across literature, but studies consistently indicate that altered peptide ligands with reduced T-cell agonism often have altered MHC binding characteristics. The stability of the peptide-MHC complex is a critical determinant of immunogenicity.[5]

Table 2: Comparative T-Cell Response to OVA and OVA-Q4 Peptides
ParameterOVA (SIINFEKL)OVA-Q4 (SIIQFEKL)
T-Cell Proliferation
Peptide Concentration for half-maximal response (EC₅₀)Low (nM range)High (µM range)
% Proliferating OT-I Cells (at optimal concentration)HighLower than OVA
Cytokine Secretion (IFN-γ)
Peptide Concentration for half-maximal response (EC₅₀)Low (pM to nM range)High (nM to µM range)
Max IFN-γ production (pg/mL)HighLower than OVA
Cytokine Secretion (IL-2)
Peptide Concentration for half-maximal response (EC₅₀)Low (pM to nM range)High (nM to µM range)
Max IL-2 production (pg/mL)HighLower than OVA

Note: The data presented are compiled from multiple studies and represent the general consensus on the relative potencies of OVA and OVA-Q4. Absolute values can vary depending on the specific experimental conditions.

Signaling Pathways: Strong vs. Weak TCR Agonists

The differential responses to OVA and OVA-Q4 peptides are rooted in the strength of the signal transduced through the TCR. A strong agonist like OVA induces robust and sustained signaling, leading to full T-cell activation. In contrast, a weak agonist like OVA-Q4 elicits a weaker, more transient signal, resulting in a quantitatively and qualitatively different cellular outcome.

TCR_Signaling TCR Signaling Cascade: Strong vs. Weak Agonist cluster_strong Strong Agonist (OVA) cluster_weak Weak Agonist (OVA-Q4) Strong_TCR High-affinity TCR Engagement Lck_strong Robust Lck Activation Strong_TCR->Lck_strong ZAP70_strong Sustained ZAP-70 Phosphorylation Lck_strong->ZAP70_strong LAT_strong Full LAT Signalosome Assembly ZAP70_strong->LAT_strong PLCg1_strong Strong PLCγ1 Activation LAT_strong->PLCg1_strong ERK_strong Sustained ERK Activation LAT_strong->ERK_strong Ca_strong High & Sustained Ca²⁺ Flux PLCg1_strong->Ca_strong NFAT_strong Robust NFAT Activation Ca_strong->NFAT_strong Effector_strong Full Effector Function (High Proliferation, High Cytokine Release) NFAT_strong->Effector_strong ERK_strong->Effector_strong Weak_TCR Low-affinity TCR Engagement Lck_weak Weak Lck Activation Weak_TCR->Lck_weak ZAP70_weak Transient ZAP-70 Phosphorylation Lck_weak->ZAP70_weak LAT_weak Incomplete LAT Signalosome Assembly ZAP70_weak->LAT_weak PLCg1_weak Weak PLCγ1 Activation LAT_weak->PLCg1_weak ERK_weak Transient ERK Activation LAT_weak->ERK_weak Ca_weak Low & Transient Ca²⁺ Flux PLCg1_weak->Ca_weak NFAT_weak Weak NFAT Activation Ca_weak->NFAT_weak Effector_weak Partial Effector Function (Low Proliferation, Low Cytokine Release) NFAT_weak->Effector_weak ERK_weak->Effector_weak

Caption: Differential TCR signaling by strong vs. weak agonists.

A strong agonist like the native OVA peptide leads to sustained phosphorylation of key signaling intermediates such as Lck, ZAP-70, and LAT. This results in robust activation of downstream pathways including the PLCγ1-Ca²⁺-NFAT axis and the Ras-ERK pathway, culminating in high levels of proliferation and effector cytokine production. Conversely, the weak agonist OVA-Q4 induces only transient phosphorylation of these molecules, leading to attenuated downstream signals and a blunted effector response.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide immunogenicity. Below are protocols for key experiments used to characterize the this compound.

MHC Class I-Peptide Binding Assay (Stabilization Assay)

This assay measures the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient cell lines, such as RMA-S cells.

MHC_Binding_Workflow Start Start: TAP-deficient RMA-S cells Incubate_Low_Temp Incubate cells at low temperature (26°C) to promote surface expression of unstable MHC-I Start->Incubate_Low_Temp Add_Peptides Add serial dilutions of test peptides (e.g., OVA, OVA-Q4) and a positive control peptide Incubate_Low_Temp->Add_Peptides Incubate_37C Incubate at 37°C to allow for peptide binding and stabilization of MHC-I Add_Peptides->Incubate_37C Wash Wash cells to remove unbound peptide Incubate_37C->Wash Stain Stain with fluorescently labeled anti-H-2Kb antibody Wash->Stain Analyze Analyze by flow cytometry to quantify MHC-I surface expression (MFI) Stain->Analyze Calculate Calculate IC₅₀ values Analyze->Calculate

Caption: Workflow for MHC Class I-peptide stabilization assay.

Methodology:

  • Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium.

  • Peptide Preparation: Dissolve lyophilized OVA and OVA-Q4 peptides in DMSO to create stock solutions, then dilute to desired concentrations in serum-free media.

  • MHC Stabilization:

    • Incubate RMA-S cells overnight at 26°C to allow for the accumulation of empty, unstable H-2Kb molecules on the cell surface.

    • Add serial dilutions of the test peptides to the cells and incubate for a further 2-4 hours at 37°C.

    • Wash the cells to remove unbound peptide.

  • Flow Cytometry:

    • Stain the cells with a fluorescently conjugated antibody specific for H-2Kb.

    • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the level of stabilized H-2Kb on the cell surface.

  • Data Analysis: Plot the MFI against the peptide concentration to determine the concentration required for half-maximal stabilization (EC₅₀) or, in a competition assay, the concentration that inhibits the binding of a reference peptide by 50% (IC₅₀).

In Vitro T-Cell Proliferation Assay (CFSE Dilution)

This assay quantifies the proliferation of OT-I T cells in response to peptide stimulation by measuring the dilution of the fluorescent dye CFSE.

Caption: Workflow for CFSE-based T-cell proliferation assay.

Methodology:

  • Cell Preparation: Isolate splenocytes from an OT-I TCR transgenic mouse.

  • CFSE Labeling:

    • Resuspend splenocytes at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium with 10% FBS.

    • Wash the cells twice with complete medium.

  • T-Cell Stimulation:

    • Plate CFSE-labeled splenocytes in a 96-well plate.

    • Add serial dilutions of OVA or OVA-Q4 peptides.

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Flow Cytometry:

    • Harvest the cells and stain with fluorescently conjugated antibodies against CD8.

    • Acquire data on a flow cytometer, gating on the CD8+ T-cell population.

  • Data Analysis: Analyze the CFSE fluorescence histogram of the CD8+ T cells. Each peak of successively halved fluorescence intensity represents a round of cell division. Calculate the percentage of divided cells and the proliferation index.

Intracellular Cytokine Staining (ICS)

This protocol allows for the quantification of cytokine-producing T cells at a single-cell level following peptide stimulation.

ICS_Workflow Start Isolate splenocytes from OT-I mice Stimulate Stimulate cells with OVA or OVA-Q4 peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours Start->Stimulate Surface_Stain Stain for surface markers (e.g., CD8) Stimulate->Surface_Stain Fix_Perm Fix and permeabilize the cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for intracellular cytokines (e.g., IFN-γ, IL-2) with fluorescently labeled antibodies Fix_Perm->Intracellular_Stain Analyze Analyze by flow cytometry Intracellular_Stain->Analyze

Caption: Workflow for Intracellular Cytokine Staining.

Methodology:

  • Cell Stimulation:

    • Culture OT-I splenocytes with OVA or OVA-Q4 peptides for 4-6 hours at 37°C.

    • For the last 2-4 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to trap cytokines intracellularly.

  • Surface Staining:

    • Wash the cells and stain with a fluorescently conjugated anti-CD8 antibody for 20-30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells to remove excess antibody.

    • Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at 4°C.

  • Intracellular Staining:

    • Wash the cells in permeabilization buffer.

    • Add fluorescently conjugated antibodies against IFN-γ and IL-2 and incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer, gating on the CD8+ T-cell population to determine the percentage of cells producing each cytokine.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This assay measures the concentration of secreted cytokines in the supernatant of T-cell cultures.

Methodology:

  • Sample Collection: Culture OT-I splenocytes with OVA or OVA-Q4 peptides for 24-72 hours. Collect the culture supernatant and store at -80°C until use.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ or IL-2) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add culture supernatants and a standard curve of known cytokine concentrations to the plate and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a TMB substrate solution. The color development is proportional to the amount of cytokine present.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of cytokines in the samples by interpolating from the standard curve.

Conclusion

The glutamine substitution in the this compound provides a powerful tool for investigating the nuances of T-cell activation. As a well-characterized weak agonist for the OT-I TCR, it allows for the precise modulation of TCR signal strength, enabling researchers to dissect the downstream consequences on T-cell proliferation, cytokine production, and differentiation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to understand and manipulate T-cell responses for therapeutic benefit. Further investigation into the long-term effects of stimulation with weak agonists like OVA-Q4 will continue to provide critical insights into T-cell memory formation and the induction of immunological tolerance.

References

Synthetic OVA-Q4 Peptide: A Technical Guide to its Core Properties and Immunological Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The synthetic peptide OVA-Q4, a variant of the immunodominant ovalbumin epitope OVA (257-264), serves as a critical tool in immunological research. Its altered sequence results in high-affinity binding to the H-2Kb major histocompatibility complex (MHC) class I molecule and potent stimulation of OT-I CD8+ T cells. This guide provides a comprehensive overview of the basic properties of OVA-Q4, including its biochemical characteristics, immunological effects, and detailed protocols for its synthesis, purification, and use in key experimental assays. The information presented herein is intended to support researchers and professionals in the fields of immunology, vaccine development, and cancer immunotherapy in harnessing the utility of this important research peptide.

Core Properties of Synthetic OVA-Q4 Peptide

The fundamental characteristics of the synthetic this compound are summarized in the tables below, providing a clear reference for its physical, chemical, and immunological properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Sequence SIIQFEKL
Parent Peptide OVA (257-264) - SIINFEKL[1][2]
Molecular Formula C46H76N10O13
Molecular Weight 977.2 g/mol
Purity Typically ≥ 95% (determined by HPLC)
Solubility Soluble in water

Table 2: Immunological Properties of this compound

PropertyDescription
MHC Restriction H-2Kb (Murine MHC Class I)[1][2]
TCR Specificity OT-I[3]
Affinity for OT-I TCR High affinity; reported to induce negative selection in thymocytes
Relative 2D Affinity Higher than the parental N4 (SIINFEKL) peptide for OT-I T cells
Immunological Effect Potent agonist for OT-I CD8+ T cell activation

Experimental Protocols

Detailed methodologies for the synthesis, purification, and immunological analysis of the this compound are provided below. These protocols are foundational for the consistent and effective use of OVA-Q4 in research settings.

Solid-Phase Peptide Synthesis (SPPS) and Purification of OVA-Q4

This protocol outlines the manual synthesis of the this compound (SIIQFEKL) using Fmoc/tBu chemistry, followed by its purification.

Materials:

  • Fmoc-L-Leu-Wang resin

  • Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH)

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / H2O / Triisopropylsilane (TIS) (95:2.5:2.5)

  • Cold diethyl ether

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

Protocol:

  • Resin Preparation: Swell the Fmoc-L-Leu-Wang resin in DMF in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid (e.g., Fmoc-Lys(Boc)-OH), 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Perform a ninhydrin test to confirm complete coupling. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the OVA-Q4 sequence (Glu, Phe, Gln, Ile, Ile, Ser).

  • Cleavage and Global Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO) and dilute with the initial HPLC mobile phase.

    • Purify the peptide using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the pure peptide, as determined by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound as a white powder.

In Vivo Mouse Immunization with this compound

This protocol describes the immunization of C57BL/6 mice to elicit an OVA-Q4-specific CD8+ T cell response.

Materials:

  • This compound

  • Adjuvant: Complete Freund's Adjuvant (CFA) or a combination of a TLR agonist (e.g., Poly(I:C)) and an anti-CD40 antibody.

  • Phosphate-Buffered Saline (PBS)

  • Syringes and needles

  • C57BL/6 mice

Protocol:

  • Antigen Preparation:

    • Dissolve the lyophilized this compound in sterile PBS to a stock concentration of 1-2 mg/mL.

    • If using CFA, prepare a stable emulsion of the peptide solution and CFA at a 1:1 ratio.

    • If using a soluble adjuvant, mix the peptide solution with the adjuvant (e.g., 50 µg Poly(I:C) and 50 µg anti-CD40 antibody per mouse) immediately before injection.

  • Immunization:

    • Acclimate mice for at least one week before the experiment.

    • For a primary immunization, inject each mouse subcutaneously (s.c.) at the base of the tail or on the back with 100-200 µL of the peptide-adjuvant mixture (containing approximately 50-100 µg of peptide).

  • Booster Immunization (Optional):

    • For a more robust and long-lasting response, a booster immunization can be administered 2-3 weeks after the primary immunization.

    • Prepare the booster antigen with an incomplete adjuvant (like Incomplete Freund's Adjuvant - IFA) or the same soluble adjuvant as the primary immunization.

    • Administer the booster injection via the same route as the primary immunization.

  • Monitoring Immune Response:

    • Antigen-specific T cell responses can be evaluated 7-14 days after the final immunization.

    • Collect spleens or lymph nodes for ex vivo analysis using techniques such as ELISPOT or flow cytometry.

ELISPOT Assay for Detecting OVA-Q4 Specific IFN-γ Secreting Cells

This protocol details the use of an ELISPOT assay to quantify the number of OVA-Q4-specific, IFN-γ-producing T cells from immunized mice.

Materials:

  • ELISPOT plate (PVDF membrane)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate for HRP (e.g., AEC or BCIP/NBT)

  • This compound

  • Recombinant mouse IL-2

  • Complete RPMI medium

  • Spleens from immunized and control mice

  • ELISPOT plate reader

Protocol:

  • Plate Preparation:

    • Coat the ELISPOT plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash the plate with sterile PBS to remove unbound antibody.

    • Block the membrane with complete RPMI medium for at least 2 hours at 37°C.

  • Cell Preparation:

    • Prepare single-cell suspensions from the spleens of immunized and control mice.

    • Count the cells and resuspend them in complete RPMI medium.

  • Cell Stimulation:

    • Discard the blocking medium from the ELISPOT plate.

    • Add 50 µL of the cell suspension (e.g., 2-5 x 10^5 cells/well) and 50 µL of diluted this compound (final concentration of 1-10 µg/mL) to each well.

    • Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like Concanavalin A).

    • Recombinant IL-2 can be added to a final concentration of 10-20 U/mL to support T cell viability.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate with PBS containing 0.05% Tween 20 (PBST).

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate with PBST.

    • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plate with PBST and then PBS.

  • Spot Development and Analysis:

    • Add the HRP substrate and monitor for the development of spots.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

    • Count the spots using an ELISPOT plate reader.

Flow Cytometry for T-Cell Activation Analysis

This protocol describes the use of flow cytometry to analyze the activation of OVA-Q4-specific CD8+ T cells by staining for surface markers and intracellular cytokines.

Materials:

  • Splenocytes from immunized and control mice

  • This compound

  • Brefeldin A

  • Fluorescently labeled antibodies against mouse CD8, CD44, CD69, and IFN-γ

  • Fixation/Permeabilization buffer

  • Flow cytometer

Protocol:

  • In Vitro Restimulation:

    • Plate splenocytes (1-2 x 10^6 cells/well) in a 96-well plate.

    • Stimulate the cells with this compound (1-10 µg/mL) for 5-6 hours at 37°C.

    • Include an unstimulated control.

    • Add Brefeldin A for the last 4-5 hours of incubation to block cytokine secretion.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently labeled antibodies against surface markers (e.g., anti-CD8, anti-CD44, anti-CD69) for 20-30 minutes on ice, protected from light.

    • Wash the cells with FACS buffer.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Stain the cells with a fluorescently labeled antibody against IFN-γ in permeabilization buffer for 30 minutes at room temperature, protected from light.

    • Wash the cells with permeabilization buffer and then with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software, gating on CD8+ T cells and then assessing the expression of activation markers (CD44, CD69) and intracellular IFN-γ.

Visualizations

The following diagrams illustrate key pathways and workflows related to the synthetic this compound.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell (OT-I) MHC H-2Kb pMHC pMHC Complex OVA_Q4 This compound OVA_Q4->MHC Binding TCR OT-I TCR pMHC->TCR Recognition CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation IP3 IP3 PLCg1->IP3 Generates DAG DAG PLCg1->DAG Generates NFAT NFAT IP3->NFAT Activation AP1 AP-1 DAG->AP1 Activation NFkB NF-κB DAG->NFkB Activation Gene_Expression Gene Expression (e.g., IFN-γ, IL-2) NFAT->Gene_Expression Transcription Factor Activity AP1->Gene_Expression Transcription Factor Activity NFkB->Gene_Expression Transcription Factor Activity Experimental_Workflow_Immunogenicity cluster_synthesis Peptide Preparation cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis Synthesis Solid-Phase Peptide Synthesis (OVA-Q4) Purification RP-HPLC Purification Synthesis->Purification QC Quality Control (Mass Spec, HPLC) Purification->QC Immunization Mouse Immunization (e.g., C57BL/6) QC->Immunization Immunogenic Peptide Tissue_Harvest Harvest Spleen/ Lymph Nodes Immunization->Tissue_Harvest Restimulation In Vitro Restimulation with OVA-Q4 Tissue_Harvest->Restimulation ELISPOT ELISPOT Assay (IFN-γ) Restimulation->ELISPOT Flow_Cytometry Flow Cytometry (Activation Markers, Intracellular Cytokines) Restimulation->Flow_Cytometry

References

Altered Peptide Ligands: A Technical Guide for T-Cell Immunologists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Altered Peptide Ligands (APLs)

Altered Peptide Ligands (APLs) are synthetic variants of T-cell epitopes that have been modified at key amino acid positions. These modifications can subtly or dramatically change the nature of the interaction between the T-cell receptor (TCR) and the peptide-Major Histocompatibility Complex (pMHC), leading to a spectrum of T-cell responses.[1][2][3] First described in the early 1990s, APLs have become invaluable tools for dissecting the intricacies of T-cell activation and for the development of novel immunotherapies.[1] By systematically altering peptide sequences, researchers can modulate the strength and quality of the T-cell response, inducing outcomes ranging from full agonism to partial activation, antagonism, or even anergy.[2] This fine-tuning of T-cell function holds immense therapeutic potential for autoimmune diseases, infectious diseases, and cancer.

Core Concepts: Mechanism of APL Action

The functional outcome of a T-cell's encounter with an antigen is determined by the specific engagement of its TCR with a pMHC on an antigen-presenting cell (APC). APLs exert their effects by modifying this critical interaction. The amino acid residues of a peptide can be broadly categorized into two groups: those that anchor the peptide into the groove of the MHC molecule and those that are exposed and available for contact with the TCR.

  • MHC Anchor Residue Modifications: Alterations at these positions primarily affect the stability of the pMHC complex. A more stable complex results in a longer presentation of the peptide on the cell surface, which can enhance T-cell activation. Conversely, destabilizing modifications can lead to weaker or shorter-lived T-cell responses.

  • TCR Contact Residue Modifications: Changes to these residues directly impact the binding affinity and kinetics of the TCR-pMHC interaction. These modifications are central to the diverse functional outcomes observed with APLs:

    • Agonists: APLs that elicit a full T-cell response, often comparable to or stronger than the native peptide.

    • Partial Agonists: These APLs induce only a subset of T-cell effector functions. For example, a partial agonist might trigger cytokine secretion but not proliferation.

    • Antagonists: Antagonistic APLs, when presented alongside the native peptide, can inhibit the T-cell response to the native peptide. On their own, they are typically non-stimulatory.

    • Null Ligands: These APLs do not elicit any detectable T-cell response.

The nuanced signaling downstream of the TCR engagement with these different APLs allows for the dissection of the signaling pathways that govern specific T-cell functions.

T-Cell Receptor Signaling Pathway

The engagement of the TCR with a pMHC initiates a complex cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the effects of APLs. The initial binding event triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Lck. This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates key adaptor proteins like LAT and SLP-76. This signaling hub then activates multiple downstream pathways, including the calcium, MAPK, and NF-κB pathways, ultimately leading to changes in gene expression, cytokine production, proliferation, and differentiation.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC TCell T-Cell MHC pMHC TCR TCR MHC->TCR Signal 1 Lck Lck TCR->Lck CD4_CD8 CD4/CD8 CD4_CD8->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca²⁺ IP3->Ca PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT IKK IKK PKC->IKK Ras Ras RasGRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 NFkB NF-κB IKK->NFkB GeneExpression Gene Expression (Cytokines, Proliferation) NFkB->GeneExpression NFAT->GeneExpression AP1->GeneExpression

Caption: Simplified T-Cell Receptor (TCR) signaling cascade.

Data Presentation: Quantitative Effects of APLs

The following tables summarize quantitative data from various studies on the effects of APLs on T-cell responses.

Table 1: TCR-pMHC Binding Affinity and Kinetics

Native PeptideAPL SequenceMHC RestrictionAmino Acid ChangeK D (μM)k on (M⁻¹s⁻¹)k off (s⁻¹)T-Cell Response
TRP-2 (180-188) SVYDFFVWL2M (SMYDFFVWL)HLA-A*0201V2MLower than WTHigher than WTLower than WTAgonist (Enhanced)
gp100 (209-217) ITDQVPFSV2M (IMDQVPFSV)HLA-A2T2M4.81.8 x 10^48.6 x 10^-2Agonist (Enhanced)
NY-ESO-1 (157-165) SLLMWITQCC165V (SLLMWITQV)HLA-A2C9V0.81.2 x 10^59.6 x 10^-2Agonist
NY-ESO-1 (157-165) SLLMWITQCC165A (SLLMWITQA)HLA-A2C9A1.96.3 x 10^41.2 x 10^-1Agonist

Table 2: Functional Avidity of T-Cells in Response to APLs

Native PeptideAPL SequenceMHC RestrictionAmino Acid ChangeEC₅₀ (μM) ProliferationEC₅₀ (μM) Cytokine ReleaseT-Cell Response
OVA (257-264) SIINFEKLG4 (SIIGFEKL)H-2K bN4G>100>100Antagonist
OVA (257-264) SIINFEKLE1 (EIINFEKL)H-2K bS1E10⁻³10⁻⁴Partial Agonist
OVA (257-264) SIINFEKLV4 (SIIVFEKL)H-2K bN4V10⁻²10⁻³Agonist
MAGE-A3 (271-279) FLWGPRALVA272L (FLWGPRLLV)HLA-A2A2L0.010.005Superagonist

Table 3: Cytokine Production Profile in Response to APLs

Native PeptideAPL SequenceT-Cell TypeIFN-γ (pg/mL)IL-2 (pg/mL)IL-4 (pg/mL)IL-10 (pg/mL)
HC gp-39 (322-337)Wild-TypeMurine CD4+HighModerateLowModerate
HC gp-39 (322-337)E332AMurine CD4+ReducedReduced-Reduced
HC gp-39 (322-337)K335AMurine CD4+ReducedReduced-Reduced
Myelin Basic Protein (85-99)Wild-TypeHuman CD4+HighHighLowLow
Myelin Basic Protein (85-99)A91Human CD4+LowLowHighHigh

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry. CFSE covalently labels intracellular proteins, and its fluorescence is halved with each cell division.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)

  • CFSE stock solution (e.g., 5 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Antigen Presenting Cells (APCs) (e.g., irradiated PBMCs or a suitable cell line)

  • Native peptide and APLs

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS.

  • CFSE Staining: a. Resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. Mix immediately. c. Incubate for 10-15 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of cold complete medium (containing FBS) and incubate on ice for 5 minutes. e. Wash the cells three times with complete medium.

  • Cell Culture: a. Resuspend CFSE-labeled T-cells in complete medium. b. Plate APCs in a 96-well plate. c. Add the native peptide or APLs at various concentrations to the wells. d. Add the CFSE-labeled T-cells to the wells. e. Culture for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis: a. Harvest the cells from the wells. b. Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired. c. Acquire data on a flow cytometer, detecting CFSE in the FITC or equivalent channel. d. Analyze the data using flow cytometry software to visualize the dilution of CFSE, with each peak representing a successive generation of divided cells.

CFSE_Workflow cluster_prep Cell Preparation cluster_culture Co-culture cluster_analysis Analysis PBMC_Isolation Isolate PBMCs CFSE_Labeling Label with CFSE PBMC_Isolation->CFSE_Labeling Plating Plate APCs CFSE_Labeling->Plating Stimulation Add Peptides (Native/APL) Plating->Stimulation Incubation Add CFSE-labeled T-cells (3-5 days) Stimulation->Incubation Harvesting Harvest Cells Incubation->Harvesting Staining Surface Marker Staining Harvesting->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis Analyze Proliferation Flow_Cytometry->Data_Analysis

Caption: Workflow for CFSE-based T-cell proliferation assay.

Cytokine Release Assay (ELISpot)

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • ELISpot plate (PVDF membrane)

  • Capture antibody for the cytokine of interest (e.g., anti-IFN-γ)

  • Blocking solution (e.g., PBS with 1% BSA)

  • PBMCs or purified T-cells

  • APCs

  • Native peptide and APLs

  • Detection antibody (biotinylated)

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)

  • Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)

  • ELISpot reader

Procedure:

  • Plate Coating: a. Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash with sterile water. b. Coat the wells with the capture antibody overnight at 4°C.

  • Blocking: a. Wash the plate with PBS. b. Block the wells with blocking solution for 2 hours at room temperature.

  • Cell Plating and Stimulation: a. Wash the plate with sterile PBS. b. Add APCs and T-cells to the wells. c. Add the native peptide or APLs at various concentrations. d. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: a. Wash the plate to remove cells. b. Add the biotinylated detection antibody and incubate for 2 hours at room temperature. c. Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: a. Wash the plate thoroughly. b. Add the substrate solution and incubate until spots develop. c. Stop the reaction by washing with water.

  • Analysis: a. Allow the plate to dry completely. b. Count the spots in each well using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture & Stimulation cluster_detection Detection cluster_analysis Analysis Coating Coat with Capture Ab Blocking Block Plate Coating->Blocking Cell_Plating Plate T-cells & APCs Blocking->Cell_Plating Stimulation Add Peptides (Native/APL) (18-24h incubation) Cell_Plating->Stimulation Detection_Ab Add Detection Ab Stimulation->Detection_Ab Enzyme_Conjugate Add Streptavidin-Enzyme Detection_Ab->Enzyme_Conjugate Substrate Add Substrate & Develop Spots Enzyme_Conjugate->Substrate Drying Dry Plate Substrate->Drying Reading Count Spots with ELISpot Reader Drying->Reading

Caption: Workflow for ELISpot assay to detect cytokine-secreting cells.

TCR-pMHC Interaction Analysis (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics (on-rate, kₐ; off-rate, kₑ) and affinity (dissociation constant, Kₑ) of biomolecular interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Soluble, purified TCR

  • Soluble, purified pMHC complexes (with native peptide or APLs)

Procedure:

  • Ligand Immobilization: a. Activate the sensor chip surface with a mixture of EDC and NHS. b. Inject the ligand (e.g., TCR) in immobilization buffer to covalently couple it to the chip surface via amine groups. c. Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding: a. Inject a series of concentrations of the analyte (e.g., pMHC complexes) over the sensor surface at a constant flow rate. b. The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, measured in response units (RU).

  • Dissociation: a. After the association phase, switch back to running buffer to monitor the dissociation of the analyte from the ligand.

  • Regeneration (if necessary): a. Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: a. The resulting sensorgrams (plots of RU versus time) are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding_analysis Binding Analysis cluster_data_processing Data Processing Activation Activate Sensor Chip Coupling Couple TCR to Surface Activation->Coupling Deactivation Deactivate Surface Coupling->Deactivation Association Inject pMHC (Analyte) (Association) Deactivation->Association Dissociation Inject Running Buffer (Dissociation) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Model_Fitting Fit Data to Binding Model Sensorgram->Model_Fitting Kinetic_Parameters Determine kₐ, kₑ, and Kₑ Model_Fitting->Kinetic_Parameters

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of TCR-pMHC interactions.

Conclusion

Altered peptide ligands are powerful tools for both fundamental T-cell immunology research and the development of targeted immunotherapies. By rationally designing and systematically testing APLs, researchers can gain unprecedented insights into the molecular mechanisms of T-cell activation and differentiation. The experimental protocols and data presented in this guide provide a framework for the design and execution of APL-based studies, paving the way for the development of novel therapeutic strategies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols: OVA-Q4 Peptide for In Vivo Mouse Immunization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo immunization of mice using the OVA-Q4 peptide (SIIQFEKL), a variant of the chicken ovalbumin (OVA) peptide 257-264 (SIINFEKL).[1][2][3][4] The this compound is a valuable tool in immunological research, particularly for studying T-cell responses.[1] This document outlines the necessary materials, step-by-step procedures for immunization, and subsequent analysis of the induced immune response through ELISpot, in vivo cytotoxicity assays, and flow cytometry.

Peptide Specifications

PropertyValue
SequenceH-Ser-Ile-Ile-Gln-Phe-Glu-Lys-Leu-OH (SIIQFEKL)
DescriptionA variant of the agonist ovalbumin (OVA) peptide (257-264), SIINFEKL. It is a class I (Kb)-restricted peptide epitope of ovalbumin presented by the class I MHC molecule, H-2Kb.
Molecular FormulaC46H76N10O13
Molecular Weight977.2 g/mol
Purity≥95% (as determined by HPLC)
FormLyophilized powder
StorageStore at -20°C

In Vivo Mouse Immunization Protocol

This protocol describes a general procedure for immunizing C57BL/6 mice with the this compound to elicit a cytotoxic T lymphocyte (CTL) response.

Materials:

  • This compound (lyophilized)

  • Adjuvant (e.g., Poly I:C, CpG ODN, GM-CSF, or a combination)

  • Sterile, endotoxin-free Phosphate Buffered Saline (PBS)

  • Syringes and needles (e.g., 27-30 gauge)

  • C57BL/6 mice (6-8 weeks old)

Protocol:

  • Peptide Reconstitution:

    • Aseptically reconstitute the lyophilized this compound in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL.

    • Vortex gently to ensure complete dissolution. Prepare fresh on the day of immunization.

  • Adjuvant Preparation:

    • Prepare the chosen adjuvant according to the manufacturer's instructions.

    • For a combination adjuvant, mix the components immediately before emulsifying with the peptide solution.

  • Vaccine Formulation:

    • On the day of immunization, mix the this compound solution with the adjuvant. The final concentration of the peptide and adjuvant will depend on the specific experimental design. A common starting point is 50-100 µg of peptide per mouse.

    • The final injection volume is typically 100-200 µL.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) or intravenously (i.v.) with the vaccine formulation. The intravenous route may generate a more substantial CTL response.

    • Booster Immunization (Day 14-21): Administer a booster injection with the same vaccine formulation and route as the primary immunization.

  • Monitoring:

    • Monitor the mice daily for any adverse reactions at the injection site.

Quantitative Data for Immunization:

ComponentConcentration/Dose per MouseReference
OVA Peptide50 µg
Poly I:C (Adjuvant)10-50 µg
CpG ODN (Adjuvant)10 µg
GM-CSF (Adjuvant)50 ng
Total Injection Volume100-200 µL

Analysis of Immune Response

ELISpot Assay for IFN-γ Secretion

The ELISpot (enzyme-linked immunospot) assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T cells at the single-cell level.

Protocol:

  • Plate Coating (Day 1):

    • Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol per well.

    • Wash the plate twice with 180 µL/well of sterile PBS.

    • Coat each well with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation and Plating (Day 2):

    • Aseptically harvest spleens from immunized and control mice 7-10 days after the final booster immunization.

    • Prepare single-cell suspensions of splenocytes.

    • Plate the splenocytes in the coated ELISpot plate at a density of 2-4 x 10^5 cells/well.

    • Stimulate the cells in triplicate with:

      • This compound (e.g., 10 µg/mL)

      • Positive control (e.g., Concanavalin A)

      • Negative control (medium only)

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development (Day 3):

    • Wash the plate to remove cells.

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate.

    • Wash the plate and add streptavidin-alkaline phosphatase (or HRP).

    • Add the substrate (e.g., BCIP/NBT or AEC) and incubate until distinct spots emerge.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T cells to kill target cells in a living animal.

Protocol:

  • Target Cell Preparation (Day of Assay):

    • Prepare single-cell suspensions of splenocytes from naïve, syngeneic mice.

    • Divide the cells into two populations.

    • Target Population: Pulse with this compound (e.g., 1 µg/mL) and label with a high concentration of CFSE (e.g., 5 µM).

    • Control Population: Do not pulse with peptide and label with a low concentration of CFSE (e.g., 0.5 µM).

    • Mix the two populations at a 1:1 ratio.

  • Adoptive Transfer:

    • Inject approximately 10 x 10^6 total cells from the mixed population intravenously into each immunized and control mouse.

  • Analysis:

    • After 4-18 hours, harvest the spleens from the recipient mice.

    • Prepare single-cell suspensions and analyze by flow cytometry to distinguish the two CFSE-labeled populations.

    • Calculate the percentage of specific lysis using the following formula:

      • Ratio = (% CFSE_low / % CFSE_high)

      • % Specific Lysis = [1 - (Ratio_unimmunized / Ratio_immunized)] x 100

Flow Cytometry for T-Cell Phenotyping

Flow cytometry can be used to identify and quantify OVA-Q4-specific T cells using tetramer staining and to analyze their activation status.

Protocol:

  • Cell Preparation:

    • Prepare single-cell suspensions of splenocytes or lymphocytes from draining lymph nodes.

  • Staining:

    • Stain the cells with an H-2Kb/SIIQFEKL tetramer conjugated to a fluorochrome (e.g., PE or APC) to identify OVA-Q4-specific CD8+ T cells.

    • Stain for cell surface markers such as CD8, CD4, and activation markers like CD44 and CD62L.

    • A fixable viability dye should be included to exclude dead cells from the analysis.

  • Intracellular Staining (Optional):

    • For intracellular cytokine staining, restimulate the cells in vitro with the this compound in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

    • Fix and permeabilize the cells, then stain for intracellular cytokines such as IFN-γ and TNF-α.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage and absolute number of OVA-Q4-specific T cells and their phenotype.

Visualizations

G cluster_prep Preparation cluster_immunization Immunization cluster_analysis Analysis Peptide Reconstitution Peptide Reconstitution Vaccine Formulation Vaccine Formulation Peptide Reconstitution->Vaccine Formulation Adjuvant Preparation Adjuvant Preparation Adjuvant Preparation->Vaccine Formulation Primary Immunization (Day 0) Primary Immunization (Day 0) Vaccine Formulation->Primary Immunization (Day 0) Booster Immunization (Day 14-21) Booster Immunization (Day 14-21) Primary Immunization (Day 0)->Booster Immunization (Day 14-21) Immune Response Analysis Immune Response Analysis Booster Immunization (Day 14-21)->Immune Response Analysis ELISpot ELISpot Immune Response Analysis->ELISpot In Vivo Cytotoxicity In Vivo Cytotoxicity Immune Response Analysis->In Vivo Cytotoxicity Flow Cytometry Flow Cytometry Immune Response Analysis->Flow Cytometry

Caption: Experimental workflow for in vivo mouse immunization with this compound.

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell MHC_I MHC Class I (H-2Kb) TCR T-Cell Receptor (TCR) MHC_I->TCR Binding OVA_Q4 This compound Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg AP1 AP-1 Activation LAT->AP1 IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ Influx IP3->Ca2 PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca2->NFAT Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines Cytotoxicity Cytotoxicity (Granzyme/Perforin) NFAT->Cytotoxicity NFkB NF-κB Activation PKC->NFkB NFkB->Cytokines NFkB->Cytotoxicity AP1->Cytokines AP1->Cytotoxicity

Caption: T-cell activation signaling pathway by this compound.

G cluster_groups Experimental Groups cluster_readouts Immune Readouts G1 Group 1: OVA-Q4 + Adjuvant R1 T-Cell Frequency (ELISpot / Flow Cytometry) G1->R1 R2 Cytotoxic Function (In Vivo Cytotoxicity) G1->R2 R3 T-Cell Phenotype (Flow Cytometry) G1->R3 G2 Group 2: OVA-Q4 only G2->R1 G2->R2 G2->R3 G3 Group 3: Adjuvant only G3->R1 G3->R2 G3->R3 G4 Group 4: Vehicle (PBS) G4->R1 G4->R2 G4->R3

Caption: Logical design of the experimental groups and readouts.

References

Application Notes and Protocols for OVA-Q4 Peptide in T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA-Q4 peptide, a variant of the immunodominant ovalbumin peptide OVA (257-264) (SIINFEKL), is a critical tool for studying T-cell activation and immune responses.[1] With the amino acid sequence SIIQFEKL, OVA-Q4 is presented by the murine MHC class I molecule H-2Kb and is recognized by OT-I CD8+ T-cells.[1][2] Characterized as a weak agonist, OVA-Q4 is particularly useful for investigating the thresholds of T-cell activation, the impact of peptide-MHC affinity on T-cell responses, and the mechanisms of immune tolerance and modulation.[2][3]

These application notes provide detailed protocols for utilizing this compound in T-cell proliferation assays, a fundamental technique for assessing cell-mediated immunity. The two primary methods covered are the Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution assay for flow cytometric analysis and the [³H]-Thymidine incorporation assay for measuring DNA synthesis.

Data Presentation

The following tables summarize typical quantitative data and experimental parameters for T-cell proliferation assays using this compound. These values should be optimized for specific experimental conditions.

Table 1: Typical Experimental Parameters for OVA-Q4 T-Cell Proliferation Assay

ParameterTypical Range / ValueNotes
Cell SourceSplenocytes, Lymph Node Cells, or PBMCs from OT-I mice or mice with OVA-specific T-cells.The source of T-cells and antigen-presenting cells (APCs) is critical.
Cell Seeding Density2 x 10⁵ to 5 x 10⁵ cells/wellFor 96-well flat-bottom plates.
This compound Concentration10⁻³ to 10 µg/mLA dose-response titration is highly recommended to determine the optimal concentration.
Incubation Time3 - 7 daysProliferation is often optimal around day 4-5.
CFSE Concentration (for CFSE assay)0.5 - 5 µMTitration is necessary to ensure bright staining with minimal cytotoxicity.
[³H]-Thymidine Pulse (for Thymidine assay)1 µCi/wellTypically added 18-24 hours before harvesting cells.
Positive ControlSIINFEKL (OVA peptide), Anti-CD3/CD28 antibodies, Concanavalin A (ConA)Ensures that the cells are capable of proliferating.
Negative ControlUnstimulated cells (media only), irrelevant peptide (e.g., scrambled peptide)Establishes the baseline level of proliferation.

Table 2: Representative Data for OVA-Q4 Induced T-Cell Proliferation (CFSE Assay)

OVA-Q4 Conc. (µg/mL)% Proliferated Cells (CD8+)Proliferation Index
0 (Unstimulated)< 5%1.0
0.0115 - 30%1.2 - 1.5
0.140 - 60%1.8 - 2.5
170 - 90%2.5 - 4.0
10> 90%> 4.0
Positive Control (SIINFEKL 1 µg/mL)> 95%> 5.0

Note: The Proliferation Index is the average number of divisions for all cells that have divided.

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the interaction of the T-cell receptor (TCR) with the this compound presented by an MHC class I molecule on an antigen-presenting cell (APC).

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC MHC Class I TCR TCR MHC->TCR Binding OVA_Q4 This compound Lck Lck TCR->Lck Phosphorylates CD8 CD8 CD8->MHC Co-receptor Binding ZAP70 ZAP-70 Lck->ZAP70 Activates PLCg PLCγ ZAP70->PLCg Activates NFAT NFAT Transcription Factor PLCg->NFAT Leads to Activation Proliferation Cell Proliferation NFAT->Proliferation Drives

Caption: Simplified T-cell activation pathway via TCR recognition of OVA-Q4-MHC complex.

Experimental Workflow: CFSE T-Cell Proliferation Assay

This diagram outlines the major steps involved in performing a T-cell proliferation assay using CFSE dye dilution.

CFSE_Workflow start Start: Isolate T-cells and APCs (e.g., splenocytes) labeling Label cells with CFSE dye start->labeling plating Plate labeled cells in 96-well plate labeling->plating stimulation Add this compound (and controls) plating->stimulation incubation Incubate for 3-5 days at 37°C, 5% CO₂ stimulation->incubation staining Stain with fluorescent antibodies (e.g., anti-CD8) incubation->staining acquisition Acquire data on a flow cytometer staining->acquisition analysis Analyze CFSE dilution to quantify proliferation acquisition->analysis end End: Results analysis->end

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution

This protocol details the measurement of T-cell proliferation by tracking the dilution of the fluorescent dye CFSE. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity that can be measured by flow cytometry.

Materials:

  • Single-cell suspension of splenocytes or purified T-cells and APCs from appropriate mouse strains (e.g., OT-I).

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM 2-mercaptoethanol).

  • This compound (lyophilized).

  • CFSE (Carboxyfluorescein succinimidyl ester).

  • Phosphate-Buffered Saline (PBS).

  • Fetal Bovine Serum (FBS).

  • Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD4, viability dye).

  • 96-well flat-bottom culture plates.

  • Flow cytometer.

Methodology:

  • Preparation of Cells:

    • Prepare a single-cell suspension from the spleen or lymph nodes of mice.

    • If necessary, lyse red blood cells using ACK lysis buffer.

    • Wash the cells twice with PBS and resuspend in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.

  • CFSE Labeling:

    • Add CFSE to the cell suspension at a final concentration of 0.5-5 µM. Mix immediately by gentle vortexing.

    • Incubate for 10 minutes at 37°C, protected from light.

    • To quench the labeling reaction, add 5 volumes of ice-cold complete RPMI medium (containing FBS) and incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI medium to remove excess CFSE.

  • Cell Plating and Stimulation:

    • Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 2 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom plate.

    • Prepare serial dilutions of the this compound in complete RPMI medium at 2x the final desired concentration.

    • Add 100 µL of the peptide dilutions to the respective wells.

    • Include wells for a negative control (medium only) and a positive control (e.g., 1 µg/mL SIINFEKL peptide or anti-CD3/CD28 beads).

  • Incubation:

    • Culture the plate for 3-5 days at 37°C in a humidified incubator with 5% CO₂.

  • Staining for Flow Cytometry:

    • Harvest the cells from the plate.

    • Wash the cells with FACS buffer (PBS containing 2% FBS).

    • Stain with a viability dye to exclude dead cells from the analysis.

    • Stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD8) to identify the T-cell population of interest.

    • Wash the cells again and resuspend in FACS buffer for analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the live, single-cell population and then on the CD8+ T-cell population.

    • Analyze the CFSE fluorescence histogram to identify distinct peaks corresponding to successive generations of cell division.

    • Quantify the percentage of proliferated cells and the proliferation index.

Protocol 2: T-Cell Proliferation Assay using [³H]-Thymidine Incorporation

This classic method assesses T-cell proliferation by measuring the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of dividing cells. The amount of incorporated radioactivity is proportional to the level of cell proliferation.

Materials:

  • Single-cell suspension of splenocytes or purified T-cells and APCs.

  • Complete RPMI-1640 medium.

  • This compound.

  • [³H]-Thymidine (1 mCi/mL).

  • 96-well U-bottom culture plates.

  • Cell harvester.

  • Scintillation fluid.

  • Liquid scintillation counter.

Methodology:

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension as described in Protocol 1.

    • Resuspend the cells in complete RPMI medium at a concentration of 2 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well U-bottom plate.

    • Add 100 µL of 2x concentrated this compound dilutions to the appropriate wells.

    • Set up negative and positive controls as described in Protocol 1.

  • Incubation:

    • Culture the plate for 3-5 days at 37°C in a humidified incubator with 5% CO₂.

  • [³H]-Thymidine Pulse:

    • Approximately 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

  • Cell Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters extensively with PBS to remove unincorporated [³H]-thymidine.

    • Allow the filters to dry completely.

    • Place the filters into scintillation vials and add scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the mean CPM for each condition.

    • The level of T-cell proliferation is expressed as the mean CPM. A stimulation index (SI) can be calculated by dividing the mean CPM of stimulated wells by the mean CPM of unstimulated wells.

References

Application Notes & Protocols: Determining OVA-Q4 Peptide Concentration for OT-I T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The OT-I transgenic mouse model is a cornerstone in immunology for studying the dynamics of CD8+ T-cell responses. These mice express a T-cell receptor (TCR) specific for the chicken ovalbumin (OVA) peptide fragment 257-264, known as SIINFEKL, presented by the MHC class I molecule H-2Kᵇ. Altered peptide ligands (APLs) are variants of an immunogenic peptide that contain amino acid substitutions. These APLs can modulate the affinity of the TCR-pMHC interaction, leading to a spectrum of T-cell responses.

The OVA-Q4 peptide (SIIQ FEKL) is a well-characterized APL of the native SIINFEKL (often termed N4) peptide. The substitution of asparagine (N) at position 4 with glutamine (Q) results in a weaker affinity for the OT-I TCR.[1][2] Consequently, the Q4 peptide is a weaker agonist compared to the native N4 peptide.[1] Studying OT-I T-cell activation with the Q4 peptide is crucial for understanding T-cell sensitivity thresholds, central and peripheral tolerance, and how TCR signal strength dictates the magnitude and quality of the immune response.[1][3]

These application notes provide a summary of effective concentrations for the this compound and detailed protocols for key in vitro activation assays.

Visualizing the T-Cell Receptor Signaling Cascade

The activation of an OT-I T-cell begins with the binding of its T-cell receptor (TCR) and CD8 co-receptor to the this compound presented on an MHC class I molecule (pMHC-I) on the surface of an antigen-presenting cell (APC). This interaction initiates a complex intracellular signaling cascade, leading to cytokine production, proliferation, and the development of effector functions.

TC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus pMHC APC: pMHC-I (OVA-Q4) TCR_CD8 OT-I T-Cell: TCR/CD8 pMHC->TCR_CD8 Binding LCK LCK Activation TCR_CD8->LCK ZAP70 ZAP70 Recruitment & Phosphorylation LCK->ZAP70 LAT LAT Signalosome (LAT, SLP-76, Gads) ZAP70->LAT PLCg PLCγ Activation LAT->PLCg DAG_IP3 DAG & IP3 Production PLCg->DAG_IP3 Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux Ras_MAPK Ras-MAPK Pathway DAG_IP3->Ras_MAPK NFkB NF-κB Activation DAG_IP3->NFkB NFAT NFAT Activation Ca_Flux->NFAT AP1 AP-1 Activation Ras_MAPK->AP1 Gene_Transcription Gene Transcription NFAT->Gene_Transcription AP1->Gene_Transcription NFkB->Gene_Transcription Outcome T-Cell Response: - Cytokine Production - Proliferation - Effector Function Gene_Transcription->Outcome Experimental_Workflow start Start isolate_tcells Isolate Splenocytes from OT-I Mouse start->isolate_tcells prepare_apc Prepare APCs (e.g., Splenocytes from C57BL/6 Mouse) start->prepare_apc enrich_tcells Enrich CD8+ T-Cells (e.g., Magnetic Beads) isolate_tcells->enrich_tcells coculture Co-culture OT-I T-Cells and Pulsed APCs enrich_tcells->coculture pulse_apc Pulse APCs with This compound prepare_apc->pulse_apc pulse_apc->coculture analyze Analyze T-Cell Activation coculture->analyze flow_cytometry Flow Cytometry: - Activation Markers (CD25, CD69) - Proliferation (CFSE) - Cytokines (ICS) analyze->flow_cytometry elisa ELISA / CBA: - Secreted Cytokines analyze->elisa ctl_assay Cytotoxicity Assay: - Target Cell Lysis analyze->ctl_assay end End flow_cytometry->end elisa->end ctl_assay->end Logical_Relationship cluster_input TCR Ligand cluster_signal TCR Signal Strength cluster_output Biological Outcome N4 High Affinity (N4 - SIINFEKL) Strong_Signal Strong & Sustained Signal N4->Strong_Signal Q4 Lower Affinity (Q4 - SIIQFEKL) Weak_Signal Weak & Transient Signal Q4->Weak_Signal Robust_Outcome Robust & Rapid: - Proliferation - High Cytokine Production - Strong Effector Function Strong_Signal->Robust_Outcome Modest_Outcome Modest & Delayed: - Limited Proliferation - Lower Cytokine Production - Weaker Effector Function Weak_Signal->Modest_Outcome

References

Application Note: Flow Cytometry Gating Strategy for Identification of OVA-Specific CD8+ T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ovalbumin (OVA) is a widely used model antigen in immunology to study T-cell responses. Specifically, the SIINFEKL peptide (OVA-257-264) presented by the MHC class I molecule H-2Kb is a potent stimulus for CD8+ T-cells in C57BL/6 mice. The identification and characterization of these antigen-specific T-cells are crucial for vaccine development, cancer immunotherapy, and understanding infectious diseases. Flow cytometry, coupled with peptide-MHC (pMHC) tetramers and intracellular cytokine staining (ICS), provides a powerful platform for the precise quantification and functional analysis of these rare cell populations.[1] This document outlines a detailed protocol and gating strategy for the identification of OVA-specific CD8+ T-cells.

Principle

This protocol employs a multi-parameter flow cytometry approach to identify OVA-specific CD8+ T-cells. The core of this strategy relies on two key techniques:

  • pMHC Tetramer Staining: Fluorochrome-labeled pMHC tetramers, consisting of four H-2Kb molecules each loaded with the SIINFEKL peptide, are used to directly identify and quantify T-cells with cognate T-cell receptors (TCRs).[1] This method allows for the direct visualization of antigen-specific T-cells without the need for in vitro stimulation.[1]

  • Intracellular Cytokine Staining (ICS): To assess the functional capacity of these T-cells, an ICS assay is performed. This involves a short in vitro stimulation with the OVA peptide, which triggers cytokine production.[2] A protein transport inhibitor, such as Brefeldin A or Monensin, is added to trap these cytokines within the cell, allowing for their detection with fluorochrome-conjugated antibodies after cell fixation and permeabilization.

By combining these methods with antibodies against key cell surface markers (e.g., CD3, CD8, and a viability dye), a highly specific and informative analysis of the OVA-specific T-cell response can be achieved.

Experimental Workflow

The overall experimental workflow for identifying OVA-specific T-cells is a multi-step process that requires careful execution.

G cluster_0 Sample Preparation cluster_1 Cell Stimulation (for ICS) cluster_2 Staining cluster_3 Data Acquisition & Analysis a Isolate Splenocytes/ PBMCs b Stimulate with OVA Peptide a->b c Add Protein Transport Inhibitor (Brefeldin A) b->c d Viability Staining c->d e Surface Marker Staining (CD3, CD8) d->e f pMHC Tetramer Staining e->f g Fixation & Permeabilization f->g h Intracellular Cytokine Staining (IFN-γ, TNF-α) g->h i Flow Cytometry Acquisition h->i j Gating & Data Analysis i->j G A All Cells (FSC-A vs SSC-A) B Singlets (FSC-A vs FSC-H) A->B Gate 1 C Live Cells (Viability Dye vs FSC-A) B->C Gate 2 D Lymphocytes (FSC-A vs SSC-A) C->D Gate 3 E T-Cells (CD3 vs SSC-A) D->E Gate 4 F CD8+ T-Cells (CD8 vs CD4) E->F Gate 5 G OVA-Specific CD8+ T-Cells (Tetramer vs CD8) F->G Gate 6 H IFN-γ+ G->H Gate 7a I TNF-α+ G->I Gate 7b G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TCR TCR/CD3 Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ IP3->Ca PKC PKCθ DAG->PKC NFAT NFAT Ca->NFAT Transcription Gene Transcription (IFN-γ, TNF-α, Granzyme B) NFAT->Transcription NFkB NF-κB PKC->NFkB NFkB->Transcription MAPK MAPK (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Transcription MHC-I/OVA MHC-I/OVA MHC-I/OVA->TCR Binds

References

Application Note: Quantification of Antigen-Specific T-Cell Responses Using an IFN-γ ELISpot Assay with OVA-Q4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in immunological studies, vaccine development, and cancer immunotherapy research.

Introduction: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1] It is a powerful tool for monitoring antigen-specific T-cell responses, which is critical in various research fields, including immunology and vaccine efficacy studies.[2] This protocol details the use of an Interferon-gamma (IFN-γ) ELISpot assay to detect and quantify T-cells responding to the specific peptide epitope, OVA-Q4.

The OVA-Q4 peptide (sequence: SIIQFEKL) is a variant of the well-characterized ovalbumin (OVA) peptide (257-264, SIINFEKL), a classical class I (H-2Kb) restricted peptide epitope.[3] Stimulation of splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) with such peptides allows for the precise quantification of epitope-specific T-cell responses, particularly from CD8+ cytotoxic T-lymphocytes (CTLs). The resulting data, presented as Spot Forming Units (SFU), provides a quantitative measure of the antigen-specific immune response.

Experimental Protocol: IFN-γ ELISpot Assay

This protocol provides a step-by-step method for measuring IFN-γ secretion from mouse splenocytes or human PBMCs in response to the this compound.

Materials Required:

  • 96-well PVDF membrane ELISpot plates

  • This compound (SIIQFEKL)

  • Anti-IFN-γ capture antibody (sterile)

  • Biotinylated anti-IFN-γ detection antibody (sterile)

  • Streptavidin-HRP or Streptavidin-AP conjugate

  • Substrate (e.g., AEC for HRP, BCIP/NBT for AP)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, Penicillin-Streptomycin, L-Glutamine)

  • Phosphate Buffered Saline (PBS), sterile

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking solution (Cell culture medium or 1% BSA in PBS)

  • 70% Ethanol

  • Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody

  • Negative Control: Scrambled peptide or DMSO vehicle control

  • Single-cell suspension of splenocytes or PBMCs

Day 1: Plate Coating

  • Pre-wet the Membrane: Add 15 µL of 70% ethanol to each well of the 96-well PVDF plate. Incubate for 1 minute at room temperature. Do not allow the membrane to dry out from this point forward.

  • Wash: Gently wash the wells three times with 150-200 µL of sterile PBS.

  • Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration (e.g., 5-10 µg/mL) in sterile PBS. Add 50-100 µL of the antibody solution to each well.

  • Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Wash and Block: Decant the capture antibody solution. Wash the plate two to three times with 150-200 µL of sterile PBS. Add 150-200 µL of blocking solution (e.g., complete cell culture medium) to each well. Incubate for at least 2 hours at 37°C.

  • Prepare Cells and Stimulants: While the plate is blocking, prepare a single-cell suspension of splenocytes or PBMCs in complete cell culture medium. Adjust the cell concentration to allow for plating between 2 x 10⁵ and 6 x 10⁵ cells per well. Prepare working solutions of the this compound (e.g., at a final concentration of 1-10 µg/mL), a positive control (e.g., PHA at 5-10 µg/mL), and a negative control.

  • Plate Cells and Antigens: Decant the blocking medium from the plate. Add 50 µL of the cell suspension and 50 µL of the diluted peptide or control solution to the appropriate wells for a final volume of 100 µL.

  • Incubate: Carefully place the plate in a 37°C, 5% CO₂ humidified incubator for 18-24 hours. Avoid stacking plates or disturbing them during incubation to prevent indistinct or "snail trail" spots.

Day 3: Spot Development

  • Cell Removal: Decant the cells and medium from the plate.

  • Wash: Wash the plate three times with PBS, followed by three to four washes with Wash Buffer (PBS/0.05% Tween-20).

  • Add Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody in a suitable buffer (e.g., PBS with 0.5% BSA). Add 50-100 µL to each well.

  • Incubate: Incubate for 2 hours at room temperature or overnight at 4°C.

  • Wash: Decant the detection antibody solution. Wash the plate six times with Wash Buffer.

  • Add Enzyme Conjugate: Dilute the Streptavidin-HRP or Streptavidin-AP conjugate in buffer. Add 50-100 µL to each well and incubate for 45-60 minutes at room temperature.

  • Final Wash: Decant the conjugate solution. Wash three times with Wash Buffer, followed by three final washes with PBS only to remove any residual Tween-20.

  • Add Substrate: Prepare the substrate solution (e.g., AEC) immediately before use. Add 100 µL to each well. Monitor spot development, which typically takes 10-30 minutes.

  • Stop Development: Stop the reaction by gently washing the plate with distilled water.

  • Dry and Analyze: Allow the plate to air-dry completely in the dark. Count the spots using an automated ELISpot reader or a dissection microscope.

Data Presentation and Analysis

Results are typically expressed as Spot Forming Units (SFU) per million plated cells. The background (average SFU from negative control wells) should be subtracted from the antigen-stimulated wells. A response is generally considered positive if the spot count in the antigen wells is significantly higher than in the negative control wells.

Table 1: Typical Quantitative Parameters for OVA-Q4 ELISpot Assay

ParameterTypical Range/ValueSource(s)
Cell Type Mouse Splenocytes, Human PBMCs,
Cell Seeding Density 1 x 10⁵ - 6 x 10⁵ cells/well,
This compound Conc. 1 - 10 µg/mL,
Incubation Time 18 - 24 hours,
Positive Control PHA (5-10 µg/mL) or anti-CD3 mAb (1 µg/mL),
Negative Control Medium alone or irrelevant peptide,

Visualizations

Experimental Workflow

ELISpot_Workflow ELISpot Assay Workflow plate_prep Day 1: Plate Preparation - Pre-wet PVDF Plate - Coat with Capture Ab - Incubate Overnight at 4°C cell_stim Day 2: Cell Stimulation - Block Plate - Add Cells & this compound - Incubate 18-24h at 37°C plate_prep->cell_stim detection Day 3: Detection - Wash Plate - Add Detection Ab - Add Enzyme Conjugate cell_stim->detection develop Day 3: Development - Add Substrate - Monitor Spot Formation - Stop & Dry Plate detection->develop analyze Analysis - Scan Plate - Count Spots (SFU) - Calculate SFU/10^6 Cells develop->analyze

Caption: A flowchart illustrating the major steps of the ELISpot assay protocol.

Signaling Pathway

T_Cell_Activation_Pathway T-Cell Activation by this compound cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell mhc MHC Class I (presents OVA-Q4) b7 B7 tcr TCR tcr->mhc Signal 1 signaling Intracellular Signaling (LCK, ZAP-70, etc.) tcr->signaling cd8 CD8 cd8->mhc cd28 CD28 cd28->b7 Signal 2 (Co-stimulation) cd28->signaling secretion IFN-γ Secretion signaling->secretion Activation

Caption: T-cell recognition of this compound leading to IFN-γ secretion.

References

Application Notes and Protocols: In Vitro Stimulation of Splenocytes with OVA-Q4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA) and its peptide derivatives are widely used model antigens in immunological research to study T cell activation, differentiation, and memory. The OVA peptide variant, SIIQFEKL (Q4), is an altered peptide ligand of the parental SIINFEKL (N4) peptide, exhibiting a lower binding affinity to the OT-I T cell receptor (TCR).[1][2] This characteristic makes the OVA-Q4 peptide a valuable tool for investigating the impact of TCR signal strength on T cell responses. These application notes provide detailed protocols for the in vitro stimulation of splenocytes with the this compound, methods for assessing the resulting cellular responses, and an overview of the associated signaling pathways.

Data Presentation

Table 1: Cytokine Production by Splenocytes Following OVA Peptide Stimulation
CytokineStimulusConcentrationCulture DurationMeasurement MethodKey FindingsReference
IFN-γOVA (general)Not SpecifiedNot SpecifiedELISAIncreased production in OVA-sensitized mice.[3][4]
IL-2OVA (general)Not SpecifiedNot SpecifiedELISAIncreased production in OVA-sensitized mice.[4]
IL-4OVA (general)Not SpecifiedNot SpecifiedELISAIncreased production in OVA-sensitized mice.
IL-10OVA (general)Not SpecifiedNot SpecifiedELISAIncreased production in OVA-sensitized mice.
IL-17AOVA (general)Not SpecifiedNot SpecifiedELISAIncreased production in OVA-sensitized mice.
IFN-γOVA257-26410-8 to 10-2 µg/mL2 daysFlow CytometryDose-dependent increase in production by CD8+ T cells.
IL-2OVA257-26410-8 to 10-2 µg/mL2 daysFlow CytometryDose-dependent increase in production by CD8+ T cells.
IFN-γOVA323-339Not Specified96 hoursIntracellular StainingIncreased production in OVA-immunized mice.
IL-4OVA323-339Not Specified96 hoursIntracellular StainingIncreased production in OVA-immunized mice.
IFN-γ, IL-2, TNF-αOVA257-264Various24 and 72 hoursMSD ELISAPeptide stimulation induces cytokine production from OT-I splenocytes.
IFN-γ, IL-2, TNF-αOVA323-339Various24 and 72 hoursMSD ELISAPeptide stimulation induces cytokine production from OT-II splenocytes.
Table 2: T Cell Activation and Proliferation Markers Following this compound Stimulation
MarkerCell TypeStimulusKey FindingsReference
CD69Naive OT-I T cellsOVA-Q4Upregulation is delayed and requires higher peptide concentration compared to OVA.
CD25Naive OT-I T cellsOVA-Q4Upregulation is delayed and requires higher peptide concentration compared to OVA.
Vα2CD8+ T cellsOVA-Q4TCR down-regulation observed.
Nur77V4 OVA primed Tm cellsOVA-Q4Expression assessed after restimulation.
CD44OT-I T cellsOVA-Q4Expression assessed after 4 days of activation.
CD45RBOT-I T cellsOVA-Q4Expression assessed after 4 days of activation.

Experimental Protocols

Protocol 1: Isolation of Mouse Splenocytes
  • Euthanize a mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Sterilize the abdomen with 70% ethanol.

  • Make a small incision in the skin and peritoneum to expose the spleen .

  • Carefully remove the spleen and place it in a petri dish containing 5 mL of sterile, ice-cold RPMI-1640 medium.

  • Gently mash the spleen between the frosted ends of two sterile glass slides or using a syringe plunger to create a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Wash the strainer with an additional 5 mL of RPMI-1640 medium.

  • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.

  • Add 10 mL of RPMI-1640 medium to stop the lysis and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant , resuspend the pellet in complete RPMI-1640 medium (containing 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol), and perform a cell count using a hemocytometer or automated cell counter.

  • Adjust the cell concentration to the desired density for subsequent experiments.

Protocol 2: In Vitro Stimulation of Splenocytes with this compound
  • Plate the splenocytes at a concentration of 2 x 105 to 1 x 106 cells/well in a 96-well flat-bottom plate in a final volume of 200 µL of complete RPMI-1640 medium.

  • Prepare a stock solution of this compound (SIIQFEKL) in sterile PBS or DMSO. Further dilute the peptide to the desired final concentrations in complete RPMI-1640 medium. A typical concentration range for stimulation is 10-8 to 10 µg/mL.

  • Add the this compound solution to the appropriate wells. Include negative control wells (no peptide) and positive control wells (e.g., stimulation with a mitogen like Concanavalin A or anti-CD3/CD28 antibodies).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the downstream application (e.g., 24-72 hours for cytokine analysis, 3-5 days for proliferation assays).

Protocol 3: Assessment of T Cell Activation by Flow Cytometry
  • Harvest the splenocytes from the 96-well plate after the desired incubation period.

  • Transfer the cells to FACS tubes and wash with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Stain for surface markers by resuspending the cell pellet in a cocktail of fluorescently labeled antibodies against markers of interest (e.g., CD4, CD8, CD25, CD69, CD44, CD62L).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • For intracellular cytokine staining , after surface staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines (e.g., IFN-γ, IL-2) with fluorescently labeled antibodies.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of activated T cells and cytokine-producing cells.

Protocol 4: Measurement of Cytokine Secretion by ELISA
  • After the stimulation period , centrifuge the 96-well plate at 300 x g for 10 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Perform an ELISA for the cytokines of interest (e.g., IFN-γ, IL-2, IL-4, IL-10) using a commercial ELISA kit according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Visualizations

Experimental_Workflow Experimental Workflow for In Vitro Splenocyte Stimulation cluster_preparation Splenocyte Preparation cluster_stimulation In Vitro Stimulation cluster_analysis Downstream Analysis Spleen_Isolation Isolate Spleen Single_Cell_Suspension Prepare Single-Cell Suspension Spleen_Isolation->Single_Cell_Suspension RBC_Lysis Lyse Red Blood Cells Single_Cell_Suspension->RBC_Lysis Cell_Count Count and Resuspend Cells RBC_Lysis->Cell_Count Plating Plate Splenocytes Cell_Count->Plating Peptide_Addition Add this compound Plating->Peptide_Addition Incubation Incubate (24-96h) Peptide_Addition->Incubation Flow_Cytometry Flow Cytometry (Activation Markers, Intracellular Cytokines) Incubation->Flow_Cytometry ELISA ELISA (Secreted Cytokines) Incubation->ELISA Proliferation_Assay Proliferation Assay (e.g., CFSE, BrdU) Incubation->Proliferation_Assay

Caption: Experimental workflow for splenocyte stimulation.

TCR_Signaling_Pathway TCR Signaling Pathway upon this compound Presentation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC MHC Class I OVA_Q4 This compound CD8 CD8 MHC->CD8 TCR TCR OVA_Q4->TCR Binding Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 NFkB_AP1 NF-κB / AP-1 DAG_IP3->NFkB_AP1 NFAT NFAT DAG_IP3->NFAT Gene_Expression Gene Expression (Cytokines, etc.) NFkB_AP1->Gene_Expression NFAT->Gene_Expression

Caption: TCR signaling pathway overview.

References

Application Notes and Protocols for OVA-Q4 Peptide in CD8+ T-Cell Response Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA-Q4 peptide, with the amino acid sequence SIIQFEKL, is an altered peptide ligand (APL) derived from the immunodominant ovalbumin peptide OVA (SIINFEKL), also known as N4. As a variant, OVA-Q4 exhibits a lower affinity for the OT-I T-cell receptor (TCR) compared to the parental N4 peptide. This characteristic makes it a valuable tool for studying the impact of TCR signal strength on CD8+ T-cell activation, differentiation, and memory formation. Understanding the nuances of T-cell responses to low-affinity antigens is critical for the development of effective vaccines and immunotherapies.

These application notes provide a comprehensive overview of the use of this compound to induce and characterize CD8+ T-cell responses, including detailed experimental protocols and a summary of expected quantitative outcomes.

Data Presentation: Quantitative Analysis of OVA-Q4 Induced CD8+ T-Cell Responses

The following tables summarize quantitative data from comparative studies involving OVA-Q4 and the high-affinity parental peptide OVA-N4. These values serve as a general guide, and results may vary depending on the specific experimental conditions.

Parameter OVA-N4 (High Affinity) OVA-Q4 (Low Affinity) Reference
Relative 2D TCR Affinity High~24-fold lower than N4[1]
In Vitro T-Cell Proliferation Robust ProliferationReduced Proliferation[1]
In Vivo CD8+ T-Cell Expansion (Day 7 post-infection) High expansionSignificantly lower expansion than N4[1]
Memory T-Cell Formation Forms memory T-cellsEfficiently forms memory T-cells[1]

Table 1: Comparative CD8+ T-Cell Responses to OVA-N4 and OVA-Q4 Peptides

Parameter Stimulation Condition Metric Typical Result Reference
IFN-γ Production In vitro peptide restimulation% of IFN-γ+ CD8+ T-cellsLower than N4-stimulated cells[2]
CD69 Upregulation In vitro peptide stimulation% of CD69+ CD8+ T-cellsLower than N4-stimulated cells
CD25 (IL-2Rα) Upregulation In vitro peptide stimulation% of CD25+ CD8+ T-cellsLower than N4-stimulated cells
In Vivo Cytotoxicity Peptide-pulsed target cells% Specific LysisLower than N4-induced effectors

Table 2: Functional and Phenotypic Characterization of OVA-Q4 Stimulated CD8+ T-Cells

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway for Low-Affinity Antigen

The interaction of the this compound presented by MHC class I molecules with the T-cell receptor (TCR) on CD8+ T-cells initiates a signaling cascade that leads to T-cell activation. Due to its lower affinity, the signaling cascade induced by OVA-Q4 is generally weaker and more transient compared to a high-affinity ligand like OVA-N4.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC_Peptide MHC-I + OVA-Q4 TCR TCR MHC_Peptide->TCR Low Affinity Binding Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg PLCγ LAT_SLP76->PLCg Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK IP3_DAG IP3 / DAG PLCg->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium NFkB_path NF-κB Pathway IP3_DAG->NFkB_path NFAT NFAT Calcium->NFAT Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Expression NFkB NF-κB NFkB_path->NFkB NFkB->Gene_Expression

Caption: TCR signaling cascade initiated by OVA-Q4.
Experimental Workflow for Assessing CD8+ T-Cell Response

This workflow outlines the key steps to induce and analyze a CD8+ T-cell response using the this compound.

experimental_workflow cluster_induction Response Induction cluster_analysis Response Analysis immunization Immunization of Mice with this compound + Adjuvant elispot IFN-γ ELISpot Assay immunization->elispot ics Intracellular Cytokine Staining (ICS) for Flow Cytometry immunization->ics cytotoxicity In Vivo Cytotoxicity Assay immunization->cytotoxicity

Caption: Workflow for OVA-Q4 CD8+ T-cell response analysis.

Experimental Protocols

In Vivo Cytotoxicity Assay

This assay measures the ability of OVA-Q4-induced CD8+ T-cells to kill target cells presenting the peptide in vivo.

Materials:

  • C57BL/6 mice

  • This compound

  • Adjuvant (e.g., Poly(I:C))

  • Splenocytes from naive C57BL/6 mice

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 μM and 0.5 μM)

  • Complete RPMI medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Immunization:

    • Immunize C57BL/6 mice with this compound and a suitable adjuvant. A typical dose is 50-100 µg of peptide.

    • A control group of mice should receive adjuvant alone.

    • Allow 7-10 days for the primary immune response to develop.

  • Preparation of Target Cells:

    • Harvest splenocytes from naive C57BL/6 mice.

    • Divide the splenocytes into two populations.

    • Target Population: Pulse one population with 1-10 µM this compound for 1-2 hours at 37°C.

    • Control Population: Incubate the second population without peptide.

    • Wash both populations with PBS.

    • Label the peptide-pulsed target population with a high concentration of CFSE (CFSEhigh, e.g., 5 µM).

    • Label the non-pulsed control population with a low concentration of CFSE (CFSElow, e.g., 0.5 µM).

    • Wash the cells to remove excess CFSE.

    • Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.

  • Adoptive Transfer:

    • Inject a total of 10-20 x 106 mixed cells intravenously into both immunized and control mice.

  • Analysis:

    • After 18-24 hours, harvest spleens from the recipient mice.

    • Prepare single-cell suspensions.

    • Analyze the cell suspensions by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100 where Ratio = (% CFSE_high cells / % CFSE_low cells)

IFN-γ ELISpot Assay

This assay quantifies the frequency of OVA-Q4-specific, IFN-γ-secreting CD8+ T-cells.

Materials:

  • ELISpot plates (e.g., PVDF-bottomed 96-well plates)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate for HRP (e.g., AEC or BCIP/NBT)

  • Splenocytes from immunized and control mice

  • This compound

  • Complete RPMI medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Protocol:

  • Plate Coating:

    • Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Block the plate with blocking buffer for at least 2 hours at room temperature.

  • Cell Plating and Stimulation:

    • Harvest splenocytes from immunized and control mice.

    • Wash and resuspend the cells in complete RPMI medium.

    • Add 2-5 x 105 splenocytes per well to the coated and blocked ELISpot plate.

    • Stimulate the cells with this compound at a final concentration of 1-10 µg/mL.

    • Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate with wash buffer to remove the cells.

    • Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the substrate and incubate until spots develop.

    • Stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing CD8+ T-cells at a single-cell level.

Materials:

  • Splenocytes from immunized and control mice

  • This compound

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Anti-mouse CD8a antibody (fluorochrome-conjugated)

  • Anti-mouse IFN-γ antibody (fluorochrome-conjugated)

  • Anti-mouse TNF-α antibody (fluorochrome-conjugated, optional)

  • Fixation/Permeabilization buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Stimulation:

    • Harvest splenocytes from immunized and control mice.

    • Resuspend cells at 1-2 x 106 cells/mL in complete RPMI medium.

    • Stimulate the cells with this compound (1-10 µg/mL) for 4-6 hours at 37°C.

    • For the last 2-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture. This will cause cytokines to accumulate within the cells.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain for cell surface markers by incubating the cells with a fluorochrome-conjugated anti-mouse CD8a antibody for 20-30 minutes on ice, protected from light.

    • Wash the cells with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated anti-mouse IFN-γ (and other cytokine) antibodies.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells with permeabilization buffer.

  • Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by first gating on the CD8+ T-cell population and then determining the percentage of these cells that are positive for IFN-γ.

Conclusion

The this compound is a valuable reagent for dissecting the mechanisms of CD8+ T-cell activation and memory in response to low-affinity antigens. The protocols provided herein offer standardized methods for inducing and characterizing these responses. By carefully titrating peptide concentrations and employing these assays, researchers can gain deeper insights into the requirements for effective T-cell immunity, which is essential for the rational design of vaccines and immunotherapies.

References

Application Notes: Adoptive T-Cell Transfer Using OVA-Q4 Peptide Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adoptive T-cell (ACT) therapy is a potent immunotherapy strategy that involves the ex vivo expansion of tumor-reactive T-cells and their subsequent transfer into a host to mediate anti-tumor responses.[1] The OT-I mouse model is a cornerstone for preclinical ACT research, utilizing transgenic CD8+ T-cells that express a T-cell receptor (TCR) specific for the ovalbumin (OVA) peptide SIINFEKL presented by the MHC class I molecule H-2Kb.[1][2]

This document provides detailed protocols for the adoptive transfer of OT-I T-cells stimulated with OVA-Q4 (SIIQFEKL), an altered peptide ligand (APL) of the parental SIINFEKL (N4) peptide.[3][4] APLs like Q4, which are weaker agonists for the OT-I TCR compared to the high-affinity N4 peptide, are valuable tools for investigating the impact of TCR signal strength on T-cell activation, differentiation, and effector function. Understanding how T-cells stimulated with lower-affinity peptides behave in vivo is critical for designing safer and more effective ACT strategies, particularly when targeting self-antigens with low expression on tumor cells.

T-Cell Receptor (TCR) Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with its specific peptide-MHC (pMHC) ligand, such as OVA-Q4 presented on an antigen-presenting cell (APC), a complex intracellular signaling cascade is initiated. This process, known as T-cell activation, is fundamental to the adaptive immune response. The initial binding event triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Lck. This creates docking sites for ZAP-70, which, once recruited and phosphorylated, initiates downstream signaling through key adaptors like LAT and SLP-76. This cascade ultimately leads to the activation of transcription factors (NF-κB, NFAT, and AP-1), which drive gene expression for cytokine production (e.g., IL-2), proliferation, and the acquisition of effector functions.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Phosphorylates ITAMs pMHC pMHC (OVA-Q4) pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Recruits & Phosphorylates LAT_SLP76 LAT / SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCG1 PLCγ1 LAT_SLP76->PLCG1 Activates IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Calcium Ca2+ Flux IP3->Calcium Release PKC PKCθ DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates NFAT NFAT Calcium->NFAT Activates NFkB NF-κB PKC->NFkB Activates AP1 AP-1 RasGRP->AP1 Activates (via MAPK) Gene Gene Transcription NFAT->Gene NFkB->Gene AP1->Gene Outcome T-Cell Proliferation, Cytokine Production (IL-2), Effector Function Gene->Outcome

Caption: Simplified TCR signaling cascade upon pMHC engagement.

Experimental Workflow: Overview

The overall experimental process for adoptive T-cell transfer involves several key stages. It begins with the isolation of splenocytes from OT-I transgenic mice, followed by the in vitro activation and expansion of these T-cells using the OVA-Q4 peptide. Once a sufficient number of activated T-cells is obtained, they are adoptively transferred into recipient mice, typically those bearing established OVA-expressing tumors (e.g., B16ova). The therapeutic efficacy is then monitored by measuring tumor growth and survival over time.

Experimental_Workflow N1 1. Isolate Splenocytes from OT-I Mouse N2 2. In Vitro T-Cell Stimulation with this compound (1 µg/mL) + hIL-2 (50 U/mL) N1->N2 N3 3. Expand T-Cells (Approx. 4 days) N2->N3 N5 5. Adoptive Transfer Inject 1x10^7 activated OT-I T-cells intravenously (Day 7 post-tumor challenge) N3->N5 N4 4. Tumor Challenge Inject B16ova cells subcutaneously into recipient C57BL/6 mice N4->N5 Allow tumors to establish N6 6. Monitor Outcomes - Tumor Volume Measurement - Survival Analysis N5->N6

Caption: Workflow for adoptive transfer of OVA-Q4 stimulated T-cells.

Experimental Protocols

Protocol 1: Isolation and In Vitro Stimulation of OT-I T-Cells

This protocol details the procedure for isolating T-cells from OT-I transgenic mice and activating them ex vivo with the this compound.

Materials:

  • OT-I transgenic mice

  • Complete T-cell Medium: IMDM or RPMI supplemented with 10% FBS, 1% Penicillin/Streptomycin, 55 µM 2-mercaptoethanol.

  • This compound (SIIQFEKL)

  • Recombinant human IL-2 (hIL-2)

  • ACK Lysis Buffer

  • Sterile PBS

Procedure:

  • Harvest Spleen and Lymph Nodes: Euthanize OT-I mice and aseptically harvest spleens and lymph nodes.

  • Prepare Single-Cell Suspension: Mechanically dissociate the tissues in a sterile petri dish with PBS to create a single-cell suspension.

  • Lyse Red Blood Cells: Pellet the cells by centrifugation, resuspend in ACK Lysis Buffer, and incubate for 2-3 minutes at room temperature. Quench the reaction by adding an excess of complete medium.

  • Cell Counting and Seeding: Wash the cells with PBS, count them, and assess viability. Resuspend the cells at a concentration of 1x106 cells/mL in complete T-cell medium.

  • T-Cell Stimulation: Add this compound to a final concentration of 1 µg/mL and hIL-2 to a final concentration of 50 U/mL.

  • Expansion: Culture the cells at 37°C and 5% CO2. After two days, split the cells into fresh medium supplemented with hIL-2 (50 U/mL) to allow for further expansion.

  • Harvest for Use: Activated OT-I T-cells are typically ready for adoptive transfer or in vitro assays after 4 days of activation.

Protocol 2: Adoptive Transfer into Tumor-Bearing Mice

This protocol describes the intravenous injection of activated OT-I T-cells into recipient mice bearing established tumors.

Materials:

  • Activated OT-I T-cells (from Protocol 1)

  • C57BL/6 recipient mice

  • B16ova tumor cells (or other OVA-expressing cell line)

  • Sterile PBS

Procedure:

  • Tumor Implantation: Subcutaneously inject recipient C57BL/6 mice with 5x105 B16ova cells in 100 µL of sterile PBS.

  • Tumor Growth: Allow tumors to establish and grow for approximately 7 days, or until they reach a palpable size (e.g., >3 mm diameter).

  • Prepare T-Cells for Injection: Harvest the in vitro-activated OT-I T-cells, wash them twice with sterile PBS, and resuspend them in PBS at a concentration of 1x108 cells/mL.

  • Adoptive Transfer: Inject 1x107 activated OT-I T-cells in a volume of 100 µL PBS via the tail vein of each tumor-bearing mouse.

  • Monitoring: Monitor the mice regularly (e.g., 3 times per week) for tumor growth by measuring tumor diameters with calipers. Euthanize mice when tumors reach a predetermined endpoint (e.g., 10 mm diameter).

Quantitative Data Summary

The strength of the peptide-TCR interaction significantly influences the magnitude of T-cell activation and subsequent anti-tumor efficacy.

Table 1: In Vitro Activation of Naive OT-I T-Cells with OVA APLs

The expression of early activation markers like CD69 and the high-affinity IL-2 receptor alpha chain (CD25) is dependent on both peptide concentration and affinity. The weaker agonist Q4 requires a higher peptide concentration to achieve a similar level of activation as the parental N4 (OVA) peptide.

Peptide LigandPeptide Concentration (M)% CD69+ Cells (5h)% CD25+ Cells (24h)Data Reference
OVA (N4) 10-11~40%~20%
10-9~80%~80%
10-7~85%~90%
Q4 10-11~5%~5%
10-9~50%~40%
10-7~80%~85%
T4 (Very Weak) 10-9~5%~5%
10-7~30%~40%
10-5~75%~80%

Data are estimated from published graphs for illustrative purposes.

Table 2: Representative In Vivo Anti-Tumor Efficacy

Adoptive transfer of activated OT-I T-cells can significantly delay tumor growth and improve survival in mice with established B16ova tumors. While direct comparative data for Q4-stimulated cells is limited in these specific publications, the principle holds that a robust T-cell activation leads to significant therapeutic benefit.

Treatment GroupDay 21 Mean Tumor Volume (mm³)Median SurvivalKey OutcomeData Reference
PBS (Control) ~400 - 600~20-25 daysUncontrolled tumor growth
ACT (1x107 OT-I T-Cells) ~50 - 150 (initial regression)~35-45 daysSignificant survival benefit (p<0.05)
ACT + Preconditioning < 50> 50 daysEnhanced therapeutic efficacy

Data are representative of typical outcomes reported in the literature. Initial tumor regression is often observed, though tumor escape can occur over time due to mechanisms like antigen loss.

References

Tracking T-Cell Division in Response to OVA-Q4 Peptide Stimulation Using CFSE Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of T-cell proliferation is fundamental to understanding the adaptive immune response and is a critical component in the development of novel immunotherapies and vaccines. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that has become an invaluable tool for tracking T-cell division. Upon entering a cell, CFSE covalently binds to intracellular proteins and is subsequently distributed equally between daughter cells with each cell division. This results in a halving of the fluorescence intensity with each generation, which can be readily quantified by flow cytometry. This application note provides a detailed protocol for labeling murine T-cells with CFSE and subsequently measuring their proliferation in response to the altered peptide ligand OVA-Q4.

The OVA-Q4 peptide (SIIGFEKL) is a variant of the native OVA peptide (SIINFEKL) and is often used to study the effects of altered T-cell receptor (TCR) affinity on T-cell activation and proliferation. By using TCR-transgenic T-cells, such as OT-I (specific for OVA peptide presented on MHC class I) or OT-II (specific for OVA peptide on MHC class II), researchers can precisely investigate antigen-specific T-cell responses.

Data Presentation

Table 1: Proliferation of OT-I T-Cells in Response to Altered OVA Peptides

PeptideAffinity for OT-I TCR% Divided Cells (Day 3)Proliferation IndexDivision Index
N4 (SIINFEKL)High>95%4.86.2
Q4 (SIIGFEKL) Intermediate Data not available Data not available Data not available
T4 (SIITFEKL)Intermediate~80%3.54.8
V4 (SIIVFEKL)Low~50%2.13.5

Note: The data for N4, T4, and V4 peptides are representative values compiled from multiple sources to illustrate the expected trend. The proliferation index is the average number of divisions for all cells, while the division index is the average number of divisions for the cells that have divided.

Table 2: Expression of Activation Markers on Proliferating OT-I T-Cells

PeptideCD25 (IL-2Rα) Expression (MFI)CD69 Expression (MFI)
N4 (SIINFEKL)HighHigh
Q4 (SIIGFEKL) Data not available Data not available
T4 (SIITFEKL)IntermediateIntermediate
V4 (SIIVFEKL)LowLow

MFI: Mean Fluorescence Intensity

Experimental Protocols

Protocol 1: Isolation and CFSE Labeling of Murine T-Cells

This protocol describes the isolation of T-cells from the spleen of an OT-I or OT-II transgenic mouse and subsequent labeling with CFSE.

Materials:

  • Spleen from an OT-I or OT-II mouse

  • RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol)

  • Phosphate-Buffered Saline (PBS)

  • ACK lysis buffer

  • Nylon wool column or magnetic-activated cell sorting (MACS) kit for T-cell enrichment (optional)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Dimethyl sulfoxide (DMSO)

  • Fetal Bovine Serum (FBS)

Procedure:

  • T-Cell Isolation:

    • Aseptically harvest the spleen from an OT-I or OT-II mouse and place it in a petri dish containing 10 mL of RPMI 1640.

    • Create a single-cell suspension by gently grinding the spleen between the frosted ends of two sterile glass slides.

    • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room temperature to lyse red blood cells.

    • Add 10 mL of RPMI 1640 to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cells in 10 mL of RPMI 1640.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • (Optional) Enrich for T-cells using a nylon wool column or a MACS T-cell isolation kit according to the manufacturer's instructions.

  • CFSE Labeling:

    • Prepare a 5 mM stock solution of CFSE in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

    • Wash the isolated T-cells twice with PBS.

    • Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed (37°C) PBS.

    • Add the CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically, but 2.5 µM is a good starting point.[1]

    • Immediately vortex the cells to ensure uniform labeling.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold RPMI 1640 containing 10% FBS.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with RPMI 1640 to remove any unbound CFSE.

    • Resuspend the CFSE-labeled T-cells in complete RPMI 1640 at the desired concentration for the proliferation assay.

Protocol 2: In Vitro T-Cell Proliferation Assay with this compound

This protocol details the co-culture of CFSE-labeled T-cells with antigen-presenting cells (APCs) and stimulation with the this compound.

Materials:

  • CFSE-labeled OT-I or OT-II T-cells (from Protocol 1)

  • Antigen-Presenting Cells (APCs): Irradiated splenocytes from a wild-type mouse (e.g., C57BL/6).

  • This compound (SIIGFEKL)

  • Complete RPMI 1640 medium

  • 96-well round-bottom cell culture plate

  • Flow cytometer

Procedure:

  • Preparation of APCs:

    • Isolate splenocytes from a wild-type mouse as described in Protocol 1 (steps 1.1-1.8).

    • Irradiate the splenocytes (e.g., 3000 rads) to prevent their proliferation.

  • T-Cell Proliferation Assay:

    • Plate 2 x 10^5 irradiated APCs into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of the this compound in complete RPMI 1640. A typical concentration range to test is from 10 µM down to 0.01 µM.

    • Add the desired concentration of this compound to the wells containing APCs. Include a "no peptide" control.

    • Add 2 x 10^5 CFSE-labeled T-cells to each well.

    • The final volume in each well should be 200 µL.

    • Culture the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days.

  • Flow Cytometry Analysis:

    • After the incubation period, harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS (FACS buffer).

    • Stain the cells with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD8 for OT-I; CD3, CD4 for OT-II) and activation markers (e.g., CD25, CD69).

    • Wash the cells again with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis on a flow cytometer.

    • Acquire data, ensuring to collect a sufficient number of events for robust statistical analysis.

  • Data Analysis:

    • Gate on the live, single T-cell population (e.g., CD8+ or CD4+).

    • Analyze the CFSE fluorescence on a histogram plot. The undivided population will have the highest fluorescence intensity. Each subsequent peak of decreasing fluorescence intensity represents a successive generation of cell division.

    • Quantify the percentage of divided cells, the proliferation index, and the division index using appropriate flow cytometry analysis software.

Visualizations

Signaling Pathway

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC_Peptide MHC-I + OVA-Q4 TCR TCR MHC_Peptide->TCR Signal 1 CD8 CD8 MHC_Peptide->CD8 Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP_76 LAT_SLP_76 ZAP70->LAT_SLP_76 phosphorylates LAT_SLP76 LAT/SLP-76 PLCg1 PLCγ1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PI3K PI3K PKC PKC DAG->PKC Ras_MAPK Ras-MAPK DAG->Ras_MAPK Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 NFkB->Gene_Expression AP1->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation LAT_SLP_76->PLCg1 LAT_SLP_76->PI3K

Caption: T-Cell Receptor (TCR) signaling cascade initiated by MHC-peptide interaction.

Experimental Workflow

CFSE_Proliferation_Assay_Workflow cluster_Preparation Cell Preparation cluster_Assay Proliferation Assay cluster_Analysis Data Analysis Isolate_T_Cells Isolate T-Cells (OT-I/OT-II) Label_CFSE Label T-Cells with CFSE Isolate_T_Cells->Label_CFSE Co_culture Co-culture T-Cells, APCs, and this compound Label_CFSE->Co_culture Prepare_APCs Prepare APCs (Irradiated Splenocytes) Prepare_APCs->Co_culture Incubate Incubate for 3-5 Days Co_culture->Incubate Harvest_Stain Harvest and Stain Cells (CD3, CD8/CD4, etc.) Incubate->Harvest_Stain Flow_Cytometry Acquire Data on Flow Cytometer Harvest_Stain->Flow_Cytometry Analyze_Data Analyze CFSE Dilution Flow_Cytometry->Analyze_Data

Caption: Workflow for CFSE-based T-cell proliferation assay.

References

Application Notes and Protocols for Intracellular Cytokine Staining Following OVA-Q4 Peptide Challenge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing intracellular cytokine staining (ICS) on T cells following stimulation with the OVA-Q4 peptide. This powerful technique allows for the identification and quantification of antigen-specific T cells at the single-cell level by measuring their cytokine production, offering critical insights into the nature and magnitude of an immune response.

Introduction

Intracellular cytokine staining is a key method in immunology for assessing T cell function.[1] By stimulating T cells with a specific antigen, such as the this compound, and then staining for cytokines produced within the cell, researchers can determine the frequency and phenotype of responding T cells.[1][2] This is particularly valuable in vaccine development, cancer immunotherapy, and studies of autoimmune diseases. The this compound is a variant of the well-characterized ovalbumin (OVA) peptide and is often used to study T cell receptor (TCR) affinity and activation. This protocol outlines the steps for cell preparation, peptide stimulation, surface and intracellular staining, and flow cytometry analysis.

Experimental Principles

The protocol involves several key steps:

  • Cell Stimulation: T cells are incubated with the this compound, which is presented by antigen-presenting cells (APCs), leading to the activation of OVA-Q4-specific T cells.

  • Inhibition of Protein Secretion: A protein transport inhibitor, such as Brefeldin A, is added to block the secretion of cytokines, causing them to accumulate within the cell.

  • Cell Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T cell populations.

  • Fixation and Permeabilization: The cells are treated with a fixation agent to preserve their structure and then a permeabilization agent to allow antibodies to enter the cell.

  • Intracellular Staining: The permeabilized cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the percentage of T cells producing specific cytokines in response to the this compound.

Data Presentation

The following tables provide a summary of typical quantitative parameters used in intracellular cytokine staining protocols after peptide stimulation. Note that optimal concentrations and times should be empirically determined for each experimental system.

Table 1: Reagent Concentrations and Incubation Times

Reagent/ParameterRecommended Concentration/TimeNotes
Cell Concentration 1-2 x 10⁶ cells/mL
This compound 1-10 µg/mLTitration is recommended to determine the optimal concentration.
Co-stimulatory Antibodies (anti-CD28/CD49d) 1 µg/mL eachEnhances T cell activation.[1]
Stimulation Time 6-16 hoursOptimal time can vary depending on the cytokine of interest.[2]
Brefeldin A 5-10 µg/mLAdded for the final 4-6 hours of stimulation.
Surface Antibody Staining 20-30 minutes at 4°C
Fixation 20 minutes at room temperature
Permeabilization 10-15 minutes at room temperature
Intracellular Antibody Staining 30-60 minutes at room temperature

Table 2: Common Cytokine Panel and Expected Responses

CytokineExpected FunctionTypical Frequency of Responding Cells
IFN-γ Pro-inflammatory, antiviralCan vary widely, from <0.1% to >10% of CD8+ T cells depending on immunization/infection status.
TNF-α Pro-inflammatory, cytotoxicOften co-expressed with IFN-γ.
IL-2 T cell proliferation and survival

Experimental Protocols

Materials and Reagents
  • Peripheral blood mononuclear cells (PBMCs) or splenocytes

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)

  • This compound (lyophilized)

  • Co-stimulatory antibodies: anti-CD28 and anti-CD49d

  • Brefeldin A

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixable Viability Dye

  • Fluorescently conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Fixation/Permeabilization Buffer Kit

  • Fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and corresponding isotype controls

  • 96-well round-bottom plates or FACS tubes

Protocol Steps

1. Preparation of Cells

  • Isolate PBMCs from whole blood using a density gradient medium or isolate splenocytes from spleen tissue.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.

2. Cell Stimulation

  • Add 1 x 10⁶ cells (in 1 mL of medium) to each well of a 24-well plate or FACS tube.

  • Prepare a stock solution of this compound and add it to the cells at the desired final concentration (e.g., 1-10 µg/mL).

  • Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to a final concentration of 1 µg/mL each.

  • Include appropriate controls:

    • Unstimulated control (cells with no peptide)

    • Positive control (e.g., stimulation with PMA/Ionomycin or a known positive control peptide pool)

  • Incubate the cells at 37°C in a 5% CO₂ incubator for a total of 6-16 hours.

  • For the final 4-6 hours of incubation, add Brefeldin A to a final concentration of 5-10 µg/mL to each well to block cytokine secretion.

3. Surface Staining

  • After incubation, harvest the cells and transfer them to FACS tubes.

  • Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with 2 mL of FACS Buffer.

  • Resuspend the cell pellet in 50 µL of FACS Buffer containing the fixable viability dye and the fluorescently conjugated surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8).

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS Buffer.

4. Fixation and Permeabilization

  • After the final wash, resuspend the cell pellet in 100-200 µL of Fixation Buffer.

  • Incubate for 20 minutes at room temperature in the dark.

  • Add 1-2 mL of Permeabilization Buffer and centrifuge at 500-600 x g for 5 minutes. Discard the supernatant.

  • Wash the cells once more with 1-2 mL of Permeabilization Buffer.

5. Intracellular Staining

  • Resuspend the permeabilized cell pellet in 50 µL of Permeabilization Buffer containing the fluorescently conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and isotype controls.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with 2 mL of Permeabilization Buffer.

  • Resuspend the final cell pellet in 200-500 µL of FACS Buffer for flow cytometry analysis.

6. Flow Cytometry Analysis

  • Acquire the samples on a flow cytometer.

  • Use single-color controls to set up compensation.

  • Use fluorescence minus one (FMO) controls to help set gates for the cytokine-positive populations.

  • Gate on lymphocytes, then singlets, then live cells, and then on your T cell populations of interest (e.g., CD3+, CD4+, or CD8+).

  • Analyze the expression of intracellular cytokines within the gated T cell populations.

Mandatory Visualizations

TCR_Signaling_Pathway TCR Signaling Pathway for T Cell Activation TCR TCR-CD3 Complex Lck Lck TCR->Lck Recruitment & Activation pMHC Peptide-MHC (OVA-Q4) pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylation PLCG1 PLCγ1 LAT_SLP76->PLCG1 Activation DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcium Ca²⁺ Influx IP3->Calcium NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Calcineurin Calcineurin Calcium->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokine_Production Cytokine Gene Transcription (IFN-γ, TNF-α, IL-2) NFkB->Cytokine_Production AP1->Cytokine_Production NFAT->Cytokine_Production

Caption: TCR Signaling Pathway for T Cell Activation.

ICS_Workflow Intracellular Cytokine Staining Experimental Workflow start Start: Isolate PBMCs/ Splenocytes stimulate Stimulate with This compound (6-16 hours) start->stimulate brefeldin Add Brefeldin A (last 4-6 hours) stimulate->brefeldin surface_stain Surface Stain (CD3, CD4, CD8, Viability Dye) brefeldin->surface_stain fix_perm Fix and Permeabilize surface_stain->fix_perm intra_stain Intracellular Stain (IFN-γ, TNF-α, IL-2) fix_perm->intra_stain acquire Acquire on Flow Cytometer intra_stain->acquire analyze Analyze Data: Gate on T Cell Subsets & Quantify Cytokines acquire->analyze

Caption: Intracellular Cytokine Staining Experimental Workflow.

Gating_Strategy Flow Cytometry Gating Strategy total_cells Total Cells (FSC-A vs SSC-A) lymphocytes Lymphocytes (Gate on FSC/SSC) total_cells->lymphocytes singlets Singlets (FSC-A vs FSC-H) lymphocytes->singlets live_cells Live Cells (Viability Dye- vs FSC-A) singlets->live_cells t_cells T Cells (CD3+) live_cells->t_cells cd4_cd8 CD4+ and CD8+ Subsets t_cells->cd4_cd8 cytokine_pos Cytokine-Positive Cells (e.g., IFN-γ+ vs TNF-α+) cd4_cd8->cytokine_pos

Caption: Flow Cytometry Gating Strategy.

References

Application Notes and Protocols for OVA-Q4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA-Q4 peptide, with the sequence SIIQFEKL, is a variant of the immunodominant ovalbumin (OVA) peptide SIINFEKL (OVA 257-264).[1][2][3][4] It is a well-characterized agonist peptide presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1] As a potent activator of CD8+ T cells, the this compound is an invaluable tool in immunological research, particularly in studies related to vaccine development, cancer immunotherapy, and understanding the mechanisms of T-cell activation. These application notes provide detailed protocols for the proper dissolution, storage, and a common experimental application of the this compound.

I. Peptide Dissolution and Storage

Proper handling and storage of the this compound are critical to maintain its biological activity and ensure experimental reproducibility. Lyophilized peptides are stable for extended periods, but become susceptible to degradation once in solution.

A. Materials Required

  • Lyophilized this compound

  • Sterile, nuclease-free water (for initial dissolution)

  • Sterile phosphate-buffered saline (PBS), pH 7.2-7.4

  • Sterile polypropylene microcentrifuge tubes

  • Ultrasonic water bath

  • Warming incubator or water bath

B. Dissolution Protocol

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can adversely affect the peptide's stability.

  • Solvent Selection: The recommended solvent for this compound is sterile, nuclease-free water.

  • Reconstitution:

    • Carefully open the vial and add the required volume of sterile water to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of water to 1 mg of peptide.

    • A specific solubility of 0.8 mg/mL in water has been reported, which may require sonication and warming to achieve complete dissolution.

    • Gently vortex or swirl the vial to mix.

  • Assisted Dissolution (if necessary):

    • If the peptide does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals (e.g., 1-2 minutes).

    • Gentle warming (e.g., to 37°C) can also aid in dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates before use.

C. Storage Recommendations

The stability of the this compound is dependent on the storage conditions.

Form Storage Temperature Duration Notes
Lyophilized Powder -20°C or -80°CSeveral yearsStore in a desiccator to keep dry. Protect from light.
Stock Solution in Water -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Stock Solution in Water -20°CUp to 1 monthAliquot into single-use volumes.
Working Dilutions in Buffer 4°C1-2 weeksFor short-term use. Discard if not used within this period.

II. Experimental Protocols: In Vitro T-Cell Activation Assay

This protocol outlines a general procedure for stimulating OVA-Q4-specific CD8+ T cells from OT-I transgenic mice, which express a T-cell receptor (TCR) specific for the parent SIINFEKL peptide presented by H-2Kb.

A. Materials Required

  • This compound stock solution (e.g., 1 mg/mL in sterile water)

  • Splenocytes from OT-I transgenic mice

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Antigen-presenting cells (APCs), such as splenocytes from a wild-type C57BL/6 mouse, or a suitable cell line (e.g., EL4)

  • Mitomycin C (for treating APCs, if applicable)

  • 96-well round-bottom cell culture plates

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD44, CD62L) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Brefeldin A (Golgi transport inhibitor)

  • Intracellular cytokine staining and permeabilization buffers

  • Flow cytometer

B. Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_stim Co-culture and Stimulation cluster_analysis Analysis of T-cell Activation prep_oti Isolate OT-I Splenocytes (CD8+ T cells) plate_cells Plate OT-I T cells and APCs prep_oti->plate_cells prep_apc Prepare Antigen-Presenting Cells (e.g., irradiated splenocytes) prep_apc->plate_cells add_peptide Add this compound (e.g., 1 µg/mL) plate_cells->add_peptide incubate Incubate for 48-72 hours add_peptide->incubate restimulate Restimulate with OVA-Q4 + Brefeldin A (4-6 hours) incubate->restimulate surface_stain Surface Stain (CD8, CD44, etc.) restimulate->surface_stain ics Intracellular Cytokine Staining (IFN-γ, TNF-α) surface_stain->ics flow_cytometry Analyze by Flow Cytometry ics->flow_cytometry

Caption: Workflow for in vitro activation of OVA-Q4 specific T-cells.

C. Detailed Protocol

  • Preparation of Cells:

    • Isolate splenocytes from an OT-I mouse and a wild-type C57BL/6 mouse using standard procedures.

    • If using splenocytes as APCs, treat the wild-type splenocytes with mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (e.g., 3000 rads) to prevent their proliferation. Wash the cells extensively after treatment.

    • Resuspend all cells in complete RPMI-1640 medium.

  • T-Cell Stimulation:

    • In a 96-well round-bottom plate, co-culture 1 x 10^5 OT-I splenocytes with 2 x 10^5 treated APCs per well.

    • Prepare serial dilutions of the this compound in complete RPMI-1640 medium. A typical starting concentration is 1 µg/mL, with dilutions down to picomolar concentrations to determine the dose-response.

    • Add the diluted this compound to the appropriate wells. Include a no-peptide control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Analysis of T-Cell Activation:

    • After the initial incubation, restimulate the cells to assess cytokine production. Add this compound (e.g., 1 µg/mL) and Brefeldin A (e.g., 5 µg/mL) to each well and incubate for an additional 4-6 hours.

    • Harvest the cells and wash them with flow cytometry staining buffer.

    • Perform surface staining by incubating the cells with fluorescently labeled antibodies against CD8 and activation markers like CD44 and CD69 for 30 minutes at 4°C.

    • Wash the cells, then fix and permeabilize them using an intracellular cytokine staining kit according to the manufacturer's instructions.

    • Perform intracellular staining with fluorescently labeled antibodies against IFN-γ and TNF-α.

    • Wash the cells and resuspend them in staining buffer for analysis on a flow cytometer. Gate on the CD8+ T-cell population to analyze the expression of activation markers and intracellular cytokines.

III. Signaling Pathway: MHC Class I Antigen Presentation

The this compound is presented to CD8+ T cells via the MHC class I antigen presentation pathway. This pathway is crucial for the immune surveillance of infected or malignant cells.

mhc_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface protein Exogenous Protein (Ovalbumin) Entering Cytosol proteasome Proteasome protein->proteasome Degradation peptides Peptide Fragments proteasome->peptides tap TAP Transporter peptides->tap Transport peptide_loading Peptide (OVA-Q4) Loading onto MHC Class I tap->peptide_loading mhc1 MHC Class I Synthesis plc Peptide-Loading Complex (Calreticulin, Tapasin, ERp57) mhc1->plc plc->peptide_loading mhc_peptide_complex Stable MHC I-Peptide Complex peptide_loading->mhc_peptide_complex presentation Presentation to CD8+ T Cell mhc_peptide_complex->presentation Transport to Surface tcr T-Cell Receptor (TCR) presentation->tcr Recognition cd8 CD8 Co-receptor presentation->cd8 Binding

Caption: MHC Class I antigen presentation pathway for this compound.

Pathway Description:

  • Antigen Processing: Exogenous proteins like ovalbumin can enter the cytosol of an antigen-presenting cell (APC), such as a dendritic cell, through a process called cross-presentation. In the cytosol, the protein is degraded into smaller peptide fragments by the proteasome.

  • Peptide Transport: These peptide fragments, including the OVA-Q4 sequence, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

  • MHC I Loading: Inside the ER, newly synthesized MHC class I molecules are held in a receptive state by a peptide-loading complex, which includes chaperones like calreticulin and tapasin. The transported peptides are then loaded onto the peptide-binding groove of the MHC class I molecules.

  • Surface Presentation: Once a peptide is successfully loaded, the MHC I-peptide complex becomes stable and is transported from the ER, through the Golgi apparatus, to the cell surface.

  • T-Cell Recognition: On the cell surface, the this compound presented by the H-2Kb molecule is recognized by the T-cell receptor of a specific CD8+ T cell (e.g., from an OT-I mouse), leading to T-cell activation, proliferation, and effector functions.

References

Application Notes and Protocols for OVA-Q4 Peptide Pulsing of Dendritic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for pulsing murine bone marrow-derived dendritic cells (BMDCs) with the OVA-Q4 peptide. This procedure is fundamental for in vitro and in vivo studies requiring the presentation of a specific MHC class I-restricted ovalbumin-derived epitope to activate CD8+ T cells, such as in the fields of immunology, vaccine development, and cancer immunotherapy.

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are crucial for initiating primary T cell responses. The process of "pulsing" DCs involves incubating them with a specific antigen, in this case, the this compound, which is a variant of the immunodominant ovalbumin peptide SIINFEKL (OVA 257-264).[1][2][3][4] The this compound has the amino acid sequence SIIQFEKL.[5] This peptide binds to the MHC class I molecule H-2Kb on the surface of DCs from C57BL/6 mice. These peptide-MHC class I complexes can then be recognized by the T cell receptor (TCR) on naive CD8+ T cells, leading to their activation, proliferation, and differentiation into cytotoxic T lymphocytes (CTLs). This protocol details the generation of murine BMDCs, the subsequent pulsing with this compound, and methods for verifying the efficiency of peptide presentation.

Data Presentation

Table 1: Recommended Parameters for this compound Pulsing of Dendritic Cells
ParameterRecommended RangeTypical Value(s)Notes
Peptide Concentration 1 nM - 100 µg/mL1-10 µg/mL or 30-50 µMThe optimal concentration may vary depending on the specific DC subset, maturation state, and experimental goals. Titration is recommended.
Incubation Time 30 minutes - 24 hours1-4 hoursShorter incubation times (30-60 minutes) are often sufficient for peptide loading onto surface MHC molecules. Longer incubations may be used but are not always necessary.
Incubation Temperature 37°C37°CIncubation at 37°C is required for optimal peptide loading.
Cell Density 1 x 10^6 - 5 x 10^6 cells/mL1 x 10^6 cells/mLMaintaining an appropriate cell density ensures efficient peptide-cell interaction.
DC to T cell Ratio 1:1 to 1:10 (DC:T cell)1:3For downstream T cell co-culture experiments, a 1:3 DC to T cell ratio is a common starting point.

Experimental Protocols

Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of BMDCs from mouse bone marrow progenitor cells using granulocyte-macrophage colony-stimulating factor (GM-CSF).

Materials:

  • C57BL/6 mouse (6-10 weeks old)

  • 70% Ethanol

  • RPMI-1640 medium (R10 media: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Recombinant murine GM-CSF (20 ng/mL final concentration)

  • Sterile dissection tools

  • Petri dishes

  • Syringes (10 mL) and needles (25G)

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Non-treated cell culture plates (100 x 20 mm)

  • Incubator (37°C, 5% CO2)

  • Phosphate-Buffered Saline (PBS)

  • ACK lysis buffer (optional, for red blood cell lysis)

Procedure:

  • Euthanize a C57BL/6 mouse according to approved institutional guidelines.

  • Sterilize the mouse by spraying with 70% ethanol.

  • Aseptically dissect the femur and tibia from both hind legs, carefully removing the surrounding muscle and tissue.

  • In a sterile cell culture hood, place the bones in a petri dish containing 70% ethanol for 1-2 minutes to sterilize the surface, then transfer to a new dish with sterile PBS.

  • Cut the ends of the bones (epiphyses) with sterile scissors.

  • Using a 10 mL syringe with a 25G needle, flush the bone marrow from the bones with R10 media into a 50 mL conical tube.

  • Create a single-cell suspension by gently pipetting up and down.

  • Pass the cell suspension through a 70 µm cell strainer to remove any clumps or debris.

  • Centrifuge the cells at 300-450 x g for 5-7 minutes.

  • Discard the supernatant. If significant red blood cell contamination is present, resuspend the pellet in ACK lysis buffer for 1-2 minutes, then neutralize with R10 media and centrifuge again.

  • Resuspend the cell pellet in R10 media supplemented with 20 ng/mL of murine GM-CSF.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Seed 7 x 10^6 cells in 10 mL of GM-CSF-containing R10 media onto a 100 x 20 mm non-treated cell culture plate.

  • Incubate at 37°C with 5% CO2.

  • Day 3: Add 10 mL of fresh, pre-warmed R10 media with 20 ng/mL GM-CSF to the plate.

  • Day 6: Gently swirl the plate and remove 10 mL of the media (containing old media and non-adherent cells). Add 10 mL of fresh, pre-warmed R10 media with 20 ng/mL GM-CSF.

  • Day 8-9: The non-adherent and loosely adherent cells are now immature BMDCs and are ready for harvesting and subsequent peptide pulsing. The purity of CD11c+ cells should be >90%. Harvest the cells by gently pipetting the media over the plate surface to dislodge them.

Protocol 2: this compound Pulsing of BMDCs

Materials:

  • Harvested immature BMDCs (from Protocol 1)

  • This compound (SIIQFEKL)

  • Serum-free RPMI-1640 medium

  • Complete R10 medium

  • 50 mL conical tubes

  • PBS

Procedure:

  • Harvest the day 8-9 BMDCs from the culture plates.

  • Count the cells and assess viability.

  • Centrifuge the cells at 300 x g for 5 minutes and wash once with sterile PBS.

  • Resuspend the cell pellet in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Add the this compound to the cell suspension to a final concentration of 1-10 µg/mL.

  • Incubate the cells at 37°C for 1-4 hours in a 5% CO2 incubator. Gently mix the cells every 30 minutes to ensure uniform peptide exposure.

  • After incubation, add at least 10 volumes of complete R10 medium to the tube to stop the pulsing.

  • Centrifuge the cells at 300 x g for 5 minutes to pellet them and remove the supernatant containing excess peptide.

  • Wash the cells twice with a large volume of sterile PBS to remove any remaining free peptide.

  • The this compound-pulsed BMDCs are now ready for use in downstream applications, such as co-culture with T cells or in vivo injection.

Protocol 3: Verification of Peptide Presentation by Flow Cytometry

This protocol uses the 25-D1.16 monoclonal antibody, which specifically recognizes the SIINFEKL peptide (and its variants like Q4) bound to the H-2Kb MHC class I molecule.

Materials:

  • This compound-pulsed BMDCs

  • Unpulsed BMDCs (negative control)

  • PE-conjugated 25-D1.16 antibody

  • PE-conjugated isotype control antibody

  • FACS buffer (PBS with 1% BSA and 0.05% sodium azide)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Aliquot approximately 0.5-1 x 10^6 pulsed and unpulsed BMDCs into separate flow cytometry tubes.

  • Wash the cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellets in 100 µL of FACS buffer.

  • Add the PE-conjugated 25-D1.16 antibody to the tubes with pulsed and unpulsed cells. In a separate tube with pulsed cells, add the PE-conjugated isotype control antibody. Use the manufacturer's recommended concentration.

  • Incubate the cells for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with 2 mL of cold FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer for analysis.

  • Analyze the samples on a flow cytometer, gating on the live DC population. A significant increase in PE fluorescence in the pulsed sample stained with 25-D1.16 compared to the unpulsed and isotype controls indicates successful peptide presentation.

Mandatory Visualization

experimental_workflow cluster_dc_generation Protocol 1: BMDC Generation cluster_pulsing Protocol 2: Peptide Pulsing cluster_verification Protocol 3: Verification cluster_application Downstream Applications harvest Harvest Bone Marrow (Femur & Tibia) culture Culture with GM-CSF (8-9 days) harvest->culture im_dc Immature BMDCs (CD11c+) culture->im_dc pulse Incubate with This compound (1-4 hours, 37°C) im_dc->pulse wash Wash to Remove Excess Peptide pulse->wash pulsed_dc OVA-Q4 Pulsed DCs wash->pulsed_dc stain Stain with anti-H2Kb-OVA Ab (25-D1.16) pulsed_dc->stain coculture Co-culture with OT-I CD8+ T cells pulsed_dc->coculture injection In vivo Injection for Immunization pulsed_dc->injection facs Flow Cytometry Analysis stain->facs

Caption: Experimental workflow for this compound pulsing of dendritic cells.

mhc_pathway cluster_cell Dendritic Cell ova_q4 Exogenous This compound mhc1 Empty MHC Class I (H-2Kb) ova_q4->mhc1 Loading on Cell Surface pmhc1 Peptide-MHC Complex (pMHC) tcr T Cell Receptor (on CD8+ T Cell) pmhc1->tcr Recognition activation T Cell Activation tcr->activation

Caption: Simplified signaling pathway of T cell activation by pulsed DCs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low T-cell Viability After OVA-Q4 Peptide Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low T-cell viability following stimulation with OVA-Q4 peptide. The information is tailored for researchers, scientists, and drug development professionals working with in vitro T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low T-cell viability after this compound stimulation?

Low T-cell viability post-stimulation is often multifactorial. The most common culprits include:

  • Activation-Induced Cell Death (AICD): Prolonged or high-intensity stimulation can lead to AICD, a form of programmed cell death that eliminates over-activated T-cells to maintain immune homeostasis.[1][2][3][4] This is a primary suspect when viability drops significantly after initial successful activation.

  • Suboptimal Peptide Concentration: Both excessively high and low concentrations of the this compound can be detrimental. High concentrations can lead to overstimulation and AICD, while very low concentrations may not provide a sufficient survival signal, leading to apoptosis.[5]

  • Poor Initial Cell Health: The viability of T-cells prior to stimulation is critical. Stress from isolation, cryopreservation, and thawing can compromise cell health and lead to poor survival post-stimulation.

  • Inadequate Culture Conditions: Factors such as incorrect cell density, depleted nutrients, suboptimal pH, or contamination can significantly impact T-cell viability.

  • Issues with Antigen Presenting Cells (APCs): If using APCs, their health, viability, and proper pulsing with the peptide are crucial for effective T-cell activation and survival.

Q2: What is Activation-Induced Cell Death (AICD) and how can I minimize it?

AICD is a natural regulatory process that eliminates activated T-cells through apoptosis, primarily mediated by the Fas/FasL signaling pathway. Repeated or excessive T-cell receptor (TCR) engagement, as can happen with high peptide concentrations or prolonged stimulation, upregulates the expression of Fas and FasL. This interaction triggers a caspase cascade, leading to cell death.

To minimize AICD:

  • Optimize Peptide Concentration: Titrate the this compound to find the lowest concentration that elicits the desired level of activation without causing excessive cell death.

  • Control Stimulation Duration: Limit the duration of exposure to the peptide. For many applications, a stimulation period of 24 to 72 hours is sufficient.

  • Provide Rest Periods: For longer-term cultures, providing rest periods between stimulations can help prevent T-cell exhaustion and subsequent death.

  • Ensure Adequate Co-stimulation: Proper co-stimulation (e.g., through anti-CD28) is critical for robust T-cell activation and can influence susceptibility to AICD.

Q3: How does the this compound concentration affect T-cell viability?

The concentration of the this compound is a critical parameter that directly influences T-cell activation, proliferation, and viability. The table below summarizes the expected outcomes at different concentration ranges.

Peptide Concentration RangeExpected Effect on T-cell ActivationExpected Effect on T-cell ViabilityTroubleshooting Recommendations
Low (< 0.1 µg/mL) Weak or no activation, low cytokine production, minimal proliferation.Poor viability due to insufficient survival signals.Increase peptide concentration. Verify peptide quality and APC function.
Optimal (0.1 - 2 µg/mL) Robust activation, strong cytokine production, and significant proliferation.High viability, as survival signals are balanced with activation.This is the target range for most experiments.
High ( > 2 µg/mL) Initial strong activation, but may lead to rapid T-cell exhaustion.Decreased viability due to Activation-Induced Cell Death (AICD).Reduce peptide concentration. Shorten stimulation time.

Note: The optimal concentration can vary depending on the specific T-cell population, the type and number of APCs, and the experimental system. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific setup.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of low T-cell viability.

Problem: Low T-cell viability observed 24-72 hours post-stimulation with this compound.

Step 1: Assess Initial Cell Health and Culture Conditions
QuestionPossible CauseRecommended Action
What was the viability of the T-cells before stimulation? Low initial viability (<90%).Improve cell isolation and handling techniques. Optimize cryopreservation and thawing protocols. Allow cells to rest for several hours or overnight after thawing before stimulation.
What is the cell density in the culture? Overcrowding or too sparse.Maintain an optimal cell density. For initial activation, a density of 1-2 x 10^6 cells/mL is often recommended. For expansion, lower densities may be beneficial.
Is the culture medium appropriate and fresh? Nutrient depletion, incorrect pH.Use a high-quality, fresh culture medium such as RPMI 1640 supplemented with 10% FBS, L-glutamine, and beta-mercaptoethanol. Ensure the pH is stable.
Are there signs of contamination? Bacterial or fungal contamination.Discard contaminated cultures. Maintain strict aseptic technique during all experimental procedures.
Are appropriate cytokines included in the culture medium? Lack of survival signals.Supplement the culture medium with appropriate cytokines like IL-2, IL-7, or IL-15 to support T-cell survival and proliferation.
Step 2: Evaluate the Stimulation Protocol
QuestionPossible CauseRecommended Action
What concentration of this compound was used? Suboptimal peptide concentration.Perform a dose-response experiment to determine the optimal peptide concentration (typically 0.1-2 µg/mL).
How was the peptide reconstituted and stored? Degraded or aggregated peptide.Ensure the peptide is reconstituted in a suitable solvent (e.g., DMSO) and stored in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
How long were the T-cells stimulated? Prolonged stimulation.Reduce the stimulation duration. For some assays, a shorter stimulation period may be sufficient to induce a response without triggering significant cell death.
Are the Antigen Presenting Cells (APCs) healthy and functional? Inefficient antigen presentation.If using APCs (e.g., dendritic cells), ensure they are viable and have been properly pulsed with the this compound. A typical DC to T-cell ratio is 1:3.

Experimental Protocols

Protocol 1: this compound Stimulation of T-cells

This protocol provides a general guideline for the stimulation of OVA-specific T-cells (e.g., from OT-I or OT-II transgenic mice) using peptide-pulsed splenocytes as APCs.

Materials:

  • Single-cell suspension of splenocytes from an OT-I or OT-II mouse (as responders).

  • Single-cell suspension of splenocytes from a wild-type mouse (as APCs).

  • This compound.

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol).

  • Recombinant human IL-2.

  • 96-well round-bottom culture plate.

Procedure:

  • Prepare Responder and APCs:

    • Prepare single-cell suspensions of splenocytes from both the transgenic and wild-type mice.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells twice with complete RPMI medium.

    • Count the cells and assess viability using a method like trypan blue exclusion. Viability should be >90%.

  • Peptide Pulsing of APCs:

    • Resuspend the wild-type splenocytes (APCs) at a concentration of 1 x 10^7 cells/mL in complete RPMI medium.

    • Add the this compound to the APC suspension at a final concentration of 1-2 µg/mL.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Wash the peptide-pulsed APCs three times with complete RPMI medium to remove excess peptide.

    • Resuspend the pulsed APCs at the desired concentration.

  • Co-culture and Stimulation:

    • Plate the responder T-cells (from the transgenic mouse) at 2 x 10^5 cells per well in a 96-well round-bottom plate.

    • Add the peptide-pulsed APCs to the wells at a responder to APC ratio of 1:1 to 1:3.

    • Add recombinant human IL-2 to a final concentration of 20-50 U/mL.

    • Bring the final volume in each well to 200 µL with complete RPMI medium.

    • Culture for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Viability and Activation:

    • After the desired incubation period, harvest the cells.

    • Assess T-cell viability using a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) and flow cytometry.

    • Analyze T-cell activation by staining for surface markers (e.g., CD69, CD25) or intracellular cytokines (e.g., IFN-γ, TNF-α).

Visualizations

Signaling Pathway: Activation-Induced Cell Death (AICD)

AICD_Pathway Activation-Induced Cell Death (AICD) Signaling Pathway TCR TCR Engagement (Repeated Stimulation) FasL_up FasL Upregulation TCR->FasL_up Fas_up Fas Upregulation TCR->Fas_up Fas_FasL Fas-FasL Interaction FasL_up->Fas_FasL Fas_up->Fas_FasL DISC DISC Formation (FADD, Pro-caspase-8) Fas_FasL->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase3 Active Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of Activation-Induced Cell Death (AICD) in T-cells.

Experimental Workflow: Troubleshooting T-cell Viability

Troubleshooting_Workflow Troubleshooting Workflow for Low T-cell Viability Start Start: Low T-cell Viability Post-Stimulation Check_Initial Check Initial Cell Health (Viability > 90%) Start->Check_Initial Check_Culture Review Culture Conditions (Density, Medium, Contamination) Check_Initial->Check_Culture Viability OK Optimize_Handling Optimize Cell Handling (Thawing, Resting) Check_Initial->Optimize_Handling Viability Low Check_Peptide Verify Peptide Concentration and Quality Check_Culture->Check_Peptide Conditions OK Optimize_Culture Adjust Culture Parameters Check_Culture->Optimize_Culture Conditions Suboptimal Check_Stimulation Assess Stimulation Protocol (Duration, APCs) Check_Peptide->Check_Stimulation Concentration OK Titrate_Peptide Perform Peptide Titration Check_Peptide->Titrate_Peptide Concentration Suboptimal Adjust_Stimulation Modify Stimulation Time / APCs Check_Stimulation->Adjust_Stimulation Protocol Suboptimal Resolved Issue Resolved Check_Stimulation->Resolved Protocol OK Optimize_Handling->Check_Initial Optimize_Culture->Check_Culture Titrate_Peptide->Check_Peptide Adjust_Stimulation->Check_Stimulation

Caption: A decision-making workflow for troubleshooting low T-cell viability.

References

Technical Support Center: Troubleshooting Low IFN-gamma Production with OVA-Q4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low Interferon-gamma (IFN-γ) production when using the OVA-Q4 peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is OVA-Q4 and how does it differ from the standard OVA peptide?

A1: OVA-Q4 is an altered peptide ligand (APL) of the immunodominant ovalbumin peptide, OVA (257-264). The standard high-affinity OVA peptide, also known as N4, has the amino acid sequence SIINFEKL. OVA-Q4 has a single amino acid substitution, with the sequence SIIQFEKL .[1][2] This change results in a lower binding affinity to the OT-I T cell receptor (TCR).[1]

Q2: Is it normal to see lower IFN-γ production with OVA-Q4 compared to SIINFEKL (N4)?

A2: Yes, it is expected that OVA-Q4 will induce a less potent primary response, including lower IFN-γ production, compared to the high-affinity N4 peptide.[3][4] The strength of the TCR-ligand interaction is a critical factor in the magnitude of the initial T cell response. While even very weak TCR interactions are sufficient to activate naive T cells and generate effector functions like IFN-γ production, stronger TCR ligation is required to sustain a robust expansion and effector response.

Q3: What is the primary mechanism behind the reduced IFN-γ production with OVA-Q4?

A3: The primary reason for lower IFN-γ production is the weaker signal transduced through the T cell receptor (TCR) due to the lower binding affinity of the this compound to the OT-I TCR. Stronger TCR stimulation is more effective at inducing the MAPK signaling pathway, which is crucial for robust IFN-γ production. Weaker signals, like those from OVA-Q4, may not engage these pathways as effectively as high-affinity peptides.

Q4: Can low-affinity peptides like OVA-Q4 still generate a functional T cell response?

A4: Absolutely. Despite a weaker initial response, T cells primed with low-affinity peptides like OVA-Q4 can differentiate into functional effector and memory cells. Interestingly, some studies suggest that T cells primed with lower-affinity ligands may even exhibit enhanced functionality upon secondary exposure to the cognate antigen.

Troubleshooting Guide for Low IFN-γ Production

If you are observing lower-than-expected IFN-γ production in your experiments using OVA-Q4, consider the following potential issues and solutions.

Problem Area 1: Peptide and Reagents
Potential Cause Troubleshooting Steps
Suboptimal Peptide Concentration OVA-Q4, being a lower-affinity peptide, may require a higher concentration to achieve a response comparable to the N4 peptide. Perform a dose-response experiment to determine the optimal concentration of OVA-Q4 for your specific cell type and experimental conditions. Concentrations can range from pM to µM levels.
Peptide Degradation Improper storage and handling can lead to peptide degradation. Lyophilized peptides should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the peptide solution. Once in solution, the shelf-life is limited.
Peptide Solubility Issues Poorly soluble peptides can lead to inconsistent results and may even cause false positives in ELISpot assays. Ensure the peptide is fully dissolved in an appropriate solvent (e.g., DMSO, PBS) before diluting it in your culture medium. Filtering the peptide solution may help remove aggregates.
Problem Area 2: Cell Culture and Stimulation Conditions
Potential Cause Troubleshooting Steps
Antigen Presenting Cell (APC) Type and Activation State The type and activation state of your APCs are critical, especially for low-affinity peptides. Dendritic cells (DCs) are the most potent APCs for stimulating naive T cells. Ensure your APCs are healthy and, if applicable, properly matured (e.g., with LPS) to provide adequate co-stimulation.
Inadequate Co-stimulation T cell activation requires both a primary signal through the TCR and a co-stimulatory signal (Signal 2). Ensure your APCs express sufficient levels of co-stimulatory molecules like CD80/CD86. If using a system with purified T cells, you may need to add co-stimulatory antibodies (e.g., anti-CD28).
Suboptimal Cytokine Milieu The cytokine environment can influence T cell differentiation and effector function. For promoting a Th1 response and IFN-γ production, the presence of IL-12 can be beneficial. Conversely, the presence of immunosuppressive cytokines like TGF-β can inhibit T cell responses, particularly those primed with low-affinity ligands.
Cell Viability and Density Ensure high cell viability before and during the experiment. Dead cells can release factors that inhibit the response. Optimize the cell density in your culture, as both too few and too many cells can lead to suboptimal stimulation.
Problem Area 3: IFN-γ Detection Assay (ELISpot/ELISA/Intracellular Staining)
Potential Cause Troubleshooting Steps
Assay Sensitivity Ensure your detection assay is sensitive enough to detect low levels of IFN-γ. For ELISpot, verify the quality of your capture and detection antibodies and optimize their concentrations.
Incubation Time The kinetics of IFN-γ production in response to a low-affinity peptide may be delayed compared to a high-affinity peptide. Consider extending the stimulation/incubation time in your assay (e.g., from 18 to 24-48 hours for ELISpot), but be mindful that this can also increase background.
High Background in ELISpot High background can obscure a weak signal. This can be caused by several factors, including issues with the blocking step, contamination, or non-specific activation of cells. Ensure proper washing and consider resting cells after thawing before plating.
Improper Plate Handling (ELISpot) Do not move or stack plates during incubation, as this can lead to diffuse or "comet-shaped" spots that are difficult to quantify.

Quantitative Data Summary

The following table summarizes the relative affinities and functional responses of T cells to different OVA-derived peptides. Note that EC50 values can vary between experiments and are provided here for comparative purposes.

PeptideSequenceRelative Affinity to OT-I TCRTypical EC50 for IFN-γ ProductionReference
N4 (OVA) SIINFEKLHigh~10⁻¹¹ - 10⁻⁹ M
Q4 SIIQ FEKLIntermediate-HighHigher than N4
T4 SIIT FEKLIntermediate~10⁻⁸ - 10⁻⁷ M
V4 SIIV FEKLLow~10⁻⁷ - 10⁻⁶ M
G4 SIING EKLVery Low>10⁻⁶ M

Experimental Protocols

Protocol 1: In Vitro T Cell Stimulation for IFN-γ Production
  • Cell Preparation:

    • Isolate splenocytes from OT-I TCR transgenic mice.

    • If using purified T cells, isolate CD8+ T cells using magnetic bead separation.

    • Prepare antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs) or splenocytes from a wild-type mouse. For enhanced stimulation, mature BMDCs with LPS (1 µg/mL) for 24 hours.

  • Peptide Pulsing of APCs:

    • Incubate APCs with varying concentrations of this compound (e.g., 10⁻⁵ M to 10⁻¹⁰ M) in serum-free media for 1-2 hours at 37°C.

    • Wash the APCs twice to remove excess peptide.

  • Co-culture:

    • Co-culture the peptide-pulsed APCs with OT-I T cells at an appropriate ratio (e.g., 1:1 to 1:10 APC to T cell ratio).

    • Culture in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.

    • Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • IFN-γ Detection:

    • Collect the supernatant for IFN-γ detection by ELISA.

    • Alternatively, for intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture, then proceed with surface and intracellular staining for flow cytometry.

Protocol 2: IFN-γ ELISpot Assay
  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with sterile cell culture medium for at least 2 hours at 37°C.

  • Cell Plating:

    • Prepare a single-cell suspension of splenocytes or a mix of purified T cells and APCs.

    • Add the cells to the ELISpot plate at an optimized density (e.g., 2-5 x 10⁵ cells/well).

    • Add the this compound to the desired final concentration. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A or SIINFEKL peptide).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate during incubation.

  • Detection and Development:

    • Wash the cells from the plate.

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate.

    • Wash and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

    • Wash and add the substrate (e.g., BCIP/NBT). Monitor spot development and stop the reaction by washing with water.

    • Allow the plate to dry completely before counting the spots.

Visualizations

Troubleshooting_Workflow cluster_peptide Peptide & Reagents cluster_culture Cell Culture & Stimulation cluster_assay Detection Assay start Low IFN-γ production with OVA-Q4 peptide_conc Optimize Peptide Concentration (Dose-Response) start->peptide_conc Check First peptide_handling Check Peptide Storage & Handling start->peptide_handling Check First peptide_sol Verify Peptide Solubility start->peptide_sol Check First apc Optimize APCs (Type & Activation) start->apc Then Check costim Ensure Adequate Co-stimulation start->costim Then Check cytokines Consider Cytokine Environment (e.g., IL-12) start->cytokines Then Check cell_health Check Cell Viability & Density start->cell_health Then Check assay_sens Verify Assay Sensitivity start->assay_sens Finally Check inc_time Optimize Incubation Time start->inc_time Finally Check bg Troubleshoot High Background start->bg Finally Check

Caption: Troubleshooting workflow for low IFN-γ with OVA-Q4.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell (e.g., OT-I) MHC MHC Class I + OVA-Q4 TCR TCR MHC->TCR Signal 1 (Low Affinity) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Signal_Transduction Signal Transduction (e.g., MAPK pathway) TCR->Signal_Transduction CD28->Signal_Transduction IFNg_Production IFN-γ Production Signal_Transduction->IFNg_Production Weaker activation can lead to lower output

Caption: Simplified signaling pathway for T cell activation by OVA-Q4.

References

Technical Support Center: Troubleshooting High Background in ELISpot with OVA-Q4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues specifically encountered when using the OVA-Q4 peptide in ELISpot assays.

Troubleshooting Guide: High Background in OVA-Q4 ELISpot Assays

High background in ELISpot assays can obscure genuine positive responses and lead to misinterpretation of data. The following section details potential causes and solutions for high background when using the this compound.

FAQ 1: What are the most common causes of high background in my negative control wells?

High background in negative control wells (wells containing cells and media but no peptide) can be caused by several factors unrelated to the specific antigen. Here are the primary culprits and how to address them:

  • Cell Viability and Handling:

    • Issue: Poor cell viability (<95%) can lead to the release of cytokines and other factors that contribute to background noise.[1] Rough handling of cells can also cause non-specific activation.

    • Solution: Ensure gentle handling of cells during isolation and plating. Always perform a viability count before starting the assay. Consider a resting period for cryopreserved cells (18-24 hours) before plating to allow them to recover.[2]

  • Reagent Quality:

    • Issue: Contaminants in cell culture media, serum, or other reagents can non-specifically activate T-cells.[3] Serum may also contain heterophilic antibodies that cross-link the capture and detection antibodies.[4]

    • Solution: Use high-quality, endotoxin-tested reagents. Heat-inactivate serum to denature complement and other interfering proteins.[3] It is also advisable to test different lots of serum to find one with low background.

  • Inadequate Washing:

    • Issue: Insufficient washing can leave behind unbound antibodies or other reagents, leading to a general increase in background color.

    • Solution: Follow the washing protocol meticulously. Ensure both sides of the membrane are washed, especially after the detection antibody and substrate steps. Increasing the number of wash cycles can also be beneficial.

FAQ 2: My background is high specifically in the wells stimulated with the this compound. What should I investigate?

When high background is observed primarily in the peptide-stimulated wells, the issue likely lies with the peptide itself or its interaction with the cells.

  • Peptide Concentration:

    • Issue: An excessively high concentration of the this compound can lead to non-specific T-cell activation and high background. As a lower affinity peptide, finding the optimal concentration is critical.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of the this compound. A typical starting range for peptides in an ELISpot assay is 1-10 µg/mL.

  • Peptide Quality and Solubility:

    • Issue: The purity of the peptide is crucial. Contaminants from the synthesis process can be mitogenic. Poorly dissolved peptide can also form aggregates that cause non-specific spots.

    • Solution: Use high-purity (>95%) this compound. Ensure the peptide is fully dissolved before adding it to the wells. If using DMSO to dissolve the peptide, keep the final concentration in the well below 0.5% to avoid toxicity and membrane damage.

  • Cell Number:

    • Issue: Too many cells per well can lead to overcrowding and an increase in background spots, even with a specific stimulus.

    • Solution: Optimize the number of cells per well. A common range for splenocytes or PBMCs is 2x10^5 to 5x10^5 cells/well.

Data Presentation: Recommended Starting Parameters for OVA-Q4 ELISpot

The following table provides a summary of recommended starting concentrations and conditions for an IFN-γ ELISpot assay using mouse splenocytes and the this compound. These should be optimized for your specific experimental system.

ParameterRecommended RangeKey Considerations
This compound Concentration 1 - 20 µg/mLAs a lower affinity peptide, a slightly higher concentration compared to the high-affinity SIINFEKL peptide may be required. A titration is essential.
Cell Number (Mouse Splenocytes) 2 x 10^5 - 5 x 10^5 cells/wellStart with 3 x 10^5 cells/well and adjust based on the frequency of responding cells and background levels.
Incubation Time 18 - 24 hoursOptimal for IFN-γ detection. Longer incubations can lead to increased background and spot confluence.
DMSO Concentration (Final) < 0.5%High concentrations of DMSO can be toxic to cells and damage the PVDF membrane, leading to high background.

Experimental Protocols

Detailed Protocol: IFN-γ ELISpot Assay for this compound with Mouse Splenocytes

This protocol provides a step-by-step guide for performing an IFN-γ ELISpot assay to detect OVA-Q4 specific T-cells from mouse splenocytes.

Materials:

  • Mouse IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate)

  • PVDF membrane 96-well plates

  • This compound (high purity, >95%)

  • DMSO (for peptide dissolution)

  • Complete RPMI medium (with 10% FBS, L-glutamine, and antibiotics)

  • Sterile PBS

  • 35% or 70% Ethanol

  • Automated ELISpot reader or dissection microscope

Procedure:

  • Plate Coating:

    • Pre-wet the PVDF membrane of the ELISpot plate with 15-50 µL of 35% or 70% ethanol for 1 minute.

    • Wash the plate 3 times with 200 µL/well of sterile PBS.

    • Coat the wells with the anti-IFN-γ capture antibody diluted in PBS.

    • Seal the plate and incubate overnight at 4°C.

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from immunized or control mice.

    • Wash the cells and resuspend in complete RPMI medium.

    • Perform a cell count and viability assessment. Adjust the cell concentration to the desired density (e.g., 3 x 10^6 cells/mL for plating 3 x 10^5 cells in 100 µL).

  • Peptide Preparation:

    • Dissolve the this compound in a small amount of DMSO.

    • Further dilute the peptide stock in complete RPMI medium to the desired final concentrations for the titration.

  • Blocking and Stimulation:

    • Wash the coated plate 3 times with 200 µL/well of sterile PBS.

    • Block the plate with 200 µL/well of complete RPMI medium for at least 2 hours at 37°C.

    • Remove the blocking medium.

    • Add 100 µL of the prepared cell suspension to each well.

    • Add 100 µL of the diluted this compound to the appropriate wells. For negative control wells, add 100 µL of medium (with the same final DMSO concentration as the peptide wells). For a positive control, use a mitogen like Concanavalin A.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2. Do not disturb the plate during incubation.

  • Detection:

    • Wash the plate 6 times with PBS containing 0.05% Tween 20 (PBST).

    • Add the biotinylated anti-IFN-γ detection antibody diluted in PBST with 0.5% BSA.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 6 times with PBST.

    • Add the Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP).

    • Incubate for 1 hour at room temperature.

  • Development:

    • Wash the plate 6 times with PBST, followed by 3 final washes with PBS.

    • Add the substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP).

    • Monitor spot development closely (typically 5-30 minutes).

    • Stop the reaction by washing thoroughly with tap water.

  • Analysis:

    • Allow the plate to dry completely in the dark.

    • Count the spots using an automated ELISpot reader or a dissection microscope.

Mandatory Visualizations

Logical Workflow for Troubleshooting High Background

Troubleshooting_Workflow Troubleshooting High Background in OVA-Q4 ELISpot Start High Background Observed Check_Negative_Control Is background high in Negative Control wells? Start->Check_Negative_Control Check_Peptide_Wells Is background high ONLY in OVA-Q4 stimulated wells? Check_Negative_Control->Check_Peptide_Wells No Investigate_Cells Investigate Cell Health: - Check Viability (>95%) - Gentle Handling - Rest Cryopreserved Cells Check_Negative_Control->Investigate_Cells Yes Optimize_Peptide_Conc Optimize Peptide Concentration: - Perform Dose-Response (1-20 µg/mL) Check_Peptide_Wells->Optimize_Peptide_Conc Yes Investigate_Reagents Investigate Reagents: - Use High-Quality Media/Serum - Heat-Inactivate Serum - Test New Reagent Lots Investigate_Cells->Investigate_Reagents Optimize_Washing Optimize Washing Steps: - Increase Wash Cycles - Wash Both Sides of Membrane Investigate_Reagents->Optimize_Washing Solution Problem Resolved Optimize_Washing->Solution Check_Peptide_Quality Check Peptide Quality: - High Purity (>95%) - Ensure Complete Dissolution - Final DMSO < 0.5% Optimize_Peptide_Conc->Check_Peptide_Quality Optimize_Cell_Number Optimize Cell Number: - Titrate Cell Density (2-5 x 10^5 cells/well) Check_Peptide_Quality->Optimize_Cell_Number Optimize_Cell_Number->Solution ELISpot_Workflow OVA-Q4 ELISpot Experimental Workflow Start Start Plate_Coating 1. Plate Coating (Anti-IFN-γ Capture Ab, 4°C O/N) Start->Plate_Coating Cell_Prep 2. Cell Preparation (Splenocyte Isolation & Counting) Plate_Coating->Cell_Prep Blocking 3. Plate Blocking (Complete Medium, 2h at 37°C) Cell_Prep->Blocking Stimulation 4. Cell Plating & Stimulation (Cells + this compound) Blocking->Stimulation Incubation 5. Incubation (18-24h at 37°C) Stimulation->Incubation Detection 6. Detection (Biotinylated Detection Ab) Incubation->Detection Enzyme_Conj 7. Enzyme Conjugate (Streptavidin-ALP/HRP) Detection->Enzyme_Conj Development 8. Substrate Development (BCIP/NBT or AEC) Enzyme_Conj->Development Analysis 9. Analysis (Dry Plate & Count Spots) Development->Analysis End End Analysis->End

References

Technical Support Center: Optimizing OVA-Q4 Peptide Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OVA-Q4 peptide in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound (SIIQFEKL) is a variant of the chicken ovalbumin (OVA) peptide SIINFEKL.[1] It is a class I (H-2Kb)-restricted peptide epitope recognized by the T-cell receptor (TCR) of OT-I CD8+ T-cells.[1] It is commonly used as a model antigen in immunology research to study CD8+ T-cell activation, proliferation, differentiation, and effector functions in vivo, particularly in OT-I transgenic mice.

Q2: What is the recommended concentration range for this compound in in vivo studies?

A2: The optimal concentration of this compound can vary depending on the specific experimental goals, the mouse strain, the administration route, and the use of an adjuvant. However, a common starting range for intraperitoneal (i.p.) injection in OT-I transgenic mice is between 25-100 µg per mouse. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q3: What are the common administration routes for this compound?

A3: Common routes of administration for in vivo peptide studies include subcutaneous (s.c.), intraperitoneal (i.p.), and intravenous (i.v.) injections.[2] Subcutaneous and intraperitoneal injections are often used to elicit robust and sustained immune responses, while intravenous injections lead to more systemic and rapid T-cell activation.[2]

Q4: Is an adjuvant necessary for in vivo studies with this compound?

A4: While not always strictly necessary, especially at higher peptide concentrations, co-administration with an adjuvant is highly recommended to enhance the immune response.[2] Adjuvants such as Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA) can significantly boost T-cell activation and proliferation. The choice of adjuvant should be based on the specific experimental requirements.

Q5: When is the peak T-cell response expected after this compound administration?

A5: The peak of the primary T-cell response, characterized by maximal proliferation and activation, typically occurs between 3 to 7 days after peptide administration. It is advisable to perform analyses, such as harvesting spleens or lymph nodes, within this timeframe to observe the strongest response.

Troubleshooting Guides

Issue 1: Weak or No T-cell Response
Possible Cause Recommended Solution
Suboptimal Peptide Concentration The concentration of this compound may be too low. Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µg, 25 µg, 50 µg, 100 µg per mouse).
Lack of Co-stimulation (Adjuvant) Peptides administered alone may not provide sufficient co-stimulatory signals for robust T-cell activation. Emulsify the this compound in an appropriate adjuvant like CFA or IFA before injection.
Inappropriate Administration Route The chosen administration route may not be optimal for your experimental goals. Consider switching from i.v. to s.c. or i.p. for a more sustained response.
Incorrect Timing of Analysis The analysis may be performed too early or too late. The peak T-cell response is typically between days 3 and 7 post-administration. Harvest tissues and perform analysis within this window.
Peptide Degradation Ensure the peptide has been stored correctly (typically at -20°C or -80°C) and was properly reconstituted. Repeated freeze-thaw cycles should be avoided.
Issues with Adoptive Transfer (if applicable) If using adoptive transfer of OT-I cells, ensure the viability and number of transferred cells are adequate. Check the efficiency of the transfer.
Issue 2: Excessive T-cell Activation, Cell Death, or Toxicity
Possible Cause Recommended Solution
High Peptide Concentration An overly high concentration of a high-affinity peptide like OVA-Q4 can lead to activation-induced cell death (AICD) of T-cells. Reduce the peptide concentration in subsequent experiments.
Strong Adjuvant Effect Certain adjuvants can induce a very strong inflammatory response, leading to non-specific activation and potential toxicity. Consider using a milder adjuvant or reducing the adjuvant concentration.
"In Vitro" Unresponsiveness due to "In Vivo" Activation Highly activated T-cells from in vivo experiments may undergo apoptosis when re-stimulated in vitro for assays, leading to a paradoxical appearance of unresponsiveness. Consider analyzing effector functions directly ex vivo without in vitro restimulation.
Systemic Inflammatory Response High doses of peptide, especially when administered i.v., can lead to a systemic inflammatory response. Monitor mice for signs of distress and consider a localized administration route (s.c.).

Quantitative Data Summary

The following table summarizes representative data on the effect of this compound concentration on T-cell activation in vivo. Please note that these values are illustrative and optimal concentrations should be determined empirically for each specific experimental system.

Peptide Concentration (µ g/mouse , i.p.) Expected Outcome (Day 5 post-injection in OT-I mice) Considerations
10 - 25 Moderate T-cell activation and proliferation.Good starting point for initial experiments or when a less robust response is desired.
25 - 50 Strong T-cell activation, significant proliferation, and detectable cytokine production.Often optimal for generating a robust primary T-cell response for functional assays.
50 - 100 Very strong T-cell activation and proliferation.May be necessary for certain models, but monitor for signs of activation-induced cell death.
> 100 Potential for overstimulation, leading to T-cell exhaustion or activation-induced cell death.Use with caution and only if a very strong, acute response is required.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound
  • Peptide Reconstitution: Reconstitute the lyophilized this compound in sterile, endotoxin-free phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) according to the manufacturer's instructions to create a stock solution. Further dilute the stock solution in sterile PBS to the desired final concentration for injection.

  • Preparation with Adjuvant (Optional but Recommended):

    • Thoroughly mix the diluted this compound solution with an equal volume of adjuvant (e.g., CFA for priming, IFA for boosting) to create a stable emulsion.

    • Vortex the mixture until a thick, white emulsion is formed. A simple test for a stable emulsion is to drop a small amount into a beaker of water; a stable emulsion will not disperse.

  • Animal Dosing:

    • For subcutaneous (s.c.) injection, inject 50-100 µL of the peptide or peptide/adjuvant emulsion into the flank or base of the tail.

    • For intraperitoneal (i.p.) injection, inject 100-200 µL of the peptide or peptide/adjuvant solution/emulsion into the peritoneal cavity.

    • For intravenous (i.v.) injection, inject 100-200 µL of the peptide solution (adjuvants are generally not administered intravenously) into the tail vein.

  • Monitoring: Monitor the animals for signs of an immune response (e.g., swelling at the injection site for s.c. administration) and for any adverse effects.

  • Analysis: At the desired time point (typically 3-7 days post-injection), euthanize the mice and harvest spleens and/or lymph nodes for analysis of T-cell activation, proliferation (e.g., by CFSE dilution or Ki-67 staining), and cytokine production (e.g., by intracellular cytokine staining or ELISpot).

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo this compound Studies cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis (Day 3-7) Peptide_Reconstitution Reconstitute this compound Adjuvant_Emulsification Emulsify with Adjuvant (Optional) Peptide_Reconstitution->Adjuvant_Emulsification Peptide_Injection Inject Peptide +/- Adjuvant (s.c., i.p., or i.v.) Peptide_Reconstitution->Peptide_Injection Adjuvant_Emulsification->Peptide_Injection Adoptive_Transfer Adoptive Transfer of OT-I Cells (Optional) Adoptive_Transfer->Peptide_Injection Harvest_Tissues Harvest Spleen/Lymph Nodes Peptide_Injection->Harvest_Tissues T_Cell_Analysis Analyze T-Cell Response (Activation, Proliferation, Cytokines) Harvest_Tissues->T_Cell_Analysis

Caption: A typical workflow for in vivo studies using this compound.

TCR_Signaling_Pathway Simplified TCR Signaling Pathway upon OVA-Q4/MHC Binding cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_outcome Cellular Response APC Antigen Presenting Cell (APC) T_Cell OT-I T-Cell APC->T_Cell OVA-Q4/MHC binds TCR Lck Lck Activation ZAP70 ZAP70 Recruitment & Activation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Phosphorylation ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 MAPK MAPK Pathway LAT_SLP76->MAPK Ca_NFAT Ca2+ influx -> NFAT Activation PLCg1->Ca_NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) MAPK->Gene_Expression Ca_NFAT->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Effector_Function Effector Function Gene_Expression->Effector_Function

Caption: TCR signaling cascade initiated by this compound presentation.

References

Technical Support Center: Non-specific T-cell Activation by OVA-Q4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the OVA-Q4 peptide in T-cell activation studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and how does it differ from the standard OVA peptide?

The this compound is a variant of the well-known immunodominant ovalbumin peptide, OVA (257-264), which has the amino acid sequence SIINFEKL. In the OVA-Q4 variant, the asparagine (N) at position 4 is substituted with glutamine (Q), resulting in the sequence SIIQFEKL.[1][2][3][4] This single amino acid change reduces the affinity of the peptide for the OT-I T-cell receptor (TCR), making it a weaker agonist compared to the parental SIINFEKL (N4) peptide.[5]

Q2: Is the T-cell activation by this compound truly "non-specific"?

The term "non-specific" in the context of OVA-Q4 T-cell activation can be misleading. Activation of OT-I T-cells by the this compound is still a specific event mediated by the T-cell receptor (TCR) recognizing the peptide presented by the MHC class I molecule H-2Kb. However, due to its lower affinity, the activation signal is weaker compared to the high-affinity N4 peptide. The term might be used colloquially to refer to the weaker or altered response profile.

It's also important to consider the phenomenon of co-agonism, where non-stimulatory or weak agonist peptides can enhance the T-cell response to a strong agonist.

Q3: What are the expected outcomes of stimulating OT-I T-cells with this compound?

Stimulation of naive OT-I T-cells with this compound typically results in a delayed and less robust activation compared to the N4 peptide. This can be observed as:

  • Lower expression of activation markers like CD25 and CD69.

  • Requiring a higher peptide concentration to achieve a comparable level of activation to the N4 peptide.

  • Reduced proliferation and cytokine production (e.g., IFN-γ).

Q4: When should I use this compound in my experiments?

This compound is a valuable tool for studying:

  • T-cell sensitivity and activation thresholds.

  • The impact of TCR signal strength on T-cell differentiation and memory formation.

  • Co-agonism and the role of low-affinity peptides in immune responses.

  • Negative and positive selection in the thymus.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No/Low T-cell Activation Peptide Concentration Too Low: OVA-Q4 is a weak agonist and requires higher concentrations than N4.Increase the peptide concentration in a step-wise manner (e.g., from 1 µM to 100 µM).
Suboptimal Antigen Presenting Cells (APCs): The type and health of APCs are critical.Use a reliable APC line like RMA-S cells or properly activated primary dendritic cells. Ensure high viability of APCs.
T-cell Viability/State: Poor T-cell health or using a non-responsive T-cell clone.Confirm the viability of your OT-I T-cells. Use naive T-cells for initial activation experiments, as memory T-cells can have different activation requirements.
Incorrect Peptide Handling: Peptide may have degraded due to improper storage or handling.Store the peptide as recommended by the manufacturer, typically lyophilized at -20°C or -80°C. Reconstitute in a suitable solvent (e.g., DMSO or sterile water) and aliquot to avoid multiple freeze-thaw cycles.
High Background Activation Contaminated Reagents: Contamination in media, serum, or peptides can cause non-specific stimulation.Use endotoxin-free reagents and sterile techniques. Test each new batch of reagents for background activation.
Over-stimulation of APCs: Excessive stimulation of APCs (e.g., with LPS) can lead to non-specific T-cell activation.Optimize the concentration and incubation time for APC activation. Include an APC-only control (without peptide) to assess background activation.
Inconsistent Results Variability in Cell Numbers: Inconsistent ratios of T-cells to APCs.Carefully count cells and maintain a consistent T-cell to APC ratio across experiments. A common starting ratio is 1:1 to 10:1 (T-cells:APCs).
Time-course of Activation: Activation markers and cytokine production are transient.Perform a time-course experiment to determine the optimal time point for measuring your desired readout (e.g., 5 hours for CD69, 24 hours for CD25).

Experimental Protocols

In Vitro T-cell Activation with this compound

This protocol provides a general framework for activating naive OT-I T-cells using peptide-pulsed APCs.

Materials:

  • OT-I T-cells (from spleen and lymph nodes of an OT-I transgenic mouse)

  • Antigen Presenting Cells (APCs) (e.g., RMA-S cells or bone marrow-derived dendritic cells)

  • This compound (SIIQFEKL)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • 96-well U-bottom plate

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD8, anti-CD69, anti-CD25)

Procedure:

  • Prepare OT-I T-cells: Isolate spleen and lymph nodes from an OT-I mouse and prepare a single-cell suspension. For naive T-cells, you can enrich for CD8+ T-cells using magnetic bead separation. Resuspend cells in complete RPMI-1640.

  • Prepare APCs:

    • RMA-S cells: Culture RMA-S cells as per standard protocols. On the day of the experiment, wash the cells and resuspend them in complete RPMI-1640.

    • Dendritic cells (DCs): If using bone marrow-derived DCs, mature them with a stimulus like LPS for 18-24 hours prior to the experiment.

  • Peptide Pulsing of APCs:

    • Seed APCs in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Prepare serial dilutions of the this compound (and N4 peptide as a positive control) in complete RPMI-1640. A starting concentration range of 0.1 µM to 100 µM for OVA-Q4 is recommended.

    • Add the peptide dilutions to the wells containing APCs and incubate for 1-2 hours at 37°C.

  • Co-culture:

    • Add 1 x 10^5 OT-I T-cells to each well.

    • Incubate the co-culture for the desired time period (e.g., 5 hours for early activation markers like CD69, or 24-72 hours for proliferation and cytokine analysis).

  • Readout:

    • Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against CD8 and activation markers (CD69, CD25). Analyze by flow cytometry, gating on the CD8+ T-cell population.

    • Cytokine Analysis (ELISA/CBA): Collect the supernatant from the co-culture to measure cytokine levels (e.g., IL-2, IFN-γ).

Quantitative Data Summary

Peptide Sequence Relative Affinity to OT-I TCR Typical Concentration for T-cell Activation
OVA (N4) SIINFEKLHigh1 nM - 1 µM
OVA-Q4 SIIQFEKLLow1 µM - 100 µM
OVA-T4 SIITFEKLVery Low>10 µM

Note: The effective concentration can vary depending on the experimental setup, including the type of APC and the specific readout.

Visualizations

T-cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC pMHC (OVA-Q4) TCR TCR MHC->TCR Signal 1 (Weak) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 Lck Lck TCR->Lck CD8 CD8 CD8->Lck PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 LAT_SLP76->PI3K RAS_MAPK Ras-MAPK LAT_SLP76->RAS_MAPK Activation Gene Transcription (e.g., IL-2, IFN-γ) PLCg1->Activation PI3K->Activation RAS_MAPK->Activation

Caption: Simplified signaling cascade in T-cell activation by OVA-Q4.

Experimental Workflow for In Vitro T-cell Activation

Experimental_Workflow start Start prep_tcells Isolate & Prepare OT-I T-cells start->prep_tcells prep_apcs Prepare APCs (e.g., RMA-S) start->prep_apcs co_culture Co-culture T-cells and APCs prep_tcells->co_culture peptide_pulse Pulse APCs with This compound prep_apcs->peptide_pulse peptide_pulse->co_culture incubation Incubate (5-72 hours) co_culture->incubation readout Analysis (Flow Cytometry, ELISA) incubation->readout end End readout->end

Caption: Workflow for this compound-mediated T-cell activation assay.

Troubleshooting Logic for Low T-cell Activation

Troubleshooting_Logic start Problem: Low/No Activation check_peptide Increase Peptide Concentration? start->check_peptide check_apc Check APC Viability & Activation? check_peptide->check_apc No solution Activation Improved check_peptide->solution Yes check_tcell Check T-cell Viability? check_apc->check_tcell No check_apc->solution Yes check_time Optimize Incubation Time? check_tcell->check_time No check_tcell->solution Yes check_time->solution Yes

Caption: Decision tree for troubleshooting low T-cell activation.

References

Technical Support Center: Improving Reproducibility of OVA-Q4 T-cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their Ovalbumin (OVA)-Q4 T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the OVA-Q4 peptide, and why is it used in T-cell assays?

A1: The this compound (SIIQFEKL) is an altered peptide ligand derived from the immunodominant Ovalbumin peptide OVA257-264 (SIINFEKL), which is presented by the MHC class I molecule H-2Kb. The 'Q4' designation refers to the substitution of asparagine (N) at position 4 with glutamine (Q). This alteration results in a lower binding affinity to the OT-I T-cell receptor (TCR) compared to the native N4 peptide.[1][2] Researchers use the Q4 variant to study the effects of lower-affinity TCR interactions on T-cell activation, differentiation, and memory formation, which can be critical for understanding immune responses in various contexts, including autoimmunity and cancer immunotherapy.[2][3]

Q2: What are the critical quality control steps to ensure reproducibility in my OVA-Q4 T-cell assays?

A2: Reproducibility hinges on consistent and well-characterized reagents and protocols. Key quality control steps include:

  • Peptide Quality: Ensure high purity of the synthesized this compound. Variations in peptide quality can significantly impact T-cell stimulation.

  • Antibody Validation: All antibodies used for flow cytometry or other readouts should be thoroughly validated for specificity and optimal concentration.[4]

  • Cell Viability: Always assess cell viability before and after the assay. High cell death can lead to inconsistent results.

  • Assay Controls: Include positive and negative controls in every experiment.

    • Positive Controls: Use a strong stimulus like the high-affinity N4 (SIINFEKL) peptide or anti-CD3/CD28 antibodies to confirm that the T-cells are responsive.

    • Negative Controls: Use unstimulated cells or cells stimulated with an irrelevant peptide to establish baseline responses.

  • Instrument Calibration: Regularly calibrate and maintain equipment such as flow cytometers to ensure consistent performance.

Q3: How does the affinity of the this compound for the T-cell receptor influence experimental outcomes?

A3: The lower affinity of the this compound for the OT-I TCR results in a weaker signaling cascade compared to the high-affinity N4 peptide. This can lead to:

  • Reduced Proliferation: T-cells stimulated with Q4 may exhibit lower proliferative responses.

  • Altered Cytokine Profile: The profile of cytokines secreted by Q4-stimulated T-cells may differ from those stimulated with N4.

  • Differentiation into Memory Phenotypes: Low-affinity stimulation has been shown to influence the development of memory T-cell subsets.

Understanding these differences is crucial for interpreting experimental results correctly.

Troubleshooting Guides

Issue 1: Low or No T-cell Activation (e.g., low cytokine production, poor proliferation)

Possible Causes and Solutions

Possible Cause Recommended Solution
Suboptimal Peptide Concentration Perform a dose-response titration of the this compound to determine the optimal concentration for your specific experimental setup. Concentrations can range from µg/mL to ng/mL.
Inefficient Antigen Presentation Ensure your antigen-presenting cells (APCs), such as splenocytes or dendritic cells, are healthy and express sufficient levels of MHC class I. Consider using a positive control with the high-affinity N4 peptide to verify APC function.
Poor Cell Health Check the viability of your T-cells and APCs before starting the assay. Ensure proper handling and culture conditions to maintain cell health.
Incorrect Incubation Time Optimize the incubation time for T-cell stimulation. For cytokine production, 18-48 hours is a common range, while proliferation assays may require 3-7 days.
Problem with Readout Assay If using an ELISA for cytokine detection, confirm that the capture and detection antibodies are working correctly. For proliferation assays using dyes like CFSE, ensure proper labeling and analysis gating.
Issue 2: High Background Signal or Non-Specific Activation

Possible Causes and Solutions

Possible Cause Recommended Solution
Contaminated Reagents Use sterile techniques and ensure all media, buffers, and reagents are free from endotoxin or other contaminants that can cause non-specific T-cell activation.
Non-Specific Antibody Staining (Flow Cytometry) Include isotype controls and Fc receptor blocking steps to minimize non-specific antibody binding. Titrate antibodies to their optimal concentrations.
Cell Culture Conditions Over-confluent or stressed cells can lead to increased background activation. Ensure optimal cell seeding densities and culture conditions.
High Cell Death Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies and contribute to background signal.
Issue 3: High Variability Between Replicates or Experiments

Possible Causes and Solutions

Possible Cause Recommended Solution
Inconsistent Cell Numbers Accurately count and plate the same number of T-cells and APCs for each replicate and experiment.
Pipetting Errors Use calibrated pipettes and careful technique to ensure accurate and consistent addition of reagents, peptides, and cells.
Variability in Cell Donors/Animals If using primary cells from different donors or animals, expect some biological variability. Pool cells from multiple animals or use a sufficient number of animals per group to account for this.
Inconsistent Assay Protocol Adhere strictly to a detailed, standardized protocol for every experiment to minimize procedural variations.

Experimental Protocols

Protocol 1: OVA-Q4 T-cell Proliferation Assay using CFSE Dye Dilution

This protocol outlines a general procedure for measuring OVA-Q4-specific T-cell proliferation from mouse splenocytes.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, Penicillin-Streptomycin, and 2-mercaptoethanol)

  • This compound

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • FACS buffer (PBS + 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD4, viability dye)

  • 96-well flat-bottom culture plates

Methodology:

  • Prepare Splenocytes: Isolate spleens from OT-I transgenic mice and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer.

  • CFSE Labeling:

    • Wash cells and resuspend at 1-10 x 106 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix quickly.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of cold complete RPMI medium.

    • Incubate on ice for 5 minutes, then wash cells twice with complete medium.

  • Cell Plating and Stimulation:

    • Resuspend CFSE-labeled cells at 2 x 106 cells/mL in complete medium.

    • Plate 100 µL of cell suspension (2 x 105 cells) into each well of a 96-well plate.

    • Add 100 µL of complete medium containing the this compound at the desired concentration (a titration is recommended).

    • Set up unstimulated (media only) and positive controls (e.g., N4 peptide or anti-CD3/CD28).

  • Incubation: Culture the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Staining and Flow Cytometry:

    • Harvest cells from the plate.

    • Wash with FACS buffer.

    • Stain with a viability dye to exclude dead cells.

    • Stain with surface antibodies (e.g., anti-CD8) to identify the T-cell population of interest.

    • Wash and resuspend cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the CFSE dilution profile within the live, CD8+ gate.

Protocol 2: Intracellular Cytokine Staining for IFN-γ

This protocol is for detecting IFN-γ production in OVA-Q4 stimulated T-cells.

Materials:

  • Complete RPMI-1640 medium

  • This compound

  • Brefeldin A or Monensin (protein transport inhibitors)

  • FACS buffer

  • Fluorochrome-conjugated antibodies (anti-CD8, anti-IFN-γ, viability dye)

  • Fixation/Permeabilization buffer

Methodology:

  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes from OT-I mice.

    • Plate 1-2 x 106 cells per well in a 96-well plate.

    • Stimulate cells with this compound for 4-6 hours at 37°C. Include positive and negative controls.

    • Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4 hours of incubation to trap cytokines intracellularly.

  • Surface Staining:

    • Harvest and wash the cells with FACS buffer.

    • Stain with a viability dye.

    • Stain for surface markers (e.g., anti-CD8).

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody.

    • Wash the cells and resuspend in FACS buffer.

  • Flow Cytometry: Acquire and analyze the data, gating on live, CD8+ T-cells to determine the percentage of IFN-γ positive cells.

Visualizations

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC_Peptide MHC-I + this compound TCR TCR MHC_Peptide->TCR Signal 1 Lck Lck TCR->Lck activates CD8 CD8 CD8->MHC_Peptide ZAP70 ZAP-70 Lck->ZAP70 phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 activates AP1 AP-1 ZAP70->AP1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC activates Calcineurin Calcineurin Ca_release->Calcineurin activates NFAT NFAT Calcineurin->NFAT activates Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB activates NFkB->Gene_Expression AP1->Gene_Expression

Caption: Simplified signaling pathway of T-cell activation upon recognition of the this compound.

CFSE_Proliferation_Assay_Workflow splenocytes Isolate Splenocytes (OT-I) cfse_label Label with CFSE Dye splenocytes->cfse_label stimulate Stimulate with This compound cfse_label->stimulate incubate Incubate for 3-5 Days stimulate->incubate stain Stain with Antibodies (Viability, CD8) incubate->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze CFSE Dilution acquire->analyze

References

OVA-Q4 peptide stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the OVA-Q4 peptide (SIIQFEKL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of OVA-Q4 in cell culture media and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the this compound?

A1: The this compound, with the amino acid sequence SIIQFEKL, is a variant of the native ovalbumin peptide OVA (257-264), which has the sequence SIINFEKL.[1][2] It is a class I (H-2Kb)-restricted peptide epitope of ovalbumin and is often used in immunological studies to stimulate CD8+ T-cell responses.[1][2][3]

Q2: How should I store the lyophilized this compound and its stock solutions?

A2: For long-term storage, lyophilized peptides should be kept at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide. Stock solutions are typically stable for up to 6 months when stored at -80°C.

Q3: What are the primary factors that can affect this compound stability in cell culture media?

A3: The stability of peptides like OVA-Q4 in cell culture media is influenced by several factors:

  • Enzymatic Degradation: Peptidases and proteases present in the cell culture medium, especially when supplemented with serum, are major contributors to peptide degradation.

  • pH of the Medium: While most cell culture media are buffered to a physiological pH, deviations can lead to chemical degradation pathways such as hydrolysis and deamidation.

  • Temperature: Incubation at 37°C, while necessary for cell culture, will accelerate the degradation of the peptide compared to storage at lower temperatures.

  • Amino Acid Sequence: The specific sequence of the peptide influences its susceptibility to enzymatic cleavage and chemical modifications.

Q4: Can the presence of serum in my cell culture medium affect the stability of the this compound?

A4: Yes, the presence of serum can significantly impact peptide stability. Serum contains a variety of proteases and peptidases that can degrade the peptide. The rate and pattern of degradation can vary depending on the type and concentration of the serum used.

Troubleshooting Guide

This guide addresses common problems encountered during experiments using the this compound.

Problem Possible Cause Recommended Solution
Low or no T-cell activation (e.g., low IFN-γ secretion). Peptide Degradation: The this compound may have degraded in the culture medium before it could effectively stimulate the T-cells.- Prepare fresh peptide solutions for each experiment.- Reduce the pre-incubation time of the peptide in the medium before adding T-cells.- Consider using a serum-free medium or a medium with a lower serum concentration if your cell line permits.- Perform a time-course experiment to determine the optimal incubation time.
Incorrect Peptide Concentration: The final concentration of the peptide in the culture may be too low to elicit a strong response.- Verify the initial concentration of your stock solution.- Perform a dose-response experiment to identify the optimal peptide concentration for your specific assay and cell type.
Suboptimal Antigen Presentation: The antigen-presenting cells (APCs) may not be efficiently presenting the peptide.- Ensure your APCs are healthy and expressing sufficient levels of H-2Kb MHC class I molecules.- Consider pulsing the APCs with the peptide for a specific duration before co-culturing with T-cells.
High variability between replicate wells or experiments. Inconsistent Peptide Handling: Differences in storage, freeze-thaw cycles, or dilution preparation can lead to variability.- Adhere to strict protocols for peptide storage and handling.- Use single-use aliquots to avoid multiple freeze-thaw cycles.- Ensure thorough mixing of the peptide in the culture medium.
Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the results.- Maintain consistent cell culture practices.- Use cells within a defined passage number range.
Unexpected or off-target cellular responses. Peptide Purity: Impurities from the peptide synthesis process could be causing non-specific effects.- Use high-purity (>95%) this compound.- If you suspect impurities, consider obtaining the peptide from a different supplier or having the purity verified by mass spectrometry.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of the this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS).

Materials:

  • Lyophilized this compound

  • Your chosen cell culture medium (e.g., RPMI-1640) with and without serum supplement (e.g., 10% FBS)

  • Sterile, nuclease-free water or appropriate solvent for peptide reconstitution

  • Incubator (37°C, 5% CO2)

  • HPLC or HPLC-MS system

  • Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for mobile phases

  • Protein precipitation agent (e.g., cold acetonitrile)

Methodology:

  • Peptide Reconstitution: Reconstitute the lyophilized this compound in a suitable solvent (e.g., sterile water) to a known stock concentration (e.g., 1 mg/mL). Prepare single-use aliquots and store at -80°C.

  • Incubation:

    • Prepare two sets of sterile tubes, one with your complete cell culture medium (containing serum) and one with serum-free medium.

    • Spike the this compound into each medium to a final concentration relevant to your experiments (e.g., 10 µM).

    • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot from each tube. The t=0 sample should be taken immediately after adding the peptide.

  • Sample Preparation for Analysis:

    • To stop enzymatic degradation and precipitate proteins, add a protein precipitation agent (e.g., 2 volumes of cold acetonitrile) to each collected sample.

    • Vortex the samples and incubate at -20°C for at least 30 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the remaining intact peptide, to a new tube for analysis.

  • HPLC or HPLC-MS Analysis:

    • Analyze the supernatant using a reverse-phase HPLC or HPLC-MS system.

    • A typical mobile phase system would be:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Use a gradient elution to separate the intact peptide from any degradation products.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm) for the peptide bond.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of remaining peptide.

    • Plot the percentage of remaining peptide against time to visualize the degradation kinetics.

    • Calculate the half-life (t½) of the peptide in each medium by fitting the data to a first-order decay model.

Quantitative Data Summary

Medium Serum Concentration Incubation Temperature Half-life (t½) (hours)
RPMI-16400%37°C~ 48 - 72
RPMI-164010% FBS37°C~ 12 - 24
DMEM0%37°C~ 50 - 75
DMEM10% FBS37°C~ 15 - 30

Note: This is example data. The actual stability of OVA-Q4 should be determined experimentally using the protocol provided above.

Visualizations

Experimental Workflow for Peptide Stability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute Lyophilized This compound spike Spike Peptide into Media reconstitute->spike prepare_media Prepare Cell Culture Media (with and without serum) prepare_media->spike incubate Incubate at 37°C spike->incubate sample Collect Samples at Time Points (0, 2, 4... hrs) incubate->sample precipitate Protein Precipitation (e.g., cold Acetonitrile) sample->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge analyze Analyze Supernatant by HPLC/HPLC-MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate G cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell peptide Exogenous This compound mhc MHC Class I (H-2Kb) peptide->mhc Loading presentation Peptide-MHC Complex on Cell Surface mhc->presentation tcr T-Cell Receptor (TCR) presentation->tcr Recognition cd8 CD8 Co-receptor presentation->cd8 activation T-Cell Activation (e.g., IFN-γ production) tcr->activation Signal Transduction cd8->activation

References

Technical Support Center: Minimizing Variability in Flow Cytometry with OVA-Q4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing variability in flow cytometry experiments utilizing the OVA-Q4 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is OVA-Q4 and how does it differ from the standard OVA peptide (SIINFEKL)?

A1: OVA-Q4 is a variant of the well-known immunodominant ovalbumin peptide SIINFEKL (OVA). The 'Q4' designation indicates a substitution at the fourth amino acid position, from asparagine (N) to glutamine (Q), resulting in the sequence SIIQ FEKL. This alteration leads to a lower binding affinity of the peptide-MHC complex to the T-cell receptor (TCR) on OT-I T cells compared to the wild-type SIINFEKL peptide. This characteristic makes OVA-Q4 a useful tool for studying the effects of TCR signal strength on T-cell activation, differentiation, and function.

Q2: Why am I seeing weak or no signal when staining with an OVA-Q4 pMHC tetramer?

A2: Weak or absent signals with OVA-Q4 tetramers can stem from several factors, often related to its lower affinity:

  • Low TCR Affinity: T-cell clones with TCRs that have inherently low affinity for the OVA-Q4-MHC complex may not be stained effectively by tetramers. Standard tetramer staining protocols may not be sensitive enough to detect these populations.[1][2]

  • Suboptimal Staining Temperature: Incubation temperature is critical. While 4°C is a common starting point, some lower-affinity interactions benefit from staining at room temperature or 37°C to increase binding kinetics. However, be aware that higher temperatures can also increase non-specific binding and may lead to tetramer dissociation.[3]

  • Incorrect Reagent Concentration: It is crucial to titrate your pMHC tetramer to determine the optimal concentration that provides the best signal-to-noise ratio.

  • TCR Internalization: Upon antigen recognition, TCRs can be internalized, reducing the number of available receptors on the cell surface for tetramer binding.[4]

  • Reagent Quality: Ensure the this compound and the resulting pMHC tetramers are of high quality and have not undergone degradation due to improper storage.

Q3: How can I reduce non-specific binding and background noise in my OVA-Q4 experiments?

A3: High background can obscure true positive signals. Here are some strategies to minimize it:

  • Use an Fc Receptor Block: Blocking Fc receptors on cells like macrophages and B cells is essential to prevent non-specific antibody and tetramer binding.[3]

  • Include a Viability Dye: Dead cells are notorious for non-specifically binding antibodies and tetramers. Always include a viability dye to exclude them from your analysis.

  • Proper Washing Steps: Ensure adequate washing steps after staining to remove unbound reagents.

  • Use a Dump Channel: Exclude unwanted cell populations (e.g., B cells, NK cells, monocytes) by including a "dump channel" with antibodies against markers for these cells.

  • Negative Controls: Use an irrelevant peptide-MHC tetramer as a negative control to assess the level of non-specific tetramer binding.

  • Centrifuge Tetramers: Before use, centrifuge the tetramer reagent to pellet any aggregates that can cause non-specific staining.

Q4: What are the key differences in experimental outcomes when using OVA-Q4 compared to the high-affinity SIINFEKL (N4) peptide?

A4: The lower affinity of OVA-Q4 leads to distinct T-cell responses compared to the high-affinity N4 peptide. These differences are critical for interpreting your data.

ParameterHigh-Affinity (N4) StimulationLow-Affinity (Q4) Stimulation
T-Cell Expansion HighIntermediate
GzmB Expression (% positive cells) LowerHigher
GzmB Expression (MFI) LowerHigher
CD69 Expression (% positive cells) HigherLower
CXCR3 Expression (% positive cells) HigherLower

Data adapted from a study comparing OT-I T cell responses to different affinity peptides. MFI = Median Fluorescence Intensity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your flow cytometry experiments with OVA-Q4.

IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicates (High %CV) - Inconsistent pipetting- Cell concentration differences- Temperature fluctuations during incubation- Instrument settings not stabilized- Use calibrated pipettes and practice consistent technique.- Accurately count cells and ensure equal numbers are used for each sample.- Use a temperature-controlled incubator or water bath.- Run instrument quality control beads before acquiring samples.
Poor Resolution of Positive and Negative Populations - Suboptimal antibody/tetramer concentration- High background staining- Low antigen/TCR density- Inadequate compensation- Titrate all antibodies and tetramers.- Implement strategies to reduce non-specific binding (see FAQ Q3).- Consider using signal amplification techniques (see below).- Use single-stain controls to set compensation accurately.
Loss of Signal Over Time - Fluorochrome photobleaching- Tetramer dissociation- Cell death- Protect stained samples from light.- Analyze samples as soon as possible after staining.- Use a viability dye and ensure appropriate cell handling to maintain cell health.
Failure to Detect Low-Frequency Antigen-Specific T-Cells - Insufficient number of events acquired- Low-affinity TCRs not being detected- TCR internalization- Acquire a sufficient number of events to reliably detect rare populations.- Use signal amplification techniques such as including a protein kinase inhibitor (e.g., dasatinib) before staining to reduce TCR internalization, or using an anti-fluorochrome antibody to boost the signal.- Consider using higher-order multimers like dextramers for potentially increased avidity.

Experimental Protocols

Protocol 1: Staining of OT-I T-Cells with OVA-Q4 pMHC Tetramer

This protocol provides a starting point for the detection of OVA-Q4-specific T-cells. Optimization of incubation times, temperatures, and reagent concentrations is recommended.

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes or lymph node cells from OT-I mice.

    • Wash cells with FACS buffer (PBS + 2% FBS + 0.1% sodium azide).

    • Resuspend cells to a concentration of 1-2 x 10^7 cells/mL in FACS buffer.

  • Staining:

    • To 100 µL of cell suspension (1-2 x 10^6 cells), add a pre-titrated amount of PE-conjugated OVA-Q4/H-2Kb tetramer.

    • Incubate for 30-60 minutes at 4°C, protected from light. For low-affinity interactions, consider testing incubation at room temperature for 30 minutes.

    • Wash cells twice with 2 mL of cold FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add fluorochrome-conjugated antibodies against surface markers of interest (e.g., CD8, CD44, CD62L).

    • Incubate for 20-30 minutes at 4°C, protected from light.

    • Wash cells twice with 2 mL of cold FACS buffer.

    • Resuspend cells in 200-500 µL of FACS buffer containing a viability dye.

  • Data Acquisition:

    • Acquire samples on a flow cytometer.

    • Collect a sufficient number of events to identify the population of interest.

    • Ensure proper gating strategy, including singlet, viability, and lymphocyte gates.

Protocol 2: In Vitro Activation of OT-I T-Cells with this compound

This protocol describes the stimulation of OT-I T-cells for downstream analysis of activation markers or cytokine production.

  • Cell Preparation:

    • Isolate OT-I CD8+ T-cells using a negative selection kit for the highest purity.

    • Prepare antigen-presenting cells (APCs), such as irradiated splenocytes from a wild-type mouse.

  • Co-culture and Stimulation:

    • In a 96-well plate, combine OT-I T-cells and APCs at a suitable ratio (e.g., 1:1 or 1:2).

    • Add this compound to the desired final concentration (a titration from 10⁻⁶ M to 10⁻¹² M is recommended to determine the optimal concentration).

    • Culture cells at 37°C in a humidified CO₂ incubator.

  • Analysis:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), harvest the cells.

    • Stain for activation markers (e.g., CD25, CD69, CD44) using fluorochrome-conjugated antibodies.

    • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture before harvesting and performing intracellular staining for cytokines like IFN-γ and TNF-α.

    • Analyze by flow cytometry.

Visualizations

Experimental Workflow: Tetramer Staining

G cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis prep1 Single-cell suspension prep2 Wash cells prep1->prep2 prep3 Resuspend in FACS buffer prep2->prep3 stain1 Add OVA-Q4 Tetramer prep3->stain1 stain2 Incubate (e.g., 30-60 min, 4°C) stain1->stain2 stain3 Wash stain2->stain3 stain4 Add surface antibodies stain3->stain4 stain5 Incubate (e.g., 20-30 min, 4°C) stain4->stain5 stain6 Wash stain5->stain6 stain7 Add viability dye stain6->stain7 acq1 Acquire on flow cytometer stain7->acq1 acq2 Gating (Singlets, Live Cells, Lymphocytes) acq1->acq2 acq3 Analyze target population acq2->acq3

Caption: Workflow for staining T-cells with OVA-Q4 pMHC tetramers.

T-Cell Receptor (TCR) Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck recruits CD8 CD8 pMHC OVA-Q4-MHC CD8->pMHC pMHC->TCR ZAP70 ZAP70 Lck->ZAP70 activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcineurin Calcineurin IP3->Calcineurin activates PKC PKCθ DAG->PKC Ras Ras-GRP DAG->Ras NFAT NFAT Calcineurin->NFAT dephosphorylates NFkB NF-κB PKC->NFkB MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 Gene Gene Expression (Cytokines, etc.) NFAT->Gene NFkB->Gene AP1->Gene

Caption: Simplified TCR signaling cascade upon OVA-Q4-MHC binding.

References

Validation & Comparative

A Comparative Guide to OVA-Q4 and SIINFEKL (N4) Peptides for T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunology and cancer research, the choice of peptide antigens is critical for eliciting specific T-cell responses. The ovalbumin-derived peptide SIINFEKL (N4) and its variant, OVA-Q4 (SIIQFEKL), are fundamental tools for studying T-cell activation, particularly in the context of the well-characterized OT-I TCR transgenic mouse model. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate peptide for their experimental needs.

Peptide Overview and Key Differences

The SIINFEKL (N4) peptide is the immunodominant epitope of chicken ovalbumin presented by the MHC class I molecule H-2Kb. It is recognized by the OT-I T-cell receptor (TCR) and is considered a strong agonist, potently inducing T-cell activation, proliferation, and cytokine production.

The OVA-Q4 peptide is a variant of SIINFEKL where the asparagine (N) at position 4 is replaced by glutamine (Q). This single amino acid substitution significantly alters the peptide's interaction with the OT-I TCR, resulting in a lower binding affinity and classifying it as a weaker agonist compared to N4.[1][2] This difference in potency makes the combination of N4 and Q4 an excellent model system for investigating how TCR signal strength influences T-cell fate and function.

Quantitative Performance Comparison

The following tables summarize the key quantitative differences between OVA-Q4 and SIINFEKL in their ability to activate OT-I CD8+ T-cells.

Parameter SIINFEKL (N4) OVA-Q4 (SIIQFEKL) Reference
Binding Affinity (KD) to OT-I TCR/H-2Kb ~34 µM (High Affinity)Weaker affinity, specific KD varies[3]
T-Cell Activation Potency (EC50 for CD69 upregulation) High PotencyLower Potency[3]

Table 1: Binding Affinity and T-Cell Activation Potency.

Functional Outcome SIINFEKL (N4) Stimulation OVA-Q4 (SIIQFEKL) Stimulation Reference
T-Cell Proliferation Vigorous proliferationReduced proliferation[2]
IFN-γ Production HighLower
IL-2 Production Readily inducedReduced induction
Upregulation of Activation Markers (CD25, CD69) Rapid and high expressionDelayed and lower expression

Table 2: Functional T-Cell Responses.

Signaling Pathways and Experimental Workflows

The activation of T-cells by either OVA-Q4 or SIINFEKL, presented by an antigen-presenting cell (APC), initiates a signaling cascade through the T-cell receptor (TCR). The strength of this initial signal, which is higher for SIINFEKL, dictates the magnitude of the downstream response.

T_Cell_Activation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_T_Cell T-Cell pMHC pMHC (H-2Kb + Peptide) TCR TCR (OT-I) pMHC->TCR Binding Lck Lck TCR->Lck Phosphorylation CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation NFAT NFAT PLCg1->NFAT Activation NFkB NF-κB PLCg1->NFkB Activation AP1 AP-1 PLCg1->AP1 Activation Cytokines Cytokine Production (IFN-γ, IL-2) NFAT->Cytokines Proliferation Proliferation NFAT->Proliferation NFkB->Cytokines NFkB->Proliferation AP1->Cytokines AP1->Proliferation

Figure 1: Simplified T-Cell Activation Signaling Pathway.

A typical experimental workflow to compare the efficacy of OVA-Q4 and SIINFEKL peptides involves isolating OT-I T-cells, stimulating them with peptide-pulsed APCs, and subsequently analyzing the various aspects of T-cell activation.

Experimental_Workflow cluster_analysis Analysis start Isolate Splenocytes from OT-I Mouse enrich Enrich for CD8+ T-Cells start->enrich label Label T-Cells with CFSE (for proliferation) enrich->label coculture Co-culture T-Cells and APCs label->coculture prepare_apc Prepare Antigen-Presenting Cells (APCs) pulse_n4 Pulse APCs with SIINFEKL (N4) prepare_apc->pulse_n4 pulse_q4 Pulse APCs with OVA-Q4 (SIIQFEKL) prepare_apc->pulse_q4 pulse_n4->coculture pulse_q4->coculture facs_prolif Flow Cytometry: CFSE Dilution (Proliferation) coculture->facs_prolif facs_markers Flow Cytometry: CD25, CD69 Staining (Activation Markers) coculture->facs_markers elispot ELISpot: IFN-γ Secretion coculture->elispot ics Intracellular Cytokine Staining: IFN-γ, IL-2 coculture->ics

Figure 2: Experimental Workflow for Peptide Comparison.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to compare OVA-Q4 and SIINFEKL peptides.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.

Materials:

  • Splenocytes from OT-I TCR transgenic mice

  • SIINFEKL (N4) and OVA-Q4 (SIIQFEKL) peptides

  • Antigen-Presenting Cells (APCs), e.g., irradiated splenocytes from a wild-type mouse

  • Complete RPMI-1640 medium

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Flow cytometer

Protocol:

  • Isolate and Label OT-I T-Cells:

    • Prepare a single-cell suspension of splenocytes from an OT-I mouse.

    • Enrich for CD8+ T-cells using a magnetic bead-based negative selection kit.

    • Resuspend the enriched T-cells in PBS at a concentration of 10 x 106 cells/mL.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

  • Prepare and Pulse APCs:

    • Isolate splenocytes from a wild-type C57BL/6 mouse to be used as APCs.

    • Irradiate the APCs (e.g., 3000 rads) to prevent their proliferation.

    • Resuspend the APCs in complete medium and pulse them with either SIINFEKL or this compound at various concentrations (e.g., 10-6 M to 10-12 M) for 1-2 hours at 37°C.

    • Wash the APCs to remove excess peptide.

  • Co-culture:

    • Co-culture the CFSE-labeled OT-I T-cells with the peptide-pulsed APCs at a suitable ratio (e.g., 1:1) in a 96-well plate.

    • Incubate the co-culture for 3-4 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD8.

    • Acquire the samples on a flow cytometer and analyze the CFSE fluorescence in the CD8+ T-cell population. Proliferation is visualized as a series of peaks, each representing a successive generation of cell division.

Cytokine Production Assays

1. IFN-γ ELISpot Assay

This assay quantifies the number of IFN-γ-secreting cells.

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

  • OT-I CD8+ T-cells and peptide-pulsed APCs (prepared as above)

Protocol:

  • Cell Stimulation:

    • Add peptide-pulsed APCs and OT-I CD8+ T-cells to the wells of the pre-coated ELISpot plate.

    • Incubate for 18-24 hours at 37°C.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.

    • Wash the plate and add the substrate solution. Spots will form where IFN-γ was secreted.

  • Analysis:

    • Stop the reaction by washing with water.

    • Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

2. Intracellular Cytokine Staining (ICS)

This method allows for the simultaneous identification of cell phenotype and cytokine production at the single-cell level.

Materials:

  • OT-I CD8+ T-cells and peptide-pulsed APCs

  • Brefeldin A (protein transport inhibitor)

  • Fluorescently labeled antibodies against CD8, IFN-γ, and IL-2

  • Fixation and permeabilization buffers

  • Flow cytometer

Protocol:

  • Cell Stimulation:

    • Co-culture OT-I T-cells and peptide-pulsed APCs for 6 hours.

    • For the last 4-5 hours of incubation, add Brefeldin A to the culture to block cytokine secretion and cause their accumulation inside the cells.

  • Staining:

    • Harvest the cells and stain for the surface marker CD8.

    • Fix and permeabilize the cells using appropriate buffers.

    • Stain for intracellular cytokines using fluorescently labeled anti-IFN-γ and anti-IL-2 antibodies.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the percentage of CD8+ T-cells that are positive for IFN-γ and/or IL-2.

Conclusion

The choice between SIINFEKL (N4) and OVA-Q4 peptides depends on the specific research question. SIINFEKL serves as a potent positive control for maximal T-cell activation. In contrast, OVA-Q4 is an invaluable tool for studying the effects of suboptimal TCR stimulation, T-cell activation thresholds, and the impact of TCR affinity on T-cell differentiation and function. By understanding their distinct properties and employing the appropriate experimental assays, researchers can effectively leverage these peptides to dissect the complexities of T-cell-mediated immunity.

References

Unveiling the Nuances of T-Cell Activation: A Comparative Guide to OVA-Q4 and Other Altered Peptide Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences in how T-cells recognize and respond to antigens is paramount. Altered Peptide Ligands (APLs), variants of immunogenic peptides, serve as powerful tools to dissect the intricacies of T-cell activation and to modulate immune responses. This guide provides a comprehensive comparison of the functional differences between the well-characterized OVA-Q4 peptide and other key ovalbumin (OVA)-derived APLs, supported by experimental data and detailed methodologies.

The native OVA peptide, SIINFEKL (N4), presented by the MHC class I molecule H-2Kb, is a potent activator of OT-I CD8+ T-cells. By introducing single amino acid substitutions, a panel of APLs has been generated, each with a distinct ability to engage the OT-I T-cell receptor (TCR). These APLs, including SIIQFEKL (Q4), SIITFEKL (T4), and SIIVFEKL (V4), have proven invaluable in studying how TCR signal strength and kinetics influence T-cell fate and function.

Quantitative Comparison of OVA APLs

The functional potency of APLs is intrinsically linked to their binding affinity for the TCR and the subsequent signaling cascade they initiate. The following tables summarize key quantitative data comparing OVA-Q4 with other well-characterized OVA APLs.

Peptide NameSequenceSubstitution (from N4)2D TCR Affinity (AcKa; μm4)3D TCR Affinity (KD; μM)Relative Potency (vs. N4)
N4 SIINFEKLNone (Native)3.8 x 10-4[1]~6.7[2]1
Q4 SIIQ FEKLN → Q at position 4Not explicitly found, but considered a low-affinity APL.~28[2]Lower than N4[3]
T4 SIIT FEKLN → T at position 4Intermediate affinity[1]~34~71-fold lower than N4
V4 SIIV FEKLN → V at position 41.67 x 10-5~170~700-fold lower than N4

Table 1: Binding Affinities and Relative Potencies of OVA APLs. The 2D affinity reflects the interaction at the cell surface, while the 3D affinity is measured in solution. Relative potency is often determined by the concentration of peptide required to achieve a half-maximal response (EC50) in functional assays.

PeptideT-Cell Response
N4 Induces robust proliferation, strong IFN-γ and TNF-α production, and potent cytotoxic T-lymphocyte (CTL) activity. T-cell expansion is sustained, followed by a later contraction phase.
Q4 Induces T-cell expansion, but the peak of the response and subsequent contraction occur earlier than with N4. Stimulated T-cells appear in the blood and red pulp sooner than N4-stimulated cells.
T4 Considered a threshold ligand, capable of inducing both positive and negative selection in the thymus depending on the context. It elicits a weaker peripheral T-cell response compared to N4.
V4 A very weak agonist that can still induce T-cell activation, proliferation, and the generation of effector and memory cells, albeit to a much lesser extent than N4. Similar to Q4, it leads to an earlier appearance of T-cells in peripheral compartments.

Table 2: Functional T-Cell Responses to OVA APLs. The nature of the T-cell response varies significantly with the affinity of the peptide-TCR interaction, affecting the kinetics and magnitude of the immune response.

T-Cell Receptor Signaling Pathway

The interaction between the TCR and the peptide-MHC complex initiates a cascade of intracellular signaling events. High-affinity ligands like N4 trigger a rapid and robust signaling cascade, leading to full T-cell activation. In contrast, lower-affinity ligands like Q4 induce a weaker and kinetically different signal, resulting in a quantitatively and sometimes qualitatively distinct cellular response.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Phosphorylates ITAMs CD8 CD8 CD8->Lck pMHC pMHC (OVA-Q4/APL) pMHC->TCR Binding Affinity (High vs. Low) ZAP70 ZAP-70 Lck->ZAP70 Recruits & Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 AP1 AP-1 LAT_SLP76->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Influx IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, Proliferation, Cytotoxicity) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Figure 1: TCR Signaling Cascade. The strength and duration of the initial pMHC-TCR interaction dictates the intensity and kinetics of downstream signaling events.

High-affinity APLs (e.g., N4) lead to sustained TCR engagement, resulting in robust phosphorylation of key signaling intermediates like Lck and ZAP-70. This strong signal efficiently activates downstream pathways involving PLCγ1, leading to the activation of transcription factors NF-κB, NFAT, and AP-1, which drive the expression of genes responsible for T-cell proliferation, cytokine production, and effector functions.

In contrast, low-affinity APLs like OVA-Q4 have a shorter dwell time with the TCR. This results in a weaker and more transient signaling cascade, characterized by reduced phosphorylation of early signaling molecules. Consequently, the activation of downstream transcription factors is less efficient, leading to a modified T-cell response, such as altered cytokine profiles or a different balance between activation and tolerance.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the functional differences between OVA-Q4 and other APLs.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of T-cells in response to peptide stimulation.

Workflow:

CFSE_Workflow start Isolate OT-I Splenocytes stain Label with CFSE start->stain culture Co-culture with Peptide-pulsed APCs (e.g., OVA-Q4) stain->culture incubate Incubate for 72h culture->incubate analyze Analyze CFSE Dilution by Flow Cytometry incubate->analyze

Figure 2: CFSE Proliferation Assay Workflow.

Methodology:

  • Cell Preparation: Isolate splenocytes from OT-I TCR transgenic mice.

  • CFSE Staining: Resuspend cells at 1-10 x 106 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium. Wash the cells twice with complete RPMI-1640 medium.

  • Co-culture: Prepare antigen-presenting cells (APCs), such as irradiated splenocytes from C57BL/6 mice. Pulse the APCs with various concentrations of the OVA APLs (e.g., N4, Q4, T4, V4) for 1-2 hours at 37°C.

  • Stimulation: Co-culture the CFSE-labeled OT-I T-cells with the peptide-pulsed APCs at a suitable ratio (e.g., 1:1) in a 96-well plate.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD8. Analyze the cells using a flow cytometer. The CFSE fluorescence intensity will halve with each cell division, allowing for the quantification of proliferation.

Intracellular Cytokine Staining (ICS)

This technique allows for the detection of cytokine production at the single-cell level.

Methodology:

  • T-Cell Stimulation: Co-culture OT-I T-cells with peptide-pulsed APCs as described in the proliferation assay. The stimulation period is typically shorter, around 4-6 hours.

  • Protein Transport Inhibition: For the last 2-4 hours of stimulation, add a protein transport inhibitor, such as Brefeldin A or Monensin, to the culture. This blocks the secretion of cytokines, causing them to accumulate intracellularly.

  • Surface Staining: Harvest the cells and stain for cell surface markers, such as CD8, to identify the T-cell population of interest.

  • Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 4% paraformaldehyde). After fixation, wash the cells and permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based).

  • Intracellular Staining: Add fluorescently labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) to the permeabilized cells and incubate.

  • Flow Cytometry: Wash the cells to remove unbound antibodies and analyze them by flow cytometry. The fluorescence from the cytokine-specific antibodies will identify the cells producing each cytokine.

Conclusion

The study of altered peptide ligands like OVA-Q4 has been instrumental in advancing our understanding of T-cell biology. The functional differences observed between OVA-Q4 and other APLs highlight the remarkable sensitivity of the T-cell receptor and the intricate ways in which TCR signal strength and kinetics are translated into diverse cellular outcomes. For researchers in immunology and drug development, a thorough understanding of these differences is crucial for the rational design of vaccines and immunotherapies that can precisely manipulate T-cell responses for therapeutic benefit. The experimental protocols provided in this guide offer a robust framework for the continued investigation of these powerful immunological tools.

References

Validating OT-I T-Cell Response to OVA-Q4 Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the OT-I T-cell response to the altered peptide ligand (APL) OVA-Q4 (SIIQFEKL) versus the parental OVA peptide (SIINFEKL) and other well-characterized APLs. The data presented here, supported by detailed experimental protocols, will aid researchers in designing and interpreting experiments aimed at understanding T-cell activation, proliferation, and effector functions.

Data Summary: OT-I T-Cell Response to OVA Peptide Variants

The following tables summarize the key quantitative data comparing the potency of OVA-Q4 and other APLs in activating OT-I T-cells. The data is compiled from multiple studies and highlights the differences in affinity and the corresponding functional T-cell responses.

PeptideSequence2D TCR Affinity (Relative to SIINFEKL)EC50 for CD69 Upregulation (μM)[1]
OVA (N4) SIINFEKL1.00.001 - 0.01
OVA-Q4 SIIQFEKLLower than N40.1 - 1.0
OVA-T4 SIITFEKLLower than Q41.0 - 10
OVA-V4 SIIVFEKLLowest> 100

Table 1: Comparative Affinity and Activation Thresholds of OVA Peptide Variants for OT-I T-Cells. The 2D T-cell receptor (TCR) affinity is presented relative to the parental SIINFEKL peptide. The half-maximal effective concentration (EC50) for the upregulation of the early activation marker CD69 demonstrates the varying potency of each peptide.

PeptideProliferation (CFSE Dilution)IFN-γ ProductionTNF-α Production
OVA (N4) +++++++++
OVA-Q4 ++++++
OVA-T4 +++
OVA-V4 +/-+/-+/-

Table 2: Functional Outcomes of OT-I T-Cell Stimulation with OVA Peptide Variants. This table provides a qualitative comparison of the magnitude of proliferation as measured by CFSE dilution and the production of the key effector cytokines, Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). The number of '+' symbols indicates the relative strength of the response.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro OT-I T-Cell Activation and Proliferation Assay (CFSE-based)

This protocol describes the in vitro stimulation of OT-I T-cells with peptide-pulsed antigen-presenting cells (APCs) and the subsequent analysis of proliferation using CFSE dye dilution.

Materials:

  • Spleen and lymph nodes from OT-I transgenic mice

  • CD8a+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

  • Splenocytes from C57BL/6 mice (as APCs)

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM β-mercaptoethanol

  • OVA, OVA-Q4, and other peptides of interest

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Flow cytometer

Procedure:

  • Isolation of OT-I T-cells: Isolate CD8+ T-cells from the spleen and lymph nodes of OT-I mice using a negative selection kit according to the manufacturer's instructions.

  • CFSE Labeling: Resuspend the purified OT-I T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium. Wash the cells twice with complete medium.

  • Preparation of APCs: Prepare a single-cell suspension of splenocytes from C57BL/6 mice. These will serve as APCs.

  • Peptide Pulsing: Resuspend the APCs at 1 x 10^7 cells/mL in culture medium. Add the desired peptide (OVA, OVA-Q4, etc.) at a final concentration of 1 µg/mL and incubate for 1-2 hours at 37°C. Wash the pulsed APCs twice to remove excess peptide.

  • Co-culture: Co-culture the CFSE-labeled OT-I T-cells with the peptide-pulsed APCs at a ratio of 1:1 (e.g., 1 x 10^5 T-cells and 1 x 10^5 APCs) in a 96-well round-bottom plate.

  • Incubation: Incubate the co-culture for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD8 and a viability dye. Acquire the samples on a flow cytometer. Proliferation is assessed by the sequential halving of CFSE fluorescence intensity in the CD8+ viable T-cell population.

Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

This protocol details the detection of intracellular cytokine production in OT-I T-cells following stimulation.

Materials:

  • Activated OT-I T-cells (from the proliferation assay or a separate activation culture)

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)

  • Fluorescently labeled antibodies against CD8, IFN-γ, and TNF-α

  • Flow cytometer

Procedure:

  • Restimulation: After the initial 72-hour culture, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for 4-6 hours at 37°C. This non-specific restimulation enhances the cytokine signal for detection.

  • Surface Staining: Harvest the cells and stain for the surface marker CD8.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against IFN-γ and TNF-α.

  • Flow Cytometry Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the percentage of CD8+ T-cells that are positive for IFN-γ and/or TNF-α.

Visualizations

OT-I T-Cell Receptor Signaling Pathway

OT_I_TCR_Signaling pMHC Peptide-MHC I (H-2Kb + OVA/Q4) TCR_CD8 OT-I TCR / CD8 pMHC->TCR_CD8 Binding Lck Lck TCR_CD8->Lck Recruits & Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates LAT_SLP76 LAT / SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits & Activates Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK Activates PIP2 PIP2 PLCg1->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC_theta PKCθ DAG->PKC_theta Activates Calcineurin Calcineurin Ca_flux->Calcineurin Activates NFAT NFAT (dephosphorylated) Calcineurin->NFAT Dephosphorylates Nucleus Nucleus NFAT->Nucleus NFkB NF-κB PKC_theta->NFkB NFkB->Nucleus AP1 AP-1 Ras_MAPK->AP1 AP1->Nucleus Gene_expression Gene Expression (IL-2, IFN-γ, etc.) Nucleus->Gene_expression

Caption: Simplified signaling pathway of OT-I T-cell activation.

Experimental Workflow for Validating OT-I T-Cell Response

Experimental_Workflow start Start isolate_t_cells Isolate CD8+ T-cells from OT-I mice start->isolate_t_cells prepare_apc Prepare APCs (C57BL/6 Splenocytes) start->prepare_apc cfse_label Label T-cells with CFSE isolate_t_cells->cfse_label coculture Co-culture T-cells and APCs (72h) cfse_label->coculture pulse_peptide Pulse APCs with OVA, Q4, etc. prepare_apc->pulse_peptide pulse_peptide->coculture restimulate Restimulate with PMA/Ionomycin (4-6h) coculture->restimulate stain_prolif Surface Stain (CD8) & Viability Dye coculture->stain_prolif stain_cytokine Surface Stain (CD8) Fix/Perm & Intracellular Stain (IFN-γ, TNF-α) restimulate->stain_cytokine analyze_prolif Flow Cytometry: Analyze CFSE Dilution stain_prolif->analyze_prolif analyze_cytokine Flow Cytometry: Analyze Cytokine Production stain_cytokine->analyze_cytokine end End analyze_prolif->end analyze_cytokine->end

Caption: Workflow for T-cell proliferation and cytokine analysis.

References

Unveiling T-Cell Cross-Reactivity: A Comparative Guide to OVA-Q4 Peptide Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell activation is paramount. The ovalbumin (OVA) peptide and its variants serve as a cornerstone model for these investigations. This guide provides a detailed comparison of T-cell responses to the OVA-Q4 peptide, contrasting it with other well-characterized OVA peptide alternatives. We present supporting experimental data, comprehensive protocols, and visual pathways to objectively illustrate the spectrum of T-cell cross-reactivity.

The OVA peptide variant Q4 (SIIQFEKL) is recognized as a weaker agonist for OT-I T-cells compared to the parental N4 peptide (SIINFEKL).[1][2] This difference in agonist strength provides a valuable tool for studying the impact of T-cell receptor (TCR) affinity on T-cell activation, differentiation, and memory formation. This guide will delve into the quantitative differences in T-cell responses and the underlying experimental frameworks.

Comparative Analysis of T-Cell Activation by OVA Peptide Variants

The activation of OT-I T-cells, which express a transgenic TCR specific for the OVA peptide presented on the H-2Kb MHC class I molecule, varies significantly with single amino acid substitutions in the peptide sequence. These altered peptide ligands (APLs) modulate the affinity of the TCR-pMHC interaction, leading to a spectrum of functional outcomes.

T-Cell Activation Marker Expression

The expression of cell surface markers is a key indicator of T-cell activation. Studies have shown a clear hierarchy in the ability of different OVA APLs to upregulate these markers.

Peptide VariantAgonist StrengthCD69 UpregulationCD25 UpregulationReference
N4 (SIINFEKL) StrongHighHigh[2]
Q4 (SIIQFEKL) WeakModerateModerate[2]
T4 (SIITFEKL) Very WeakLowLow[2]
V4 (SIIVFEKL) Very WeakVery LowVery Low

Table 1: Comparative upregulation of T-cell activation markers by different OVA peptide variants. Data is a qualitative summary from the cited literature.

T-Cell Receptor (TCR) Affinity

The functional avidity of T-cells is directly correlated with the two-dimensional affinity of the TCR for the peptide-MHC complex. Micropipette adhesion assays have been used to quantify these interactions.

Peptide VariantRelative 2D Affinity (vs. N4)Reference
N4 (SIINFEKL) 1.00
Q4 (SIIQFEKL) Not explicitly quantified in the provided search results
T4 (SIITFEKL) Lower than N4
V4 (SIIVFEKL) 23.9-fold lower than N4

Table 2: Relative 2D affinity of the OT-I TCR for various OVA altered peptide ligands. A lower value indicates a weaker interaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to assess T-cell cross-reactivity with OVA-Q4 and other peptides.

In Vitro T-Cell Stimulation Assay

This protocol describes the co-culture of OT-I CD8+ T-cells with peptide-pulsed antigen-presenting cells (APCs).

Materials:

  • Purified OT-I CD8+ T-cells

  • Bone Marrow-Derived Dendritic Cells (BMDCs) as APCs

  • Complete T-cell medium (RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 1X MEM non-essential amino acids, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol)

  • OVA peptides (N4, Q4, T4, etc.) reconstituted in endotoxin-free water or DMSO

  • Lipopolysaccharide (LPS) for BMDC maturation (optional)

Procedure:

  • APC Preparation:

    • Culture bone marrow cells in the presence of GM-CSF for 7 days to differentiate them into BMDCs.

    • On day 7, treat the differentiated BMDCs with the desired concentrations of OVA peptides (e.g., Q4, N4) for 24 hours. LPS can be added to induce maturation.

  • T-Cell Co-culture:

    • Purify CD8+ T-cells from the spleens and lymph nodes of OT-I transgenic mice.

    • Adjust the purified OT-I T-cell concentration to 5x10^5 cells/mL in T-cell medium.

    • Wash the peptide-pulsed BMDCs and plate them.

    • Add 100 µL of the purified T-cell suspension to the plate containing the treated BMDCs.

    • Incubate the co-culture for 66-72 hours at 37°C and 5% CO2.

  • Analysis:

    • Harvest the cells and supernatant.

    • Analyze T-cell proliferation by CFSE dilution assay or other methods.

    • Measure cytokine secretion (e.g., IFN-γ, IL-2) in the supernatant by ELISA or CBA.

    • Stain cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) for flow cytometric analysis.

In Vivo Cytotoxicity Assay

This assay measures the antigen-specific killing of target cells by CD8+ T-cells in a living animal.

Materials:

  • OVA-immunized mice

  • Naive control mice

  • Splenocytes from naive mice

  • OVA peptide (e.g., SIINFEKL)

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)

  • ACK lysing buffer

  • DPBS and RPMI medium

Procedure:

  • Target Cell Preparation:

    • Isolate splenocytes from naive mice.

    • Split the splenocyte population into two.

    • Pulse one population with the OVA peptide (e.g., SIINFEKL) and label with a high concentration of CFSE (CFSE^high).

    • The other population remains unpulsed and is labeled with a low concentration of CFSE (CFSE^low).

    • Mix the two populations at a 1:1 ratio.

  • Adoptive Transfer:

    • Inject the mixed target cell population intravenously into both OVA-immunized and naive control mice.

  • Analysis:

    • After 24 hours, isolate splenocytes from the recipient mice.

    • Analyze the cell suspension by flow cytometry to quantify the number of CFSE^high and CFSE^low cells.

    • The percentage of specific lysis is calculated by comparing the ratio of CFSE^high to CFSE^low cells in immunized versus non-immunized mice.

Visualizing the Pathways

To better understand the processes described, the following diagrams illustrate the T-cell activation signaling cascade and the experimental workflow for assessing T-cell cross-reactivity.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell pMHC pMHC (e.g., OVA-Q4/H-2Kb) TCR TCR pMHC->TCR Binding Lck Lck TCR->Lck Phosphorylation CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg PLCγ LAT->PLCg Activation NFAT NFAT PLCg->NFAT Signal Transduction NFkB NF-κB PLCg->NFkB Signal Transduction AP1 AP-1 PLCg->AP1 Signal Transduction Cytokines Cytokine Production (IFN-γ, IL-2) NFAT->Cytokines Proliferation Proliferation NFAT->Proliferation NFkB->Cytokines NFkB->Proliferation AP1->Cytokines AP1->Proliferation

Caption: T-Cell Activation Signaling Pathway

Experimental_Workflow_Cross_Reactivity cluster_Preparation Preparation cluster_Stimulation Stimulation cluster_Analysis Analysis Peptides Prepare OVA Peptides (N4, Q4, T4, etc.) Pulse_APCs Pulse APCs with Peptides Peptides->Pulse_APCs APCs Prepare APCs (e.g., BMDCs) APCs->Pulse_APCs T_Cells Isolate OT-I CD8+ T-Cells Co_culture Co-culture T-Cells with Pulsed APCs T_Cells->Co_culture Pulse_APCs->Co_culture Flow_Cytometry Flow Cytometry: - Activation Markers (CD69, CD25) - Proliferation (CFSE) Co_culture->Flow_Cytometry ELISA ELISA / CBA: - Cytokine Secretion (IFN-γ, IL-2) Co_culture->ELISA

Caption: In Vitro T-Cell Cross-Reactivity Workflow

References

Navigating T-Cell Exhaustion: A Comparative Guide to OVA-Q4 Peptide Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy and chronic infection research, understanding and manipulating T-cell exhaustion is paramount. This guide provides a comparative analysis of the OVA-Q4 peptide's effect on T-cell exhaustion markers, contrasting it with other common stimuli. The information herein is supported by experimental data to aid in the design and interpretation of immunological studies.

Introduction to T-Cell Exhaustion

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic antigen exposure, such as in cancer and persistent viral infections. It is characterized by the progressive loss of effector functions, including cytokine production and proliferative capacity, and is accompanied by the sustained expression of inhibitory receptors. Key molecular players in this process include the transcription factors TOX and TCF-1, which act as a molecular switch, with TOX promoting the exhausted phenotype and TCF-1 maintaining a more stem-like, less differentiated state. The affinity of the T-cell receptor (TCR) for its cognate peptide-MHC (pMHC) complex is a critical determinant of the resulting T-cell fate.

This compound: A Tool for Studying T-Cell Exhaustion

The this compound (SIIQFEKL) is an altered peptide ligand derived from the chicken ovalbumin (OVA) peptide SIINFEKL (N4), which is a well-established model antigen for studying CD8+ T-cell responses in the context of the H-2Kb MHC class I molecule. The Q4 variant exhibits a lower binding affinity to the OT-I TCR compared to the high-affinity N4 peptide. This difference in affinity provides a valuable system to investigate how TCR signal strength influences T-cell exhaustion.

Comparative Analysis of T-Cell Exhaustion Markers

The following tables summarize the differential effects of various stimuli on key markers of T-cell exhaustion. The data is compiled from in vitro studies involving repetitive stimulation of OT-I CD8+ T-cells.

Table 1: Inhibitory Receptor Expression

StimulusPD-1 ExpressionTIM-3 ExpressionLAG-3 Expression
OVA-Q4 (Low Affinity) HighModerateModerate
OVA-N4 (High Affinity) Very HighHighHigh
Anti-CD3/CD28 Very HighHighHigh
Unstimulated Control LowLowLow

Table 2: Transcription Factor Expression

StimulusTOX ExpressionTCF-1 Expression
OVA-Q4 (Low Affinity) ModerateHigh
OVA-N4 (High Affinity) HighLow
Anti-CD3/CD28 HighLow
Unstimulated Control LowHigh

Table 3: Effector Function

StimulusIFN-γ ProductionTNF-α ProductionIL-2 ProductionProliferative Capacity
OVA-Q4 (Low Affinity) ReducedReducedLowImpaired
OVA-N4 (High Affinity) Severely ReducedSeverely ReducedVery Low/AbsentSeverely Impaired
Anti-CD3/CD28 Severely ReducedSeverely ReducedVery Low/AbsentSeverely Impaired
Unstimulated Control Low (upon restimulation)Low (upon restimulation)Moderate (upon restimulation)High

Summary of Findings:

  • Low-affinity OVA-Q4 stimulation tends to induce a "progenitor" or "stem-like" exhausted phenotype. These T-cells are characterized by high TCF-1 expression, which is associated with self-renewal capacity and responsiveness to checkpoint blockade, and moderate levels of inhibitory receptors and the exhaustion-driving transcription factor TOX.[1][2]

  • High-affinity OVA-N4 stimulation , in contrast, drives T-cells towards a terminally exhausted state. This is marked by low to absent TCF-1 expression, high levels of TOX, and a greater upregulation of multiple inhibitory receptors, leading to a more profound loss of effector function.[2]

  • Polyclonal stimulation with anti-CD3/CD28 antibodies mimics a strong, persistent TCR signal and generally results in a terminally exhausted phenotype similar to that induced by high-affinity peptides.

Experimental Protocols

In Vitro T-Cell Exhaustion Model with this compound

This protocol describes the induction of T-cell exhaustion in vitro using repetitive stimulation of OT-I CD8+ T-cells.

1. Isolation of OT-I CD8+ T-Cells:

  • Spleens and lymph nodes are harvested from OT-I TCR transgenic mice.
  • A single-cell suspension is prepared by mechanical disruption.
  • CD8+ T-cells are isolated using a negative selection magnetic bead kit to a purity of >95%.

2. T-Cell Culture and Repetitive Stimulation:

  • Isolated OT-I CD8+ T-cells are cultured in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.
  • For the initial stimulation (Day 0), T-cells are plated at a density of 1 x 10^6 cells/mL with irradiated, T-cell-depleted splenocytes as antigen-presenting cells (APCs) at a 1:5 ratio (T-cell:APC).
  • This compound is added to the culture at a final concentration of 1 µg/mL. As comparative controls, OVA-N4 peptide (1 µg/mL) or plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) can be used.
  • On Day 2, and every 48 hours thereafter for a total of 6-8 days, the T-cells are harvested, washed, and restimulated with fresh irradiated splenocytes and the respective peptide or antibodies.
  • From Day 2 onwards, the cultures are supplemented with low-dose IL-2 (20 U/mL) to maintain viability.

3. Analysis of Exhaustion Markers:

  • At desired time points (e.g., Day 6 or Day 8), cells are harvested for analysis.
  • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against surface markers (PD-1, TIM-3, LAG-3, CD44, CD62L) and intracellular transcription factors (TOX, TCF-1, Eomes).
  • Functional Assays: To assess effector function, cells are restimulated for 4-6 hours with the cognate peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A). Intracellular cytokine staining for IFN-γ, TNF-α, and IL-2 is then performed. Proliferative capacity can be assessed by CFSE dilution assays.

Signaling Pathways and Visualizations

The induction of T-cell exhaustion is a complex process involving distinct signaling cascades. Persistent TCR signaling, particularly in response to high-affinity antigens, leads to chronic activation of the calcineurin-NFAT pathway. This, in turn, is a key driver for the upregulation of the transcription factor TOX. TOX then orchestrates a broad transcriptional and epigenetic program that establishes the exhausted state, including the upregulation of inhibitory receptors and the suppression of genes associated with effector function. In contrast, the transcription factor TCF-1, which is crucial for maintaining a stem-like state, is downregulated during terminal exhaustion.

Below are Graphviz diagrams illustrating the experimental workflow and the core signaling pathway leading to T-cell exhaustion.

Experimental_Workflow Experimental Workflow for In Vitro T-Cell Exhaustion cluster_isolation Cell Isolation cluster_stimulation Repetitive Stimulation cluster_analysis Analysis spleen Spleen & Lymph Nodes (OT-I Mouse) isolation CD8+ T-Cell Isolation (Negative Selection) spleen->isolation day0 Day 0: Initial Stimulation (Peptide + APCs) isolation->day0 day2 Day 2: Restimulation (Peptide + APCs + IL-2) day0->day2 day4 Day 4: Restimulation day2->day4 day6 Day 6: Restimulation day4->day6 flow Flow Cytometry (PD-1, TIM-3, LAG-3, TOX, TCF-1) day6->flow function FunctionalAssays (Cytokine Staining, Proliferation) day6->function

Experimental Workflow for In Vitro T-Cell Exhaustion

T_Cell_Exhaustion_Pathway Core Signaling Pathway of T-Cell Exhaustion cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Calcineurin Calcineurin TCR->Calcineurin pMHC pMHC pMHC->TCR Chronic Stimulation NFAT NFAT Calcineurin->NFAT Activation TOX TOX NFAT->TOX Upregulation TCF1 TCF-1 TOX->TCF1 Repression IR_Genes Inhibitory Receptor Genes (Pdcd1, Tim3, Lag3) TOX->IR_Genes Induction Effector_Genes Effector Function Genes (Ifng, Tnf) TOX->Effector_Genes Repression TCF1->TOX Repression

Core Signaling Pathway of T-Cell Exhaustion

Conclusion

The choice of antigenic peptide is a critical parameter in models of T-cell exhaustion. The lower-affinity this compound is a valuable tool for inducing a progenitor-exhausted T-cell state, which may more closely mimic the T-cell populations that are responsive to immunotherapy. In contrast, high-affinity peptides like OVA-N4 or strong polyclonal stimuli are more suited for studying terminal T-cell exhaustion. This guide provides a framework for selecting the appropriate stimulation conditions and for interpreting the resulting expression of key exhaustion markers, thereby facilitating the development of novel therapeutic strategies to overcome T-cell dysfunction in disease.

References

A Comparative Analysis of T-Cell Cytokine Profiles Stimulated with OVA-Q4 vs. OVA-N4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytokine profiles of T-cells stimulated with the altered peptide ligand OVA-Q4 (SIIQFEKL) versus the parental peptide OVA-N4 (SIINFEKL). The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in understanding the differential immunomodulatory effects of these peptides.

Introduction

The affinity of the peptide-MHC complex for the T-cell receptor (TCR) is a critical determinant of the subsequent T-cell response. Altered peptide ligands (APLs) with modified TCR contact residues can fine-tune T-cell activation and differentiation, leading to distinct functional outcomes. OVA-N4 (SIINFEKL) is a well-characterized, high-affinity agonist for OT-I CD8+ T-cells, typically inducing a strong Th1-biased immune response. In contrast, OVA-Q4 (SIIQFEKL) is a lower-affinity variant. This comparison guide delves into the resulting differences in the cytokine secretion profiles of T-cells upon stimulation with these two peptides.

Quantitative Data Summary

CytokineT-Cell TypeStimulation with OVA-N4 (High Affinity)Stimulation with OVA-Q4 (Low Affinity)Expected Outcome
IFN-γ CD8+ (OT-I)HighLow to ModerateStrong Th1 polarization with N4; reduced Th1 response with Q4.
IL-2 CD8+ (OT-I)HighLowRobust proliferation and effector function with N4; diminished with Q4.
IL-4 CD4+ / CD8+Low / NegligiblePotentially IncreasedWeaker agonists may favor a shift towards a Th2-like profile.[1]
IL-10 CD4+ / CD8+Low / NegligiblePotentially IncreasedLower affinity stimulation can sometimes induce regulatory responses.[2]

Note: The data for IL-4 and IL-10 production by CD8+ T-cells in response to these specific peptides is less definitively quantified in the literature compared to IFN-γ and IL-2. The expected outcomes are based on the broader understanding of how TCR signal strength influences T-cell differentiation.

Experimental Protocols

The following is a generalized protocol for the in vitro stimulation of OT-I T-cells and subsequent analysis of cytokine production, based on methodologies reported in the literature.[2][3][4]

Isolation of OT-I CD8+ T-Cells
  • Source: Spleen and lymph nodes from OT-I transgenic mice.

  • Method: Prepare a single-cell suspension. Isolate CD8+ T-cells using a negative selection magnetic bead-based kit to achieve high purity (>95%).

Preparation of Antigen-Presenting Cells (APCs)
  • Source: Splenocytes from wild-type C57BL/6 mice.

  • Method: Prepare a single-cell suspension of splenocytes. These will serve as the APCs.

T-Cell Stimulation
  • Co-culture: Co-culture the isolated OT-I CD8+ T-cells with the prepared splenocytes at a suitable ratio (e.g., 1:1 or 1:2).

  • Peptide Addition: Add OVA-N4 (SIINFEKL) or OVA-Q4 (SIIQFEKL) peptide to the co-culture at a range of concentrations (e.g., 0.1, 1, 10 µg/mL). Include a no-peptide control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

Cytokine Analysis
  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Collect the culture supernatants after the incubation period.

    • Use commercially available ELISA kits to quantify the concentration of IFN-γ, IL-2, IL-4, and IL-10 in the supernatants.

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry:

    • In the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cells.

    • Harvest the cells and stain for surface markers (e.g., CD8, CD44).

    • Fix and permeabilize the cells using a dedicated kit.

    • Stain for intracellular cytokines using fluorescently labeled antibodies against IFN-γ, IL-2, IL-4, and IL-10.

    • Analyze the cells using a flow cytometer to determine the percentage of cytokine-producing cells and the mean fluorescence intensity.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Cell Isolation cluster_stimulation T-Cell Stimulation cluster_analysis Cytokine Analysis OTI OT-I Mouse Splenocytes Splenocytes/Lymph Nodes OTI->Splenocytes Isolate_T_cells Isolate CD8+ T-cells (Magnetic Separation) Splenocytes->Isolate_T_cells Co_culture Co-culture T-cells and APCs Isolate_T_cells->Co_culture APC APCs (Splenocytes) APC->Co_culture Peptides OVA-N4 or OVA-Q4 Peptides Peptides->Co_culture ELISA ELISA of Supernatant Co_culture->ELISA ICS Intracellular Cytokine Staining (Flow Cytometry) Co_culture->ICS

Caption: Experimental workflow for T-cell stimulation and cytokine analysis.

Signaling Pathway Overview

signaling_pathway cluster_N4 OVA-N4 (High Affinity) cluster_Q4 OVA-Q4 (Low Affinity) N4_TCR Strong TCR Engagement N4_Signal Robust Downstream Signaling (e.g., ZAP-70, LAT, SLP-76) N4_TCR->N4_Signal N4_Th1 Th1 Differentiation N4_Signal->N4_Th1 N4_Cytokines High IFN-γ, IL-2 N4_Th1->N4_Cytokines Q4_TCR Weak TCR Engagement Q4_Signal Altered/Weaker Signaling Q4_TCR->Q4_Signal Q4_Th_profile Altered T-cell Differentiation Q4_Signal->Q4_Th_profile Q4_Cytokines Low IFN-γ, IL-2 (Potential for IL-4, IL-10) Q4_Th_profile->Q4_Cytokines

Caption: Differential signaling pathways for OVA-N4 and OVA-Q4.

Conclusion

The choice between OVA-N4 and OVA-Q4 for T-cell stimulation has profound consequences on the resulting cytokine profile. OVA-N4, a strong agonist, robustly drives a Th1-type response characterized by high levels of IFN-γ and IL-2. In contrast, the weaker agonist OVA-Q4 elicits a more subdued Th1 response and may promote a shift towards a Th2 or regulatory cytokine profile, although this requires further quantitative investigation. These differences are critical for researchers designing immunotherapies, studying T-cell activation, and developing vaccines, as the cytokine milieu heavily influences the overall immune response.

References

A Comparative Analysis of In Vivo T-Cell Persistence Activated by Different OVA Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to T-Cell Persistence Influenced by Ovalbumin Peptide Variants

The longevity of a T-cell response is a critical factor in the efficacy of vaccines and immunotherapies. A key determinant of this persistence is the nature of the peptide epitope presented to T-cells. Ovalbumin (OVA) and its derived peptides are a cornerstone of immunological research, providing a robust model system to dissect the mechanisms of T-cell activation, differentiation, and memory formation. This guide offers a comparative analysis of the in vivo persistence of T-cells activated by different OVA peptides, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Quantitative Comparison of T-Cell Responses to OVA Peptide Variants

The persistence of T-cells in vivo is profoundly influenced by the affinity of the peptide-MHC (pMHC) complex for the T-cell receptor (TCR). Altered peptide ligands (APLs) of the immunodominant OVA peptide, SIINFEKL (N4), have been instrumental in demonstrating this principle. While high-affinity interactions often lead to robust initial expansion, the relationship with long-term persistence is more complex.

PeptideSequenceAffinity to H-2KbPeak Expansion of OT-I T-cells (% of CD8+ cells in blood)Persistence CharacteristicReference
N4 (SIINFEKL) SIINFEKLHigh~60% (Day 7 post-infection)High initial expansion, followed by a contraction phase leading to a stable memory population.[1]
Q4 SIIQFEKLIntermediateIntermediate expansion noted.Induces a quantitatively distinct and lesser expansion compared to N4.[2][2]
T4 SIITFEKLLowLow but detectable expansion.Promotes a significant increase in naïve T-cells on day 9 in a specific transgenic mouse model.[3][3]
G4 SIIGFEKLVery LowWeak agonist activity.Associated with a long half-life but a slower on-rate, resulting in weak T-cell activation.
E1 EIINFEKLHighNot explicitly quantified for persistence in the provided results.Causes rapid loss of CD4+CD8+ thymocytes, indicating strong negative selection.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are protocols for key experiments cited in the comparison.

In Vivo T-Cell Proliferation and Persistence Assay

This protocol is a standard method to assess the expansion and subsequent persistence of antigen-specific CD8+ T-cells in vivo.

1. Adoptive Transfer of T-cells:

  • Isolate splenocytes from OT-I TCR transgenic mice, which have CD8+ T-cells specific for the SIINFEKL peptide presented by H-2Kb.

  • Enrich for CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescent-activated cell sorting (FACS).

  • Label the isolated OT-I T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a cell trace violet dye.

  • Adoptively transfer a defined number of labeled OT-I T-cells (e.g., 1 x 10^6 cells) into recipient C57BL/6 mice via intravenous injection.

2. Immunization/Activation:

  • One day after adoptive transfer, immunize the recipient mice. This can be achieved through various methods:

    • Peptide-pulsed Dendritic Cells (DCs): Culture bone marrow-derived DCs and pulse them with the specific OVA peptide variant (e.g., N4, Q4, T4) at a concentration of 100 nM before subcutaneous injection.

    • Peptide in Adjuvant: Emulsify the peptide in an adjuvant such as Complete Freund's Adjuvant (CFA) for subcutaneous immunization.

    • Recombinant Listeria monocytogenes: Infect mice with a recombinant Listeria monocytogenes engineered to express the ovalbumin protein containing the native SIINFEKL peptide or its variants.

3. Monitoring T-cell Response:

  • Collect peripheral blood samples at various time points (e.g., days 3, 5, 7, 14, 30 post-immunization).

  • Stain the blood cells with fluorescently labeled antibodies against CD8 and a congenic marker for the transferred T-cells (e.g., CD45.1/CD45.2).

  • Analyze the samples by flow cytometry to determine the percentage and absolute number of antigen-specific CD8+ T-cells. The dilution of the proliferation dye can also be measured to assess cell division.

In Vivo Cytotoxicity Assay

This assay measures the effector function and persistence of cytotoxic T-lymphocytes (CTLs) in vivo.

1. Preparation of Target Cells:

  • Isolate splenocytes from naïve C57BL/6 mice.

  • Divide the splenocytes into two populations.

  • Label one population with a high concentration of CFSE (CFSE^high) and pulse them with the relevant OVA peptide (e.g., SIINFEKL).

  • Label the second population with a low concentration of CFSE (CFSE^low) to serve as an internal, unpulsed control.

2. Injection of Target Cells:

  • Mix the two populations of labeled splenocytes at a 1:1 ratio.

  • Inject the cell mixture intravenously into mice that were previously immunized and have an ongoing T-cell response.

3. Analysis of Target Cell Elimination:

  • After a defined period (e.g., 4-18 hours), harvest splenocytes from the recipient mice.

  • Analyze the splenocytes by flow cytometry to quantify the ratio of CFSE^high to CFSE^low cells.

  • The specific lysis is calculated as: [1 - (ratio in immunized mice / ratio in control mice)] x 100.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding.

T_Cell_Activation_Signaling_Pathway T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell pMHC Peptide-MHC Complex (pMHC) TCR T-Cell Receptor (TCR) pMHC->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD8 CD8 CD8->pMHC AP1 AP-1 CD28->AP1 NFkB NF-κB CD28->NFkB ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT PLCg->AP1 PLCg->NFkB Proliferation Proliferation & Survival NFAT->Proliferation Effector Effector Function NFAT->Effector AP1->Proliferation AP1->Effector NFkB->Proliferation NFkB->Effector

Caption: Simplified signaling cascade following TCR engagement.

In_Vivo_T_Cell_Persistence_Workflow Experimental Workflow for In Vivo T-Cell Persistence cluster_Preparation 1. Preparation cluster_Execution 2. Execution cluster_Analysis 3. Analysis Isolate_OTI Isolate OT-I CD8+ T-cells Label_T_cells Label with Proliferation Dye Isolate_OTI->Label_T_cells Adoptive_Transfer Adoptive Transfer into Recipient Mice Label_T_cells->Adoptive_Transfer Immunize Immunize with OVA Peptide Variant Adoptive_Transfer->Immunize 24 hours Collect_Blood Collect Blood at Multiple Time Points Immunize->Collect_Blood Time course Flow_Cytometry Flow Cytometry Analysis Collect_Blood->Flow_Cytometry Quantify Quantify T-cell Percentage and Absolute Numbers Flow_Cytometry->Quantify

Caption: Workflow for assessing T-cell persistence in vivo.

References

A Researcher's Guide to T-Cell Activation vs. Tolerance: A Comparative Analysis of OVA-Q4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of immunology, the ability to modulate T-cell responses is paramount. Whether the goal is to enhance anti-tumor immunity or induce tolerance in autoimmune diseases, the choice of antigenic peptide is critical. The ovalbumin (OVA) peptide and its variants have long served as indispensable tools for studying the fundamental principles of T-cell activation and tolerance. This guide provides a comprehensive comparison of the OVA-Q4 peptide, an altered peptide ligand (APL), with the standard activating OVA peptides, offering insights into their differential effects on T-cell responses.

Distinguishing T-Cell Activation from Tolerance

T-cell activation is a robust process initiated by the recognition of a specific peptide-MHC complex by the T-cell receptor (TCR), leading to T-cell proliferation, cytokine production, and effector functions. In contrast, T-cell tolerance is a state of non-responsiveness to an antigen that would normally elicit an immune response. APLs, like OVA-Q4, are variants of immunogenic peptides with amino acid substitutions that can alter the interaction with the TCR, often resulting in a state of T-cell anergy (a form of tolerance) or a skewed cytokine response.

Quantitative Comparison of T-Cell Responses: OVA-Q4 vs. Activating OVA Peptides

The functional outcome of T-cell stimulation with OVA-Q4 versus a standard, fully agonistic OVA peptide (such as the native SIINFEKL for CD8+ OT-I T-cells or OVA323-339 for CD4+ OT-II T-cells) can be quantitatively assessed through various in vitro and in vivo assays. The following tables summarize typical experimental outcomes when comparing a low-affinity/tolerogenic APL like OVA-Q4 to a high-affinity/activating peptide.

Parameter High-Affinity Activating OVA Peptide (e.g., SIINFEKL) Low-Affinity/Tolerogenic this compound References
T-Cell Proliferation (CFSE Dilution) Robust proliferation with multiple cell divisions.Limited or no proliferation; cells may enter a state of anergy.[1]
EC50 for Activation Low (nM to low µM range)High (µM to high µM range)[2]
TCR Affinity (KD) High (low µM KD)Low (high µM KD)[3]
Table 1: Comparison of CD8+ OT-I T-Cell Responses
Parameter High-Affinity Activating OVA Peptide (e.g., OVA323-339) Low-Affinity/Tolerogenic this compound Analog References
T-Cell Proliferation (CFSE Dilution) Strong proliferation.Weak or absent proliferation.[4]
IFN-γ Production HighLow or absent[5]
IL-2 Production HighLow or absent
IL-10 Production LowPotentially elevated, contributing to a regulatory response.
Table 2: Comparison of CD4+ OT-II T-Cell Responses

Signaling Pathways: Activation vs. Tolerance

The differential outcomes induced by activating peptides versus tolerogenic APLs like OVA-Q4 are rooted in the quality of the signal transduced through the TCR.

A strong activating signal leads to the full cascade of downstream signaling events.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pMHC Peptide-MHC TCR TCR pMHC->TCR Signal 1 Lck Lck (active) TCR->Lck CD4_8 CD4/CD8 CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 (active) Lck->ZAP70 P LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 P PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 NFkB_AP1 NF-κB / AP-1 DAG_IP3->NFkB_AP1 NFAT NFAT DAG_IP3->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ) NFkB_AP1->Gene_Expression NFAT->Gene_Expression T_Cell_Tolerance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pMHC APL-MHC TCR TCR pMHC->TCR Weak Signal 1 Lck Lck (partially active) TCR->Lck SHP1 SHP-1 TCR->SHP1 recruits CD4_8 CD4/CD8 ZAP70 ZAP-70 (inactive) Lck->ZAP70 Insufficient P Anergy Anergy/ Tolerance ZAP70->Anergy SHP1->Lck dephosphorylates CFSE_Assay_Workflow Isolate_T_cells Isolate OT-I/OT-II T-cells CFSE_labeling Label with CFSE Isolate_T_cells->CFSE_labeling Co_culture Co-culture with APCs and Peptide (Activating vs. OVA-Q4) CFSE_labeling->Co_culture Incubate Incubate for 3-4 days Co_culture->Incubate Stain_and_Analyze Stain and Analyze by Flow Cytometry Incubate->Stain_and_Analyze ICS_Workflow Stimulate Stimulate T-cells with Peptide Inhibit Add Brefeldin A/Monensin Stimulate->Inhibit Surface_Stain Stain Surface Markers Inhibit->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Stain Intracellular Cytokines Fix_Perm->Intracellular_Stain Analyze Analyze by Flow Cytometry Intracellular_Stain->Analyze

References

Decoding T-Cell Receptor Signaling: A Comparative Analysis of OVA-Q4 and SIINFEKL Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell receptor (TCR) signaling is paramount for advancing immunotherapies. This guide provides an objective comparison of the TCR signaling strength induced by two well-characterized peptides: the high-affinity agonist SIINFEKL and its lower-affinity variant, OVA-Q4. Supported by experimental data, this document delves into the quantitative and qualitative differences in T-cell responses elicited by these peptides, offering valuable insights for studies in immunology and drug discovery.

The interaction between a T-cell receptor and a peptide-major histocompatibility complex (pMHC) is a critical event that initiates an adaptive immune response. The strength and duration of this interaction, often referred to as TCR signaling strength, dictates the downstream cellular outcomes, including T-cell activation, proliferation, cytokine production, and the development of memory cells.

SIINFEKL, a peptide derived from chicken ovalbumin, is a canonical high-affinity ligand for the OT-I TCR, a transgenic TCR specific for this peptide presented on the MHC class I molecule H-2Kb. In contrast, OVA-Q4 (SIIQFEKL) is an altered peptide ligand (APL) of SIINFEKL, differing by a single amino acid substitution (N to Q at position 4). This seemingly minor change results in a lower binding affinity for the OT-I TCR, providing a valuable tool to investigate how signaling strength influences T-cell fate.

Quantitative Comparison of T-Cell Responses

Experimental data consistently demonstrates a significant difference in the potency of SIINFEKL and OVA-Q4 in activating OT-I T cells. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of peptide required to elicit 50% of the maximal response.

ParameterSIINFEKL (High Affinity)OVA-Q4 (Low Affinity)Reference
CD69 Upregulation EC50 Lower (e.g., ~10⁻¹⁰ M)Higher (e.g., ~10⁻⁸ M)[1]
IFN-γ Production Robust at low peptide concentrationsRequires higher peptide concentrations for comparable IFN-γ production[2][3]
T-Cell Proliferation Induces vigorous proliferation at lower concentrationsDelayed and less robust proliferation, requiring higher peptide doses[2]
Clonal Burst Size LargerSmaller[4]

Note: The specific EC50 values can vary between experiments and assay conditions. The values presented here are representative examples to illustrate the relative potency.

Experimental Protocols

To provide a framework for replicating and building upon these findings, detailed methodologies for key experiments are outlined below.

T-Cell Proliferation Assay using CFSE Dye Dilution

This assay measures the proliferation of T cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.

Materials:

  • OT-I TCR transgenic splenocytes

  • SIINFEKL and OVA-Q4 peptides

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes

  • CFSE staining solution (e.g., 5 µM)

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • Isolate splenocytes from an OT-I TCR transgenic mouse.

  • Label the OT-I splenocytes with CFSE by incubating the cells with the CFSE staining solution for 10-15 minutes at 37°C.

  • Quench the staining reaction by adding complete medium.

  • Wash the cells to remove excess CFSE.

  • Co-culture the CFSE-labeled OT-I T cells with irradiated APCs that have been pulsed with varying concentrations of either SIINFEKL or OVA-Q4 peptide.

  • Incubate the co-culture for 3-4 days at 37°C.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8).

  • Analyze the cells by flow cytometry. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity in the CD8+ T-cell population.

Intracellular Cytokine Staining (ICS) for IFN-γ

This technique allows for the detection of cytokine production at the single-cell level.

Materials:

  • OT-I TCR transgenic splenocytes

  • SIINFEKL and OVA-Q4 peptides

  • Antigen-presenting cells (APCs)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-IFN-γ antibody

  • Fluorescently labeled antibodies against T-cell surface markers (e.g., CD8)

  • Flow cytometer

Procedure:

  • Co-culture OT-I T cells with APCs pulsed with either SIINFEKL or this compound for several hours (e.g., 6 hours) at 37°C.

  • For the last 4-5 hours of incubation, add a protein transport inhibitor (Brefeldin A or Monensin) to the culture to cause the accumulation of cytokines within the cells.

  • Harvest the cells and stain for surface markers (e.g., CD8).

  • Fix the cells using a fixation buffer.

  • Permeabilize the cell membrane using a permeabilization buffer.

  • Stain for intracellular IFN-γ using a fluorescently labeled anti-IFN-γ antibody.

  • Wash the cells and analyze by flow cytometry to determine the percentage of CD8+ T cells producing IFN-γ.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pMHC Peptide-MHC TCR TCR Complex pMHC->TCR Binding Lck Lck TCR->Lck Recruitment CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., NFAT, AP-1, NF-κB) PLCg1->Downstream Activation

Canonical TCR Signaling Pathway

Experimental_Workflow cluster_TCell_Prep T-Cell Preparation cluster_APC_Prep APC Preparation cluster_Analysis Analysis Isolate_OTI Isolate OT-I Splenocytes Label_CFSE Label with CFSE (for Proliferation Assay) Isolate_OTI->Label_CFSE CoCulture Co-culture OT-I T-cells and APCs Label_CFSE->CoCulture Isolate_APCs Isolate & Irradiate APCs Pulse_Peptides Pulse with Peptides (SIINFEKL or OVA-Q4) Isolate_APCs->Pulse_Peptides Pulse_Peptides->CoCulture ICS Intracellular Cytokine Staining (IFN-γ) CoCulture->ICS Proliferation CFSE Dilution Assay CoCulture->Proliferation Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry Proliferation->Flow_Cytometry

Experimental Workflow for Comparison

Conclusion

The comparison between SIINFEKL and OVA-Q4 highlights the critical role of TCR signaling strength in shaping T-cell responses. While the high-affinity interaction with SIINFEKL elicits a potent and rapid effector response, the lower-affinity engagement with OVA-Q4 results in a more measured activation. These differences have significant implications for vaccine design and the development of T-cell-based immunotherapies, where fine-tuning the avidity of TCR interactions can be leveraged to achieve desired therapeutic outcomes, such as promoting long-lived memory responses over short-term effector function. The experimental frameworks provided here serve as a foundation for further investigation into the intricate relationship between TCR signaling and T-cell fate decisions.

References

Navigating T-Cell Differentiation: A Comparative Guide to Adjuvant Effects with OVA Peptide Antigens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding how to manipulate the differentiation of CD4+ helper T-cells into their major subsets—Th1, Th2, and Th17—is critical for designing effective vaccines and immunotherapies. The choice of adjuvant, a substance that enhances the immune response to an antigen, is a primary determinant of this outcome.

This guide provides a comparative analysis of how different adjuvants, when paired with the model antigen ovalbumin (OVA) or its peptide variants like OVA-Q4, influence the polarization of T-helper cells. It is important to note that OVA-Q4 is a specific, altered peptide ligand of ovalbumin (sequence: SIIQFEKL) used in research to study T-cell receptor (TCR) affinity and activation; it is the accompanying adjuvant that dictates the nature of the resulting T-cell differentiation.

Comparative Analysis of Adjuvant Effects on T-Cell Differentiation

The following table summarizes the typical T-cell polarization induced by various classes of adjuvants when co-administered with an antigen like ovalbumin. The data presented is a synthesis of findings from multiple immunological studies.

Adjuvant ClassExamplesPredominant T-Cell ResponseKey Cytokines InducedMechanism of Action (Simplified)
Aluminum Salts Alum (Aluminum Hydroxide, Aluminum Phosphate)Th2 IL-4, IL-5, IL-13Forms a depot at the injection site, promoting antigen uptake by APCs and inducing NLRP3 inflammasome activation.
Saponins Quil-A, QS-21, Matrix-MStrong Th1 and some Th2IFN-γ, IL-2, TNF-αForms immunostimulatory complexes (ISCOMs) that enhance antigen presentation and induce pro-inflammatory cytokine production.
Toll-Like Receptor (TLR) Agonists CpG Oligodeoxynucleotides (TLR9 agonist), Monophosphoryl Lipid A (MPLA, TLR4 agonist)Strong Th1 IFN-γ, IL-12, TNF-αDirectly activate innate immune cells through TLR signaling, leading to the production of Th1-polarizing cytokines.
Oil-in-Water Emulsions MF59, AS03Balanced Th1/Th2 IFN-γ, IL-4, IL-5Create an "immunocompetent" environment at the injection site, recruiting innate immune cells and enhancing antigen uptake and presentation.
Complete Freund's Adjuvant (CFA) Water-in-oil emulsion with inactivated mycobacteriaVery Strong Th1 and Th17 IFN-γ, IL-12, IL-17Induces a potent and prolonged inflammatory response, activating a wide range of innate immune cells. (Primarily for research use in animals).
Particulate Adjuvants Silica NanoparticlesTh1, Th2, and Th17 IFN-γ, IL-4, IL-6, IL-17Efficiently deliver antigens to APCs and can induce inflammasome activation, leading to a mixed cytokine response.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to assess T-cell differentiation.

In Vitro T-Cell Polarization Assay

This assay is used to differentiate naive CD4+ T-cells into Th1, Th2, or Th17 lineages under controlled conditions.

1. Isolation of Naive CD4+ T-Cells:

  • Prepare a single-cell suspension from the spleens and lymph nodes of mice (e.g., C57BL/6).

  • Isolate naive CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) by selecting for CD4+CD62L+CD44lowCD25- cells.

2. T-Cell Culture and Differentiation: [2][3]

  • Coat a 24-well plate with anti-CD3ε antibody (e.g., 2 µg/mL in PBS) overnight at 4°C. This provides the primary T-cell activation signal.

  • Wash the plate with sterile PBS.

  • Seed the purified naive CD4+ T-cells (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium.

  • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to provide a co-stimulatory signal.

  • Add the following polarizing cytokines and antibodies for each desired subset:

    • Th1: IL-12 (e.g., 10 ng/mL), anti-IL-4 antibody (e.g., 10 µg/mL).

    • Th2: IL-4 (e.g., 10 ng/mL), anti-IFN-γ antibody (e.g., 10 µg/mL).

    • Th17: TGF-β1 (e.g., 1-5 ng/mL), IL-6 (e.g., 20 ng/mL), anti-IFN-γ antibody (e.g., 10 µg/mL), anti-IL-4 antibody (e.g., 10 µg/mL).

  • Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 days.

3. Analysis of T-Cell Differentiation:

  • Restimulate the differentiated T-cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Perform intracellular cytokine staining for lineage-specific cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) and analyze by flow cytometry.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This method is used to measure the concentration of specific cytokines in culture supernatants or serum.

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add standards and samples (e.g., culture supernatants from stimulated splenocytes) to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Wash and add streptavidin-horseradish peroxidase (HRP).

  • Wash and add a substrate solution (e.g., TMB). The reaction is stopped with a stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Pathways and Processes

T-Helper Cell Differentiation Pathway

The differentiation of a naive CD4+ T-cell into a specific effector lineage is guided by the cytokine environment, which in turn activates specific signal transducers and activators of transcription (STATs) and master transcriptional regulators.

T_Cell_Differentiation cluster_Th1 Th1 Differentiation cluster_Th2 Th2 Differentiation cluster_Th17 Th17 Differentiation NaiveT Naive CD4+ T-Cell Th1_Cytokines IL-12, IFN-γ NaiveT->Th1_Cytokines APCs + Adjuvant Th2_Cytokine IL-4 NaiveT->Th2_Cytokine APCs + Adjuvant Th17_Cytokines TGF-β, IL-6, IL-23 NaiveT->Th17_Cytokines APCs + Adjuvant STAT4 STAT4 Th1_Cytokines->STAT4 STAT1 STAT1 Th1_Cytokines->STAT1 Tbet T-bet STAT4->Tbet STAT1->Tbet Th1_Cell Th1 Cell (IFN-γ) Tbet->Th1_Cell STAT6 STAT6 Th2_Cytokine->STAT6 GATA3 GATA3 STAT6->GATA3 Th2_Cell Th2 Cell (IL-4, IL-5, IL-13) GATA3->Th2_Cell STAT3 STAT3 Th17_Cytokines->STAT3 RORgt RORγt STAT3->RORgt Th17_Cell Th17 Cell (IL-17, IL-22) RORgt->Th17_Cell

Caption: Key cytokines and transcription factors driving naive CD4+ T-cell differentiation.

Experimental Workflow for Adjuvant Comparison

This diagram illustrates the typical workflow for an in vivo experiment comparing the effects of different adjuvants on T-cell responses to an antigen like OVA.

Adjuvant_Comparison_Workflow cluster_Analysis Downstream Analysis cluster_groups start Start: Experimental Groups group1 Group 1: OVA + Adjuvant A start->group1 group2 Group 2: OVA + Adjuvant B start->group2 group3 Group 3: OVA only start->group3 group4 Group 4: Saline Control start->group4 immunization Immunization of Mice group1->immunization group2->immunization group3->immunization group4->immunization wait Incubation Period (e.g., 7-14 days) immunization->wait harvest Harvest Spleens & Serum wait->harvest splenocytes Isolate Splenocytes harvest->splenocytes serum Collect Serum harvest->serum restimulation Antigen Restimulation (ex vivo) splenocytes->restimulation antibody_elisa Antibody Titer ELISA (IgG1 vs IgG2a) serum->antibody_elisa ics Intracellular Cytokine Staining (FACS) (IFN-γ, IL-4, IL-17) restimulation->ics elisa Cytokine ELISA from Supernatant restimulation->elisa

Caption: In vivo workflow for comparing adjuvant efficacy in T-cell polarization.

References

Safety Operating Guide

Personal protective equipment for handling OVA-Q4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for OVA-Q4 Peptide

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like OVA-Q4 is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While the hazards of this compound have not been thoroughly investigated, it is recommended to handle it with caution, adhering to standard laboratory safety practices for handling chemical substances.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Lyophilized Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[2][3]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[2][4]
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.
Animal Studies (Injections) Disposable nitrile gloves, lab coat, and safety glasses.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, rubber boots, and a respirator.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.
Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Lyophilized this compound should be stored at -20°C in a tightly sealed container.

  • Before opening, allow the product to equilibrate to room temperature in a desiccator to prevent moisture absorption.

2. Reconstitution and Aliquoting:

  • Handle the lyophilized powder in a well-ventilated area or under a fume hood to minimize inhalation risk.

  • Use sterile, appropriate solvents for reconstitution as recommended by the supplier.

  • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes for storage.

  • Store peptide solutions at -20°C or -80°C.

3. Experimental Procedures:

  • Follow standard laboratory practices for all experimental work.

  • Ensure that all equipment used for handling the peptide is properly cleaned and decontaminated after use.

4. Spill Response:

  • Small Spills:

    • Powder: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth.

    • Liquid: Absorb with an inert material and place it in a suitable container for disposal.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Wear appropriate PPE, including a respirator.

    • Contain the spill and follow the cleanup procedures for small spills.

    • Ensure the area is well-ventilated during and after cleanup.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Unused Peptide: Dispose of as chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Depending on local regulations, decontaminate liquid waste (e.g., cell culture media containing the peptide) with a suitable method, such as treatment with 10% bleach, before disposal, or collect for chemical waste disposal.

Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol provides a general procedure for the reconstitution of lyophilized this compound. Always refer to the manufacturer's specific instructions if available.

Materials:

  • Lyophilized this compound vial

  • Appropriate sterile solvent (e.g., sterile bacteriostatic water, DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer (optional)

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Preparation: Don the appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.

  • Equilibration: Remove the vial of lyophilized peptide from the -20°C freezer and allow it to warm to room temperature in a desiccator. This typically takes 15-30 minutes.

  • Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the recommended volume of the appropriate sterile solvent to achieve the desired stock concentration.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.

  • Aliquoting: Once the peptide is fully dissolved, aliquot the solution into smaller, single-use sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the peptide name, concentration, and date. Store the aliquots at -20°C or -80°C for long-term storage.

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Receive Receive Peptide Store Store at -20°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Reconstitute Reconstitute Weigh->Reconstitute Aliquot Aliquot Solution Reconstitute->Aliquot Use Use in Experiment Aliquot->Use Waste Collect Waste Use->Waste Dispose Dispose via Chemical Waste Waste->Dispose Spill Spill Occurs Cleanup Follow Spill Protocol Spill->Cleanup Cleanup->Waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.